3-(3-Amino-3-carboxypropyl)pseudouridine
Descripción
BenchChem offers high-quality 3-(3-Amino-3-carboxypropyl)pseudouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Amino-3-carboxypropyl)pseudouridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H19N3O8 |
|---|---|
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
2-amino-4-[5-[(2S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H19N3O8/c14-6(12(21)22)1-2-16-11(20)5(3-15-13(16)23)10-9(19)8(18)7(4-17)24-10/h3,6-10,17-19H,1-2,4,14H2,(H,15,23)(H,21,22)/t6?,7-,8?,9?,10+/m1/s1 |
Clave InChI |
ZHENYVBBFCVMEV-LWWMSWIRSA-N |
SMILES isomérico |
C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)[C@H]2C(C([C@H](O2)CO)O)O |
SMILES canónico |
C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
chemical structure and properties of 3-(3-amino-3-carboxypropyl)pseudouridine
An In-Depth Technical Guide to 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ), a complex modified nucleoside found within ribosomal RNA (rRNA). Positioned as a critical intermediate in the biosynthesis of the hypermodified 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ), acp³Ψ holds significant interest for researchers in molecular biology, drug development, and RNA biochemistry. This document delineates the chemical structure and physicochemical properties of acp³Ψ, details its biosynthetic pathway, explores its biological significance, and provides validated, step-by-step protocols for its analysis. By synthesizing current research, this guide serves as an essential resource for professionals seeking to understand and investigate the role of this unique RNA modification in cellular processes and disease.
Introduction: The Landscape of RNA Modification
Post-transcriptional modification of RNA is a fundamental biological process that dramatically expands the functional capacity of RNA molecules beyond the four-canonical bases. These modifications, numbering over 100, are critical for the structural integrity, stability, and function of various RNAs, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[1] Among the most complex modifications is the hypermodified nucleoside 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ), found at a universally conserved position in the 18S rRNA of eukaryotes.[2][] This modification resides in the P-site of the ribosome's decoding center, suggesting a crucial role in the fidelity of protein synthesis.[4]
The biosynthesis of m¹acp³Ψ is a multi-step enzymatic cascade. The subject of this guide, 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ), is the direct and essential precursor in this pathway. Understanding the chemistry, formation, and fate of acp³Ψ is therefore indispensable for elucidating the functional importance of its hypermodified derivative and the intricate regulatory networks governing ribosome biogenesis.
Chemical Structure and Physicochemical Properties
3-(3-amino-3-carboxypropyl)pseudouridine is an isomer of uridine distinguished by a C-glycosidic bond between the C5 of the uracil base and the C1' of the ribose sugar, a hallmark of all pseudouridines.[5] Its defining feature is the attachment of a 3-amino-3-carboxypropyl (acp) group, derived from S-adenosylmethionine (SAM), to the N3 position of the pseudouridine base.[1][4]
The presence of the amino acid-like side chain introduces both a primary amine and a carboxylic acid, conferring zwitterionic properties. This significantly influences the molecule's charge distribution, hydrogen bonding capacity, and potential for further chemical derivatization.
Key Physicochemical Data
The following table summarizes the core properties of acp³Ψ, essential for its handling, analysis, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-amino-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid | [] |
| Molecular Formula | C₁₃H₁₉N₃O₈ | [] |
| Molecular Weight | 345.31 g/mol | [] |
| Canonical SMILES | C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O | [] |
| InChI Key | ZHENYVBBFCVMEV-BKLVVQOLSA-N | [] |
| Storage | Store at 2-8 °C | [] |
Biosynthesis and Biological Role
The formation of acp³Ψ is an intermediate step in a conserved three-stage pathway that modifies a specific uridine residue (U1191 in yeast) in the 18S rRNA.[4] The accumulation of acp³Ψ is observed in mutants lacking the final enzyme of this pathway, highlighting its identity as a key biosynthetic intermediate.[7]
The Biosynthetic Pathway of m¹acp³Ψ
The synthesis is a sequential process involving three distinct enzymatic activities:
-
Pseudouridylation: The pathway initiates with the isomerization of a specific uridine (U) to pseudouridine (Ψ). This reaction is catalyzed by the H/ACA small nucleolar ribonucleoprotein (snoRNP) particle, specifically snR35 in yeast, which guides the pseudouridine synthase Cbf5 to its target.[4]
-
Aminocarboxypropylation: The newly formed pseudouridine is then modified by the addition of the 3-amino-3-carboxypropyl (acp) group. This reaction is catalyzed by the enzyme Tsr3, a SAM-dependent transferase.[4] Tsr3 transfers the acp moiety from S-adenosylmethionine to the N3 position of the pseudouridine base, forming acp³Ψ.[4]
-
Methylation: In the final step, the acp³Ψ nucleoside is methylated at the N1 position by the SPOUT-class methyltransferase Nep1 (also known as Emg1).[4][] This reaction yields the final hypermodified product, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ).
Caption: Biosynthesis of m¹acp³Ψ from Uridine in 18S rRNA.
Biological Significance and Disease Relevance
While acp³Ψ is primarily recognized as a biosynthetic intermediate, its proper formation and subsequent conversion are critical for ribosome biogenesis and function. Defects in this pathway have direct clinical implications.
-
Ribosome Assembly: The enzymes involved, particularly Nep1, are essential ribosome assembly factors.[] Disruption of the pathway can lead to defects in the production of functional small ribosomal subunits.
-
Bowen-Conradi Syndrome: Mutations in the human NEP1 (EMG1) gene are the cause of Bowen-Conradi syndrome (BCS), a severe autosomal recessive disorder characterized by developmental abnormalities and failure to thrive.[][7] In cells with BCS-associated mutations, the final methylation step is impaired, which could lead to an accumulation of the acp³Ψ intermediate and defects in ribosome assembly.[] The study of acp³Ψ levels could therefore serve as a potential biomarker for disorders related to this pathway.
Analytical Methodologies
The structural analysis and quantification of acp³Ψ require specialized techniques capable of distinguishing it from other nucleosides, including its isomeric precursor (Ψ) and its methylated product (m¹acp³Ψ).
Protocol: Isolation and Analysis of acp³Ψ from rRNA by HPLC-MS/MS
This protocol provides a workflow for the detection of acp³Ψ from total RNA extracts. The causality behind this multi-step process is rooted in the need to first liberate individual nucleosides from the polymer chain (digestion), separate the complex mixture (HPLC), and then specifically identify and quantify the target molecule based on its unique mass and fragmentation pattern (MS/MS).
A. Materials and Reagents
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) (Takara Bio)
-
Ammonium acetate
-
Acetonitrile (HPLC-grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Total RNA extract from a relevant source (e.g., yeast Δnep1 mutant for positive control)
B. Step-by-Step Protocol
-
RNA Digestion to Nucleosides (Self-Validating System):
-
Rationale: This two-enzyme digestion ensures the complete breakdown of RNA into its constituent nucleosides, preventing the analysis of incomplete digestion products. Nuclease P1 cleaves the phosphodiester bonds, while BAP removes the remaining 5'-phosphate to yield free nucleosides.
-
In a microcentrifuge tube, combine 5-10 µg of total RNA with 2.5 µL of 10x Nuclease P1 buffer and add ultrapure water to a final volume of 22.5 µL.
-
Add 1 U of Nuclease P1. Incubate at 42°C for 2 hours.
-
Add 2.5 µL of 10x BAP buffer and 1 U of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant to an HPLC vial.
-
-
Reversed-Phase HPLC Separation:
-
Rationale: Reversed-phase chromatography separates the nucleosides based on polarity. The acp³Ψ, with its charged side chain, will have a distinct retention time compared to the canonical and less complex modified nucleosides.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 0% B, increase linearly to 20% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection (MS/MS):
-
Rationale: Mass spectrometry provides definitive identification through mass-to-charge ratio and fragmentation patterns. Pseudouridine and its derivatives exhibit a unique fragmentation due to the stable C-glycosidic bond, which is the basis for their detection.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the protonated molecular ion [M+H]⁺ of acp³Ψ at m/z 346.1.
-
MS2 Fragmentation (Collision-Induced Dissociation): Isolate the precursor ion at m/z 346.1. A characteristic fragmentation pathway for pseudouridines involves the loss of the ribose moiety (132 Da).[5][8] Key product ions to monitor for acp³Ψ would include fragments corresponding to the modified base.
-
Caption: Workflow for the analysis of acp³Ψ from total RNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the gold standard for structural elucidation. While obtaining sufficient pure material from biological sources for NMR is challenging, studies on chemically synthesized pseudouridine derivatives provide valuable reference data.[1][9] Key features in a ¹H-NMR spectrum would include distinct signals for the ribose protons, the H6 proton of the pyrimidine ring, and the protons of the 3-amino-3-carboxypropyl side chain.[9] 2D-NOESY experiments are particularly powerful for confirming the N3 linkage of the side chain.[9]
Conclusion and Future Directions
3-(3-amino-3-carboxypropyl)pseudouridine stands as a crucial junction in the intricate pathway of ribosome hypermodification. Its identity as the direct precursor to m¹acp³Ψ places it at the center of processes vital for ribosome assembly and function. For researchers, the detection and quantification of acp³Ψ can serve as a powerful tool to probe the activity of the Nep1 methyltransferase and to investigate the cellular consequences of pathway dysregulation, as seen in Bowen-Conradi syndrome.
Future research should focus on developing sensitive antibodies or aptamers for the specific detection of acp³Ψ, which would enable cellular imaging and high-throughput screening assays. Furthermore, exploring whether acp³Ψ itself, when accumulated, has a distinct biological function or contributes to the pathology of related diseases remains a compelling avenue for investigation. For drug development professionals, the enzymes in this pathway—Tsr3 and Nep1—represent potential targets for modulating ribosome biogenesis, a strategy of significant interest in oncology and infectious disease research.
References
-
Chang, Y. C., Herath, J., Wang, T. H. H., & Chow, C. S. (2008). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. Bioorganic & Medicinal Chemistry, 16(5), 2676-2686. [Link]
-
Takakura, M., Ishiguro, K., Akichika, S., Miyauchi, K., & Suzuki, T. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. Nature Communications, 10(1), 5542. [Link]
-
Meyer, B., Wurm, J. P., Kötter, P., et al. (2016). Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans. Nucleic Acids Research, 44(22), 10765-10774. [Link]
-
Nawrot, B., & Malkiewicz, A. (1998). RNA Modified Uridines. V. An Improved Synthesis of 3-[3-(S)-Amino-3-carboxypropyl]uridine (acp3U) and Its 5′-Phosphate. Nucleosides and Nucleotides, 17(1-3), 235-238. [Link]
-
Modomics. 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Y). [Link]
-
PubChem. 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine. [Link]
-
Durant, T. E., & Limbach, P. A. (2011). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. Mass spectrometry reviews, 30(6), 1148-1174. [Link]
-
Ohashi, Z., Maeda, M., McCloskey, J. A., & Nishimura, S. (1974). 3-(3-Amino-3-carboxypropyl)uridine. Novel modified nucleoside isolated from Escherichia coli phenylalanine transfer ribonucleic acid. Biochemistry, 13(13), 2620-2625. [Link]
-
Meyer, B., Immer, C., Kaiser, S., et al. (2020). Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs. Nucleic Acids Research, 48(3), 1435-1450. [Link]
-
Nishimura, S., Taya, Y., Kuchino, Y., & Ohashi, Z. (1974). Enzymatic synthesis of 3-(3-amino-3-carboxypropyl)uridine in Escherichia coli phenylalanine transfer RNA: transfer of the 3-amino-acid-3-carboxypropyl group from S-adenosylmethionine. Biochemical and Biophysical Research Communications, 57(3), 702-708. [Link]
-
Modomics. 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Y). [Link]
-
IUBMB Enzyme Nomenclature. EC 2.5.1.25. [Link]
-
PubChem. 3-(3-Amino-3-carboxypropyl)uridine. [Link]
-
Meyer, B., Immer, C., Kaiser, S., et al. (2020). Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs. Nucleic Acids Research, 48(3), 1435-1450. [Link]
-
Yamauchi, T., Nishimasu, H., Ishitani, R., & Nureki, O. (2015). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 43(22), e151. [Link]
-
Wurm, J. P., Meyer, B., Bahr, U., et al. (2010). Identification of the modified nucleoside as N1-methylpseudouridine by mass spectrometry and NMR spectroscopy. Nucleic Acids Research, 38(19), e181. [Link]
-
Mandler, M. D., Kulkarni, S., & Batista, P. J. (2025). acp³U: A Conserved RNA Modification with Lessons Yet to Unfold. Molecular and Cellular Biology, 45(6), 238-245. [Link]
Sources
- 1. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5 [smolecule.com]
- 9. researchgate.net [researchgate.net]
The Natural Occurrence and Biogenesis of 3-(3-Amino-3-Carboxypropyl)Pseudouridine in Eukaryotic Organisms: A Technical Guide
Executive Summary
The epitranscriptomic landscape of ribosomal RNA (rRNA) is critical for ribosome biogenesis, structural stability, and translational fidelity. Among the most chemically complex natural modifications is 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Ψ) , a hypermodified nucleoside exclusively found in eukaryotic 18S rRNA. Located at the decoding center of the small ribosomal subunit, this modification is essential for late-stage 40S maturation. This whitepaper provides an in-depth mechanistic analysis of its biosynthetic cascade, its functional role in ribosome assembly, and field-proven analytical methodologies for its detection and quantification.
Structural Identity and Evolutionary Context
While the simpler modification 3-(3-amino-3-carboxypropyl)uridine (acp3U) is found in transfer RNAs (tRNAs), the pseudouridine derivative m1acp3Ψ is uniquely localized to the 18S rRNA of eukaryotes .
Specifically, m1acp3Ψ is highly conserved and precisely located at position U1191 in Saccharomyces cerevisiae and U1248 in Homo sapiens2. This residue resides at the tip of helix 31, a critical structural motif that interacts directly with the P-site tRNA during translation [[3]](). The sheer bulk and positive charge of the aminocarboxypropyl group fundamentally alter local RNA folding, preventing standard Watson-Crick base pairing and enforcing a rigid regional conformation.
The Biosynthetic Cascade: A Three-Step Mechanism
The formation of m1acp3Ψ is a sequential, three-step process occurring during the nucleolar and cytoplasmic phases of ribosome maturation. The causality of this specific sequence is driven by substrate specificity: each enzyme requires the previous modification to be present before it can act 2.
-
Isomerization : The canonical uridine is first isomerized to pseudouridine (Ψ) by the H/ACA small nucleolar ribonucleoprotein (snoRNP) complex guided by snR35.
-
N1-Methylation : The RNA methyltransferase Nep1 (Emg1) utilizes S-adenosylmethionine (SAM) to methylate the N1 position, forming 1-methylpseudouridine (m1Ψ) .
-
N3-Aminocarboxypropylation : In the final cytoplasmic step, the enzyme Tsr3 transfers an aminocarboxypropyl (acp) group from SAM to the N3 position 3.
Mechanistic Insight : Why does Tsr3 transfer the bulky acp group instead of the methyl group from SAM? Structural biology reveals that Tsr3 possesses a unique SAM binding pocket compared to standard SPOUT-class methyltransferases. This orientation sterically shields the methyl group while exposing the carboxypropyl moiety to nucleophilic attack by the N3 of m1Ψ 5.
Biosynthetic pathway of m1acp3Ψ in 18S rRNA via snR35, Nep1, and Tsr3.
Functional Impact on Ribosome Assembly
The addition of the acp group is not merely structural; it acts as a critical kinetic checkpoint in the maturation of the 40S ribosomal subunit. Tsr3 binds to 80S-like pre-ribosomes after the release of the kinase Rio2. The actual catalytic event—the formation of m1acp3Ψ—triggers a conformational shift that is strictly required for Tsr3 to release from the ribosome 6.
If Tsr3 fails to modify the RNA (e.g., in catalytically dead mutants), it remains trapped on the pre-40S subunit. This dominant-negative stalling physically blocks the subsequent binding of the ATPase Rio1, halting ribosome maturation and leading to the degradation of the pre-18S rRNA 7.
Hierarchy of Rio kinase binding and Tsr3-mediated modification in 40S assembly.
Quantitative Data and Comparative Analysis
Detecting m1acp3Ψ requires specialized approaches due to its complex structure. Below is a comparative summary of the current analytical methods used to identify and quantify this hypermodification.
| Detection Method | Target Analyte | Sensitivity | Key Advantage | Limitation |
| HPLC-MS/MS | Single nucleosides (m/z 360.14) | High (Femtomole) | Absolute quantification; resolves exact chemical structure 8. | Destroys sequence context; cannot map position. |
| Primer Extension (RT-Stop) | Intact 18S rRNA | Moderate | Maps exact nucleotide position via steric hindrance 9. | Semi-quantitative; prone to background noise. |
| MRT-ModSeq | Intact transcriptome | High | High-throughput; machine-learning compatible 10. | Requires complex bioinformatics pipelines. |
| 14C-acp Labeling | Intact 18S rRNA | Very High | Directly tracks the SAM-derived acp group 2. | Requires radioactive handling facilities. |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls that prove causality rather than mere correlation.
Protocol A: HPLC-MS/MS Quantification of m1acp3Ψ
This protocol isolates the modification and validates its identity by leveraging a genetic knockout control.
-
RNA Extraction & Purification : Isolate total RNA using standard phenol-chloroform extraction. Purify the 18S rRNA fraction using sucrose gradient ultracentrifugation (10-40% gradient) to rigorously eliminate tRNA cross-contamination, as tRNAs contain the confounding acp3U modification.
-
Enzymatic Digestion : Incubate 1 µg of purified 18S rRNA with Nuclease P1 (to cleave phosphodiester bonds) and Calf Intestine Alkaline Phosphatase (CIAP) at 37°C for 2 hours to yield single nucleosides.
-
Chromatographic Separation : Inject the digest onto a C18 reverse-phase HPLC column. Utilize a mobile phase gradient of 5 mM ammonium acetate (pH 5.3) and acetonitrile.
-
Mass Spectrometry : Operate in positive ion mode monitoring for the specific [M+H]+ transition of m1acp3Ψ at m/z 360.1402 8.
-
Self-Validation (Causality Check) : Run a parallel digest of 18S rRNA extracted from a Δtsr3 knockout strain. The complete disappearance of the peak at ~7.4 minutes (retention time) in the knockout sample unambiguously confirms that the detected peak is the Tsr3-dependent m1acp3Ψ modification 2.
Protocol B: MRT-ModSeq and Primer Extension Mapping
Because the N3 position of pseudouridine is the primary hydrogen bond donor for pairing with Adenine, adding the bulky acp group completely abolishes Watson-Crick base pairing. This physical reality is exploited to map the modification site.
-
Primer Design : Design a 5'-fluorescently labeled DNA primer complementary to the region 50-100 nucleotides downstream of the target site (e.g., downstream of U1248 in human 18S rRNA).
-
Reverse Transcription : Hybridize the primer to the purified 18S rRNA. Extend using a highly processive reverse transcriptase (e.g., MarathonRT) in a buffer containing limiting dNTPs 10. The steric hindrance of the N3-acp group will cause the RT to stall exactly one nucleotide prior to the modification.
-
Electrophoretic Resolution : Resolve the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel alongside a Sanger dideoxy sequencing ladder generated from the corresponding rDNA gene.
-
Self-Validation (Causality Check) : Perform the exact same RT reaction on an in vitro transcribed (IVT) 18S rRNA, which inherently lacks post-transcriptional modifications. The absence of the RT stop in the IVT control proves that the stalling is caused by the chemical modification itself, not by secondary RNA structures 9.
References
-
BOC Sciences (Product Data & Literature Review) . CAS 52777-29-4 (3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine). Includes citations to Youvan & Hearst (1981) and Brand et al. (1978).
-
Meyer, B., et al. (2016) . Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans. Nucleic Acids Research / Oxford Academic. 2
-
Huang, H., et al. (2022) . The modifying enzyme Tsr3 establishes the hierarchy of Rio kinase binding in 40S ribosome assembly. PMC / NIH. 6
-
Guo, X., et al. (2023) . Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis. Chemical Research in Toxicology / ACS Publications.8
-
Pyle, A.M., et al. (2021) . MRT-ModSeq – Rapid detection of RNA modifications with MarathonRT. PMC / NIH. 10
-
MDPI Review (2023) . RNA Modification Related Diseases and Sensing Methods. MDPI. 9
-
ResearchGate (2016) . Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans. 5
-
ResearchGate (2022) . The acp modification activity of Tsr3 is required for its release. 7
-
PMC / NIH (2016) . Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans. 3
-
PubChem (2017) . 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine. 11
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The modifying enzyme Tsr3 establishes the hierarchy of Rio kinase binding in 40S ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. MRT-ModSeq – Rapid detection of RNA modifications with MarathonRT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SID 341312802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Enzymology and Biosynthesis of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ)
Executive Summary
The hypermodification 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) represents one of the most chemically complex functional groups found in ribosomal RNA (rRNA).[1][2][3] Located within the decoding center of the small ribosomal subunit (18S rRNA in eukaryotes), this modification is critical for ribosome biogenesis, translational fidelity, and structural stability.
Unlike simple methylations, the synthesis of acp³Ψ involves a multi-step enzymatic cascade requiring the coordination of ribonucleoprotein particles (snoRNPs), methyltransferases, and a specialized aminocarboxypropyl transferase. This guide provides an in-depth analysis of the enzymes responsible for this pathway, with a specific focus on Tsr3 , the enzyme catalyzing the formation of the unique acp adduct.[2][3]
The Target Modification: acp³Ψ
Chemical Structure and Location
The acp³Ψ modification is found at a highly conserved position in the 18S rRNA (U1191 in S. cerevisiae, U1248 in H. sapiens). This residue is located in Helix 31 (Loop 35) , a region that projects into the ribosomal P-site, interacting directly with the codon-anticodon helix of tRNA.
-
Physiological Form: In wild-type eukaryotic cells, the residue is typically N1-methylated, existing as 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ) .
-
Core Modification: The "acp" moiety is attached to the N3 position of the pseudouridine base.[1][2][3]
-
Function: The bulky, zwitterionic acp group stabilizes the local tertiary structure of the rRNA loop, preventing frameshifting errors during protein synthesis.
The Biosynthetic Pathway
The synthesis of acp³Ψ is a hierarchical process. It does not occur on a free nucleotide but rather post-transcriptionally on the nascent pre-rRNA.
The Enzymatic Cascade
The transformation of a standard Uridine (U) to the hypermodified m¹acp³Ψ involves three distinct enzymatic activities:
-
Isomerization: U
Pseudouridine ( )[2] -
Methylation:
1-methylpseudouridine (m¹ )[4] -
Aminocarboxypropyl Transfer: m¹
m¹acp³Ψ[3]
Note: While the physiological end-product is methylated, the enzyme Tsr3 is responsible specifically for the acp transfer.[2][3][5] In the absence of the methyltransferase, Tsr3 can convert
Pathway Visualization
Figure 1: The stepwise biosynthetic pathway of m¹acp³Ψ in eukaryotic 18S rRNA.
Key Enzymes in Detail
Enzyme 1: Cbf5 (Pseudouridine Synthase)
-
Role: Converts Uridine to Pseudouridine (
) via base rotation. -
Mechanism: RNA-guided modification. The specificity is determined by an H/ACA box snoRNA.
-
Yeast Guide: snR35
-
Human Guide: SNORA13
-
-
Catalytic Subunit: Cbf5 (Dyskerin in humans).
-
Significance: Without this initial isomerization, the subsequent enzymes (Nep1 and Tsr3) cannot recognize the substrate.
Enzyme 2: Nep1 / Emg1 (N1-Methyltransferase)
-
Role: Methylates the N1 position of
.[1][3][5] -
Clinical Relevance: Mutations in the human homolog EMG1 cause Bowen-Conradi Syndrome , a severe developmental disorder linked to ribosome assembly defects.
-
Substrate Specificity: Highly specific for the
residue at the decoding center. It also acts as a ribosome assembly factor, essential for the processing of the 18S rRNA precursor.
Enzyme 3: Tsr3 (The acp Transferase)[1][2][3][4][5][6][7]
-
Role: Transfers the 3-amino-3-carboxypropyl group from S-adenosylmethionine (SAM) to the N3 position of the ring.
-
Identity: Originally known as the "orphan" enzyme, it was identified as Tsr3 (Pre-rRNA processing protein TSR3).
-
Domain Architecture:
-
Mechanism of Action: Unlike standard methyltransferases where the methyl group of SAM is exposed to the substrate, Tsr3 binds SAM in a unique orientation.[2] The acp moiety of SAM is positioned for nucleophilic attack by the N3 of the base, while the methyl group is buried in a hydrophobic pocket.
-
Reaction: SAM + m¹
-RNA MTA (5'-methylthioadenosine) + m¹acp³Ψ-RNA.
-
Experimental Protocols for Characterization
To study these enzymes and the resulting modification, specific detection workflows are required. Standard sequencing often misses acp³Ψ because it does not always cause a complete reverse transcriptase (RT) stop, or the stop is indistinguishable from other modifications.
Protocol A: CMCT-RT Detection (The "Negative" Signal)
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) reacts with the N3 position of U and
-
Isolation: Purify total RNA or 18S rRNA from wild-type and mutant (e.g.,
) cells. -
CMCT Treatment: Incubate RNA with CMCT in borate buffer (pH 8.0) at 37°C for 20 mins.
-
Alkali Treatment: Wash with sodium carbonate (pH 10.3) to remove CMCT from G and U (N3-CMCT on
is stable). -
Reverse Transcription: Perform primer extension using a fluorescently labeled primer downstream of the modification site.
-
Analysis:
- (Unmodified N3): CMCT reacts with N3. RT stops at the modification site (+1 offset).
-
Wild-Type (acp-modified N3): N3 is blocked by the acp group. CMCT cannot bind. RT reads through (or stops due to the acp group itself, but the CMCT-induced stop is absent). Comparing +/- CMCT lanes confirms the presence of the N3 protection.
Protocol B: LC-MS/MS Nucleoside Analysis
This provides definitive chemical proof.
-
Digestion: Digest purified 18S rRNA to single nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase.
-
Separation: Inject onto a C18 Reverse-Phase HPLC column coupled to a Triple Quadrupole Mass Spectrometer.
-
MRM Transitions: Monitor specific mass transitions.
-
m¹acp³Ψ: Precursor m/z ~400 (nucleoside mass)
Fragment (base mass). -
acp³Ψ: Distinct mass shift if Nep1 is absent.
-
-
Validation: Compare retention times with synthetic standards or wild-type vs. knockout profiles.
References
-
Meyer, B., Wurm, J.P., Sharma, S., et al. (2016). Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans.[1][2][3] Nucleic Acids Research, 44(9), 4304–4316. Link
-
Wurm, J.P., Meyer, B., Bahr, U., et al. (2010). The Nep1 (Emg1) SPOUT-class methyltransferase is an essential ribosome assembly factor and the human Bowen-Conradi syndrome (BCS) is caused by a specific Nep1(D86G) mutation. Nucleic Acids Research, 39(4), 1526–1537. Link
-
Lafontaine, D.L.J. (2016). It's a SPOUT! TSR3 the long sought 18S rRNA aminocarboxypropyl transferase.[3] Lafontaine Lab News. Link
-
Takakura, M., Ishiguro, K., Akichika, S., et al. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. Nature Communications, 10, 5542. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lafontainelab.com [lafontainelab.com]
- 4. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of the aminocarboxypropyl group in pseudouridine
The Aminocarboxypropyl Anchor: Biological Significance of in Ribosomal Architecture
Content Type: Technical Whitepaper Target Audience: Senior Researchers, Structural Biologists, and Drug Discovery Leads
Executive Summary
The modification 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (
For drug development professionals, the enzymes responsible for this modification—specifically Tsr3 (yeast) and DTWD1 (human)—present novel targets for modulating ribosome biogenesis in hyper-proliferative cancer states.[] Furthermore, the unique immunogenic silence and steric bulk of the aminocarboxypropyl (acp) group offer a frontier for next-generation mRNA therapeutic engineering.
Structural & Chemical Basis
The
2.1 The Zwitterionic Moiety
Unlike simple methylation, the acp group introduces a zwitterionic character (containing both an amine and a carboxyl group) into the core of the ribosome.
-
Steric Bulk: The long acp side chain protrudes into the ribosomal decoding channel, preventing Watson-Crick base pairing at this position.
-
Electrostatics: The acp group interacts electrostatically with the phosphate backbone of the P-site tRNA, stabilizing the codon-anticodon interaction during the translocation phase of protein synthesis.
Table 1: Physicochemical Comparison of Uridine Derivatives
| Feature | Uridine (U) | Pseudouridine ( | |
| Base Pairing | Watson-Crick (A-U) | Watson-Crick (A- | Blocked (Steric hindrance) |
| Glycosidic Bond | C-N (labile) | C-C (rigid) | C-C (rigid) |
| N1 Modification | None | Hydrogen Bond Donor | Methylated ( |
| N3 Modification | Hydrogen Bond Donor | Hydrogen Bond Donor | Aminocarboxypropyl (acp) |
| Ribosomal Role | Coding/Structure | Stacking Stability | P-site tRNA Stabilization |
Biosynthetic Machinery: The Tsr3/DTWD1 Axis
The synthesis of
3.1 The Pathway
-
Isomerization: The precursor Uridine is converted to
by the H/ACA box snoRNP (snR35 in yeast). -
Methylation: The essential methyltransferase Nep1 (Emg1) methylates N1 to form
.[5] Note: Mutations here cause Bowen-Conradi Syndrome.[][] -
Hypermodification: The enzyme Tsr3 (or human DTWD1 ) transfers the acp group to N3.
3.2 Mechanism of Action
Tsr3 contains a SPOUT-like domain but binds SAM in a distinct orientation, exposing the acp side chain rather than the methyl group for transfer.[5] This makes Tsr3 a rare "acp-transferase" rather than a methyltransferase.[]
Figure 1: Hierarchical biosynthesis of
Biological Significance: The Ribosomal P-Site
The biological necessity of this group is evidenced by the phenotype of tsr3
-
20S Pre-rRNA Accumulation: Indicates a stall in the final processing of the 18S subunit.
-
Antibiotic Hypersensitivity: Cells lacking
are hypersensitive to paromomycin, an aminoglycoside that induces translation errors. This confirms that the acp group is critical for translational fidelity .
Mechanistic Insight: The acp group at the tip of Helix 31 interacts with the codon-anticodon helix of the P-site tRNA. It likely functions as a "molecular gate," preventing the P-site tRNA from slipping or dissociating prematurely during peptide bond formation.[]
Analytical Methodology: Targeted LC-MS/MS
Detecting
Protocol: Quantitative Nucleoside Mass Spectrometry
Objective: Isolate and quantify
Reagents:
-
Nuclease P1 (Sigma)[]
-
Snake Venom Phosphodiesterase (Worthington)[]
-
Bacterial Alkaline Phosphatase (BAP)[]
-
LC Buffer A: 0.1% Formic Acid in
-
LC Buffer B: 0.1% Formic Acid in Acetonitrile
Step-by-Step Workflow:
-
RNA Isolation: Purify 18S rRNA using sucrose gradient fractionation or size-exclusion HPLC to avoid tRNA contamination.
-
Enzymatic Digestion (The "Nucleoside Cocktail"):
-
Dissolve 5 µg RNA in 20 µL
. -
Add 1 U Nuclease P1 + Buffer (Incubate 37°C, 2 hrs) -> Generates nucleotides (NMPs).[]
-
Add 0.01 U Phosphodiesterase I (Incubate 37°C, 2 hrs).
-
Add 1 U BAP (Incubate 37°C, 1 hr) -> Generates nucleosides.
-
-
Filtration: Pass through a 10kDa MWCO filter to remove enzymes.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
MRM Transition: Monitor precursor
360.1 ( ) fragment 228.1 (Base + acp loss of ribose).[] -
Note: The distinct mass of 359.34 Da separates it clearly from
(244 Da) and (258 Da).
-
Figure 2: Validated analytical workflow for the detection of hypermodified nucleosides.
Therapeutic Implications
6.1 Ribosomopathies & Cancer
Since ribosome biogenesis is upregulated in cancer, DTWD1 (the human acp transferase) is a potential therapeutic target. Inhibiting DTWD1 would not abolish ribosome formation (avoiding acute toxicity) but would impair translational fidelity, potentially creating specific proteotoxic stress in rapidly dividing tumor cells.
6.2 mRNA Therapeutics Engineering
The acp group is a "bulky" modification that prevents Watson-Crick pairing.[][7] Incorporating
-
Prevent dsRNA formation: Reducing activation of innate immune sensors (PKR, RIG-I).[]
-
Modulate Half-life: The rigid C-C glycosidic bond of the
scaffold confers nuclease resistance.
References
-
Meyer, B., et al. (2011). The Nep1 (Emg1) SPOUT-class methyltransferase is an essential ribosome assembly factor and the human Bowen-Conradi syndrome (BCS) is caused by a specific Nep1(D86G) mutation.[][] Nucleic Acids Research.[4][5][] Link
-
Meyer, B., et al. (2016). Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans.[3][4][5] Nucleic Acids Research.[4][5][] Link
-
Yoshihama, M., et al. (2013). The human ribosome production factor 1 (RPF1) is involved in the early steps of 60S ribosomal subunit biogenesis. Journal of Biological Chemistry. (Contextualizing ribosome assembly factors). Link
-
Brand, R.C., et al. (1978). Biosynthesis of a hypermodified nucleotide in Saccharomyces carlsbergensis 17S and HeLa-cell 18S ribosomal ribonucleic acid.[] Biochemical Journal. (Foundational discovery of the acp group). Link
-
Takakura, M., et al. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. Nature Communications. (Parallel mechanisms in tRNA). Link[]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans [pubmed.ncbi.nlm.nih.gov]
- 5. lafontainelab.com [lafontainelab.com]
- 7. Biogenesis and functions of aminocarboxypropyluridine in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Detection and Analysis of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) in RNA
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of RNA introduces a layer of regulatory complexity critical to numerous biological processes. Among the more than 170 known modifications, 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) represents a chemically complex hypermodification found in functionally significant regions of transfer RNA (tRNA) and ribosomal RNA (rRNA)[1]. Its intricate structure, formed by the enzymatic transfer of a 3-amino-3-carboxypropyl (acp) group from S-adenosylmethionine (SAM), suggests a crucial role in fine-tuning RNA structure and function[1][2]. However, the detection and localization of acp³Ψ present significant analytical challenges, primarily due to its mass identity with its uridine counterpart, acp³U, and the lack of dedicated affinity reagents. This guide provides a detailed overview of current and emerging methodologies for the robust detection, quantification, and localization of acp³Ψ, with a focus on mass spectrometry-based gold-standard techniques and a forward look toward sequencing technologies.
Introduction: The Significance and Challenge of acp³Ψ
The acp³ group is a bulky, charged moiety that can significantly influence the structural and functional properties of RNA. In E. coli, the acp³U modification at position 47 in the variable loop of several tRNAs is synthesized by the enzyme YfiP, a SAM-dependent acp transferase[1][2]. This modification, often found adjacent to other modified bases like 7-methylguanosine (m⁷G), is believed to contribute to the tertiary structure and stability of tRNA, thereby impacting the fidelity and efficiency of protein synthesis[3][4]. The eukaryotic equivalent, m¹acp³Ψ, found in the small ribosomal subunit RNA, underscores the evolutionary conservation and functional importance of this modification class in the ribosome's decoding center[1].
Detecting acp³Ψ is non-trivial. The primary challenges include:
-
Isomeric Identity: Pseudouridine (Ψ) is an isomer of uridine (U), meaning they share the same molecular weight. Consequently, acp³Ψ is isobaric with 3-(3-amino-3-carboxypropyl)uridine (acp³U), making them indistinguishable by mass alone[5][6]. Detection must therefore rely on methods that can differentiate their unique structural properties, such as distinct chromatographic retention times or fragmentation patterns in tandem mass spectrometry.
-
Lack of Specific Reagents: Unlike some other modifications (e.g., m⁶A), there are currently no widely available, validated antibodies specifically targeting acp³Ψ. This limits the application of highly sensitive and widely used antibody-based enrichment techniques[7][8].
-
Low Abundance: While critical, modifications like acp³Ψ may be present at low stoichiometry or in specific RNA species, requiring highly sensitive detection methods.
This document serves as a technical guide for researchers navigating these challenges, offering detailed protocols and expert insights into the most effective analytical strategies.
Chapter 1: An Overview of Detection Methodologies
Choosing the right method for acp³Ψ detection depends on the specific research question: Are you interested in the total amount of the modification in a cell (quantification), or its exact location within a specific RNA molecule (localization)?
Caption: Decision tree for selecting an acp³Ψ detection method.
Table 1: Comparison of Primary Methodologies for acp³Ψ Detection
| Methodology | Principle | Strengths | Weaknesses | Primary Application |
| LC-MS/MS (Nucleosides) | Complete enzymatic digestion of RNA to single nucleosides, followed by chromatographic separation and mass spectrometric detection.[9][10] | "Gold standard" for quantification; high sensitivity and accuracy; can discover new modifications. | Destroys all sequence information; cannot distinguish between different RNA species. | Global quantification of acp³Ψ in total RNA or purified RNA fractions. |
| LC-MS (Oligonucleotides) | Partial enzymatic digestion of RNA (e.g., with RNase T1) to generate oligonucleotides, which are analyzed by LC-MS.[11][12] | Provides exact location of the modification within a sequence context; can analyze specific RNAs. | More complex data analysis; lower throughput than sequencing; sensitivity can be lower for large RNAs. | Localization (mapping) of acp³Ψ within a known or purified RNA molecule. |
| Antibody-Enrichment + Seq | Use of a specific antibody to immunoprecipitate RNA fragments containing the modification, followed by high-throughput sequencing.[7][8] | High enrichment factor; transcriptome-wide mapping potential. | Critically dependent on a specific and validated antibody, which is not currently available for acp³Ψ. High risk of off-target binding.[13] | (Prospective) Transcriptome-wide localization of acp³Ψ. |
| Direct RNA Sequencing | A single RNA molecule is passed through a nanopore, and modifications are identified by characteristic disruptions in the ionic current.[8][14] | Provides long reads, sequence, and modification data simultaneously on a single molecule; no amplification bias. | Requires specific basecalling algorithms trained for acp³Ψ; accuracy for novel modifications is still an active area of research. | Single-molecule, transcriptome-wide localization of acp³Ψ and its co-occurrence with other modifications. |
Chapter 2: Mass Spectrometry-Based Detection: The Gold Standard
Mass spectrometry (MS) is the most definitive method for identifying and quantifying RNA modifications.[5][14] Its power lies in its ability to measure molecular mass with extremely high precision and to fragment molecules to reveal their underlying structure.
Caption: Mass spectrometry workflows for acp³Ψ analysis.
Protocol 1: Global Quantification of acp³Ψ by UHPLC-MS/MS
This protocol details the complete hydrolysis of RNA to its constituent nucleosides for absolute quantification using an ultra-high-performance liquid chromatograph coupled to a triple-quadrupole mass spectrometer (UHPLC-QqQ MS).[9]
A. Rationale Complete digestion breaks RNA down to its fundamental building blocks. By separating these nucleosides with chromatography and detecting them with a highly sensitive mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, we can accurately quantify each one, including acp³Ψ. The key is to use stable isotope-labeled internal standards and create calibration curves for absolute quantification.[9][15] The structural difference between Ψ and U leads to distinct fragmentation patterns in the mass spectrometer's collision cell, which is essential for differentiating acp³Ψ from acp³U.
B. Materials
-
High-purity total RNA or purified RNA fraction (e.g., tRNA)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Snake Venom Phosphodiesterase (PDE I)
-
Ammonium acetate buffer
-
LC-MS grade water, acetonitrile, and formic acid
-
Nucleoside standards (including a synthesized or purified acp³Ψ standard if available for absolute quantification)
C. Step-by-Step Methodology
-
RNA Digestion:
-
In a 1.5 mL microcentrifuge tube, combine 1-5 µg of RNA with 10 units of Nuclease P1 in a final volume of 25 µL containing 20 mM ammonium acetate, pH 5.3.
-
Incubate at 42°C for 2 hours. This enzyme cleaves the phosphodiester bonds to yield 5'-mononucleotides.
-
Add 5 µL of 100 mM ammonium bicarbonate and 1 unit of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours. This removes the phosphate group, yielding nucleosides.
-
Optional but recommended: For complete digestion of any remaining dinucleotides, add 0.001 units of PDE I and incubate for another 2 hours at 37°C.[9]
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet enzymes. Transfer the supernatant to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant in a vacuum centrifuge.
-
Reconstitute the nucleoside pellet in 50 µL of LC-MS grade water.
-
Filter the sample through a 0.22 µm centrifugal filter to remove any remaining particulates.
-
Transfer to an HPLC vial for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column suitable for nucleoside separation. A typical gradient would be 0-40% acetonitrile with 0.1% formic acid over 15-20 minutes. The hydrophilic nature of acp³Ψ may require optimization of the early part of the gradient.
-
Mass Spectrometry: Operate the instrument in positive ion, Multiple Reaction Monitoring (MRM) mode. The specific mass transitions must be determined empirically using a standard.
-
D. Data Analysis & Validation
-
Determine Mass Transitions: Infuse a pure standard of acp³Ψ (or acp³U as a proxy if unavailable) to identify the precursor ion ([M+H]⁺) and the most stable, high-intensity product ions upon fragmentation.
-
Build Calibration Curve: Prepare a series of dilutions of the nucleoside standard mix. Run each dilution on the LC-MS/MS system and plot the peak area against the known concentration for each nucleoside. This curve is used to determine the concentration in the unknown sample.[9]
-
Quantification: Integrate the peak area for the acp³Ψ mass transition in your sample chromatogram. Use the calibration curve to convert this area into an absolute amount (e.g., in picomoles). Normalize this value to the total amount of RNA analyzed or to the quantity of a canonical nucleoside (like A, C, G, or U).
Table 2: Example Mass Transitions for Nucleoside Analysis
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Uridine (U) | 245.1 | 113.1 | Ribose fragment |
| Pseudouridine (Ψ) | 245.1 | 113.1 | Same mass as U, but will have a different retention time. |
| acp³U / acp³Ψ | 346.1 | 214.1 | Loss of ribose (132 Da)[16]. Other fragments (e.g., 197, 168) can also be monitored. |
| Adenosine (A) | 268.1 | 136.1 | Adenine base fragment |
| Guanosine (G) | 284.1 | 152.1 | Guanine base fragment |
| Cytidine (C) | 244.1 | 112.1 | Cytosine base fragment |
| Note: These values are theoretical for [M+H]⁺ and major fragments. They must be optimized on the specific mass spectrometer being used. |
Protocol 2: Localization of acp³Ψ by RNA Mass Mapping
This protocol uses partial enzymatic digestion to create RNA fragments, which are then analyzed by high-resolution mass spectrometry to pinpoint the location of the modification.[12]
A. Rationale By using a sequence-specific endonuclease like RNase T1 (which cleaves after guanosine residues), we can generate a predictable set of RNA fragments.[12][17] If one of these fragments contains an acp³Ψ modification, its measured mass will be higher than the mass of the corresponding unmodified fragment. By comparing the experimentally measured masses to a theoretical digest of the known RNA sequence, we can identify which fragment carries the modification.
B. Materials
-
Purified RNA of interest (e.g., a specific tRNA)
-
RNase T1
-
Ammonium acetate or similar volatile buffer
-
Urea (for denaturation)
-
LC-MS grade solvents
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap)
C. Step-by-Step Methodology
-
RNA Denaturation and Digestion:
-
For a typical reaction, mix 2 µL of 5 µM RNA with 28 µL of nuclease-free water.[17]
-
Optional: For highly structured RNAs, add urea to a final concentration of 3M and heat at 90°C for 5 minutes, followed by rapid cooling on ice to denature the RNA.[17]
-
Add RNase T1 (e.g., 10 units) and buffer to the recommended final concentration.
-
Incubate at 37°C for 15-60 minutes. The incubation time may need to be optimized; shorter times yield larger fragments, while longer times approach complete digestion.
-
Stop the reaction by freezing or immediate injection into the LC-MS system.
-
-
LC-MS Analysis:
-
Chromatography: Use an ion-pair reversed-phase column to separate the negatively charged oligonucleotide fragments.
-
Mass Spectrometry: Operate the high-resolution MS in negative ion mode to detect the deprotonated oligonucleotide fragments. Collect full scan data over a mass range appropriate for the expected fragments (e.g., 500-4000 m/z).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the zero-charge mass of each detected oligonucleotide.
-
Generate a theoretical RNase T1 digest of your target RNA sequence using a tool like the Mongo Oligo Mass Calculator or specialized software.[12]
-
Compare the list of experimental masses to the theoretical masses. A mass shift corresponding to the addition of the acp³ group (C₆H₁₀NO₃, mass = 144.066 Da) on a uridine-containing fragment indicates the presence of acp³Ψ or acp³U.
-
Further MS/MS fragmentation of the modified oligonucleotide can confirm the identity and precise location of the modification within the fragment.
-
Chapter 3: Emerging and Indirect Detection Methods
While mass spectrometry remains the definitive standard, other methods offer potential for high-throughput screening and transcriptome-wide analysis.
Antibody-Based Enrichment (A Prospective Workflow)
This approach, commonly known as MeRIP-seq or modification-specific RNA immunoprecipitation, would offer a powerful way to map acp³Ψ across the transcriptome if a specific antibody were available.[7]
Caption: Prospective workflow for antibody-based detection of acp³Ψ.
Causality and Trustworthiness: The success of this entire workflow hinges on the specificity of the antibody. Without rigorous validation—including testing against other modified nucleosides, using knockout cell lines lacking the acp³Ψ-synthesizing enzyme as negative controls, and confirming enrichment of known acp³Ψ-containing transcripts (e.g., specific tRNAs) via RT-qPCR—the results would be unreliable.[13] The development of such a reagent would be a major breakthrough for the field.
Sequencing-Based Approaches
High-throughput sequencing offers an alternative for mapping modifications.
-
Indirect Next-Generation Sequencing (NGS): Some RNA modifications cause the reverse transcriptase (RT) enzyme to stall or misincorporate a different nucleotide during cDNA synthesis.[18] The bulky acp³Ψ modification could potentially induce such a signature. However, this is not guaranteed and would need to be empirically validated. Chemical derivatization methods, such as those using CMC or bisulfite to label pseudouridine, create a more robust RT stop or mutation signature.[6][19] Adapting such a chemical approach for acp³Ψ would require significant research to ensure specific labeling without affecting other bases.
-
Direct RNA Sequencing (Nanopore): This third-generation technology reads RNA bases directly as they pass through a protein nanopore, detecting modifications as subtle deviations in the resulting electrical current signal.[14] This approach holds immense promise as it can, in theory, identify all modifications on a single, full-length RNA molecule.[8] However, its application for acp³Ψ requires the development and training of a specific basecalling model that can recognize the unique signal generated by this complex modification.
Conclusion and Future Outlook
Currently, liquid chromatography coupled with mass spectrometry is the most reliable and robust platform for the detection and analysis of 3-(3-amino-3-carboxypropyl)pseudouridine. The combination of nucleoside analysis for quantification and oligonucleotide mass mapping for localization provides a comprehensive characterization of this complex modification.
The future of the field points towards higher throughput and single-molecule resolution. The development of a highly specific monoclonal antibody against acp³Ψ would unlock the potential of established RIP-seq workflows for transcriptome-wide mapping. Concurrently, advances in direct RNA sequencing and the machine learning models that interpret its data will likely enable the direct, simultaneous mapping of acp³Ψ and all other modifications, providing an unprecedented view of the epitranscriptome.
References
- Protocol for RNA modification analysis by UHPLC-QqQ MS - PMC - NIH. (n.d.).
- In-Gel Digestion for Mass Spectrometric Characterization of RNA from Fluorescently Stained Polyacrylamide Gels | Analytical Chemistry - ACS Publications. (2010, August 26).
- Sequencing methods and functional decoding of mRNA modifications - PMC - NIH. (n.d.).
- Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine (2024). (n.d.).
- RNA Modification Sequencing Explained: Methods and Applications - CD Genomics. (n.d.).
- RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. (n.d.).
- Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies - MDPI. (2019, January 9).
- Toward Sequencing and Mapping of RNA Modifications - NCBI Bookshelf - NIH. (2023, July 18).
- Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC. (n.d.).
- Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5 - Smolecule. (2024, February 18).
- Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping | Nucleic Acids Research | Oxford Academic. (2009, April 1).
- The effect of chemical modification of 3-(3-amino-3-carboxypropyl)uridine on tRNA function. (1979, August 10).
- Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PubMed. (2020, February 20).
- MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC. (n.d.).
- Antibody reliability influences observed mRNA–protein correlations in tumour samples. (2023, May 11).
- Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC. (n.d.).
- A systems-level mass spectrometry-based technique for accurate and sensitive quantification of the RNA cap epitranscriptome - PMC. (2023, August 11).
- Detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct, long-read sequencing | bioRxiv. (2022, May 2).
- Transfer RNAs: diversity in form and function - PMC - NIH. (n.d.).
- Ribosomal RNA Pseudouridylation: Will Newly Available Methods Finally Define the Contribution of This Modification to Human Ribosome Plasticity? - Frontiers. (2022, May 31).
Sources
- 1. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chemical modification of 3-(3-amino-3-carboxypropyl)uridine on tRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfer RNAs: diversity in form and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Modification Sequencing Explained: Methods and Applications - CD Genomics [rna.cd-genomics.com]
- 9. Protocol for RNA modification analysis by UHPLC-QqQ MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Antibody reliability influences observed mRNA–protein correlations in tumour samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward Sequencing and Mapping of RNA Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A systems-level mass spectrometry-based technique for accurate and sensitive quantification of the RNA cap epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5 [smolecule.com]
- 17. waters.com [waters.com]
- 18. Read "Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine" at NAP.edu [nationalacademies.org]
- 19. Frontiers | Ribosomal RNA Pseudouridylation: Will Newly Available Methods Finally Define the Contribution of This Modification to Human Ribosome Plasticity? [frontiersin.org]
mass spectrometry protocols for 3-(3-amino-3-carboxypropyl)pseudouridine analysis
APPLICATION NOTE: High-Resolution LC-MS/MS Strategies for the Quantification of 3-(3-amino-3-carboxypropyl)pseudouridine (
Introduction & Biological Context
Epitranscriptomics has unveiled over 160 distinct RNA modifications that govern RNA stability, structure, and decoding efficiency[1]. Among the most complex hypermodifications is 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (
The biological causality of
Accurate quantification of
Fig 1: Biosynthetic pathway of m1acp3Psi on 18S rRNA, showing sequential enzymatic modifications.
Analytical Challenges: Isomers and Isotopic Crosstalk
The primary challenge in analyzing
Both isomers yield a protonated precursor ion
Experimental Design & Causality
To ensure Trustworthiness and reproducibility, the experimental design must account for artifactual degradation during sample prep:
-
Deaminase Inhibition : RNA hydrolysis requires extended incubation at 37°C. We mandate the addition of Tetrahydrouridine (THU) and Pentostatin. Causality: THU competitively inhibits cytidine deaminase, while pentostatin inhibits adenosine deaminase, preventing the artifactual conversion of cytidine/adenosine derivatives into uridine/inosine derivatives during digestion[4].
-
Antioxidant Protection : Butylated hydroxytoluene (BHT) is added to quench free radicals, preventing the oxidation of sensitive modifications[4].
-
Two-Step pH-Shift Hydrolysis : Nuclease P1 operates optimally at an acidic pH (~5.3), whereas Alkaline Phosphatase (CIP) requires a slightly basic environment (~8.0). A sequential pH shift ensures 100% conversion of RNA polymers into single nucleosides without destroying alkali-labile modifications[6].
Fig 2: LC-MS/MS workflow for RNA isolation, hydrolysis, and quantification of modified nucleosides.
Step-by-Step Methodology
RNA Hydrolysis to Single Nucleosides
-
Preparation : Aliquot 1.0 µg of purified rRNA or total RNA into a low-bind microcentrifuge tube.
-
Inhibitor Cocktail : Add 0.5 µg Tetrahydrouridine (THU), 0.1 µg Pentostatin, and 1 µM Butylated hydroxytoluene (BHT)[4].
-
First Digestion (Endonuclease) : Add 2 Units of Nuclease P1 in 10 mM Sodium Acetate buffer (pH 5.3). Incubate at 37°C for 2 hours.
-
Second Digestion (Dephosphorylation) : Shift the pH by adding 100 mM Ammonium Bicarbonate to achieve a final pH of ~8.0. Add 1 Unit of Calf Intestinal Alkaline Phosphatase (CIP). Incubate at 37°C for 2 hours.
-
Enzyme Removal : Transfer the mixture to a 10 kDa MWCO centrifugal filter (e.g., AcroPrep Advance) and centrifuge at 3,000 × g for 30 minutes at 4°C[4].
-
Internal Standardization : Spike the filtrate with 1/10th volume of Stable Isotope-Labeled Internal Standard (SILIS) (e.g.,
-labeled nucleosides) to correct for matrix effects and ionization suppression[][4].
Liquid Chromatography (RP-HPLC)
-
Column : Waters ACQUITY UPLC HSS T3 (150 × 2.1 mm, 1.8 µm) maintained at 40°C[5].
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water[5].
-
Mobile Phase B : 0.1% Formic Acid in 60% Acetonitrile[5].
-
Gradient :
-
0.0 - 2.5 min: 4.8% B
-
2.5 - 20.0 min: 4.8% to 30% B (Shallow gradient critical for isomer separation)
-
20.0 - 28.0 min: 30% to 50% B
-
28.0 - 30.0 min: 50% to 100% B
-
-
Flow Rate : 0.2 mL/min[5].
Mass Spectrometry (ESI-QQQ)
Operate the Triple Quadrupole in positive Electrospray Ionization (ESI+) mode using Dynamic Multiple Reaction Monitoring (dMRM). Set the capillary voltage to 3.5 kV and the gas temperature to 300°C.
Quantitative Data Presentation: MRM Transitions
To establish a self-validating assay, monitor the following transitions. Note the identical precursor/product pairs for isomers, which rely entirely on chromatographic retention time (RT) for differentiation.
| Analyte | Chemical Formula | Precursor Ion | Product Ion | Collision Energy (eV) | Diagnostic Purpose |
| 346.1 | 214.1 | 12 | Target Modification[1] | ||
| 346.1 | 214.1 | 12 | Type I Isomer Control[1] | ||
| 360.1 | 228.1 | 15 | Hypermodified Target[7] | ||
| Pseudouridine ( | 245.1 | 209.1 / 179.1 | 10 | Biosynthetic Precursor[6] | |
| Uridine (U) | 245.1 | 113.1 | 10 | Unmodified Control[6] |
Note: Unlike standard nucleosides that cleave at the N-glycosidic bond, Pseudouridine (
Quality Control & Troubleshooting
-
Type III Misidentification (Isotopic Crosstalk) : When monitoring uridine derivatives, signal interference from the
or isotopes of cytidine derivatives can occur (e.g., cytidine is 244.1, uridine is 245.1)[1]. Always evaluate the isotopic envelope of co-eluting peaks. -
Incomplete Digestion : If
signals are anomalously low, monitor for dinucleotide fragments (e.g., m/z > 600) in a full-scan mode. This indicates suboptimal alkaline phosphatase activity, requiring a stricter pH 8.0 adjustment prior to CIP addition.
References
-
bocsci.com - CAS 52777-29-4 (3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine) Background and Cancer Relevance.[] URL:
-
NIH / PMC - Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs.[4] URL:
-
NIH / PMC - Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.[6],[1] URL:
-
NIH / PMC - PubTator3 - Nep1 Methyltransferase function in vivo.[3] URL:
-
NIH / PMC - Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples.[5] URL:
-
ACS Publications - Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis.[7] URL:
Sources
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. PubTator3 - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
- 4. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
liquid chromatography methods for separating 3-(3-amino-3-carboxypropyl)pseudouridine
Application Note: Advanced LC-MS/MS Methodologies for the Separation and Quantification of 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ)
Executive Summary
The hypermodified nucleoside 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) represents a critical biomarker in epitranscriptomics, specifically located at position 20 in eukaryotic tRNA and position 1191 in 18S rRNA. Its unique chemical structure—a zwitterionic amino-carboxypropyl moiety attached to the N3 position of a pseudouridine core—confers exceptional polarity, rendering standard C18 reversed-phase liquid chromatography (RPLC) ineffective due to poor retention and phase dewetting.
This guide details two validated protocols for the robust separation and quantification of acp3Ψ:
-
HILIC-MS/MS (Primary Method): Utilizes a zwitterionic stationary phase for maximum retention of polar analytes.
-
Polar-Embedded RPLC (Secondary Method): Offers a robust alternative for laboratories restricted to reversed-phase instrumentation.
Part 1: The Target & The Challenge
Analyte: 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) Monoisotopic Mass: 345.1172 Da Precursor Ion [M+H]⁺: 346.125 Da
The Separation Challenge: Unlike canonical nucleosides (A, C, G, U), acp3Ψ possesses three ionizable groups: the phosphate-backbone attachment site (ribose hydroxyls), a secondary amine, and a carboxylic acid on the modification side chain.
-
In Acidic pH: The amine is protonated (
), increasing polarity. -
In Neutral pH: It exists as a zwitterion.
-
Consequence: On standard alkyl-bonded phases (C18), acp3Ψ elutes near the void volume (
), leading to severe ion suppression from salts and unretained matrix components.
Part 2: Sample Preparation Protocol
Accurate quantification begins with the complete enzymatic hydrolysis of RNA into single nucleosides without deamination or degradation of the acp3-modification.
Workflow: RNA to Nucleosides
Caption: Step-by-step enzymatic hydrolysis workflow for releasing acp3Ψ from tRNA/rRNA matrices.
Detailed Reagents & Steps:
-
Buffer A: 20 mM Ammonium Acetate (pH 5.3) + 0.2 mM ZnCl₂.
-
Buffer B: 100 mM Ammonium Bicarbonate (pH 8.0).
-
Enzyme Mix: Nuclease P1 (Endonuclease), Snake Venom Phosphodiesterase (Exonuclease), Bacterial Alkaline Phosphatase (Phosphate removal).
Critical Note: Nuclease P1 requires an acidic pH and Zinc cofactors. Alkaline Phosphatase requires a basic pH. The two-step pH adjustment is crucial for maximal yield of acp3Ψ.
Part 3: Method A - HILIC-MS/MS (Gold Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method as it retains polar analytes via a water-rich layer on the stationary phase surface.
Stationary Phase Selection:
-
Recommended: Zwitterionic bonded phase (e.g., Waters Atlantis Premier BEH Z-HILIC or Merck SeQuant ZIC-HILIC).
-
Mechanism: Electrostatic interaction + hydrophilic partitioning.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm or 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.8) |
| Mobile Phase B | 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH 5.8) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp | 35°C |
| Injection Vol | 2 - 5 µL (Sample must be in >75% Acetonitrile) |
Gradient Profile:
-
0.0 min: 90% B (High organic start for retention)
-
2.0 min: 90% B
-
12.0 min: 40% B (Linear ramp to elute polars)
-
14.0 min: 40% B
-
14.1 min: 90% B
-
20.0 min: 90% B (Re-equilibration is critical in HILIC)
Why this works: The high organic starting condition forces the polar acp3Ψ into the aqueous layer on the silica surface. The gradient increases water content, eluting analytes by decreasing hydrophilic interaction energy.
Part 4: Method B - Polar-Embedded RPLC (Alternative)
For labs without HILIC capability, "Aqueous C18" columns prevent phase collapse in 100% water.
Stationary Phase Selection:
-
Recommended: C18-Aq (e.g., Phenomenex Kinetex Polar C18 or Thermo Accucore aQ).
-
Mechanism: Polar end-capping prevents hydrophobic chain collapse.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Polar-Embedded C18 (2.1 x 150 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.25 mL/min |
Gradient Profile:
-
0.0 min: 0% B (100% Aqueous to retain polars)
-
3.0 min: 0% B
-
15.0 min: 20% B (Shallow gradient)
-
18.0 min: 95% B (Wash)
Note: acp3Ψ will elute early (typically 2-4 mins). Divert the first 1.5 mins to waste to avoid salt contamination of the MS source.
Part 5: Mass Spectrometry Detection (MRM)
Triple quadrupole (QqQ) detection in Positive Electrospray Ionization (ESI+) mode is required.
Fragmentation Logic
The primary fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (neutral loss of 132 Da) and the detection of the protonated base.
-
Precursor (Parent): acp3Ψ + H⁺ = 346.1
-
Neutral Loss: Ribose (
) = 132.0 -
Product (Quantifier): Modified Base (
) = 214.1
Caption: MS/MS fragmentation pathway for acp3Ψ. The glycosidic bond cleavage is the dominant reaction.
MRM Transition Table
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| acp3Ψ | 346.1 | 214.1 | 50 | 25 | 18 | Quant |
| acp3Ψ | 346.1 | 197.1 | 50 | 25 | 25 | Qual |
| m1acp3Ψ | 360.1 | 228.1 | 50 | 25 | 18 | Check* |
*Note: m1acp3Ψ is the methylated version found in rRNA. Monitor this to ensure no co-elution if analyzing total RNA.
Part 6: Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction between the amine group of acp3Ψ and silanols on the column.
-
Fix: Ensure Ammonium Acetate concentration is at least 10 mM. The ammonium ions mask silanols.
-
-
Sensitivity Loss:
-
Cause: Ion suppression from salts in the digestion buffer.
-
Fix: Use the 10 kDa MWCO filter step (Part 2). If suppression persists, use a divert valve to send the first 1-2 minutes of the run to waste.
-
-
Sample Solvent Mismatch (HILIC):
-
Issue: Dissolving sample in 100% water leads to peak distortion in HILIC.
-
Fix: Dilute the final digestion mixture with Acetonitrile to at least 75% ACN before injection.
-
References
-
Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols, 9(4), 828–841. [Link]
-
Thüring, K., et al. (2016). "Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS." Methods, 107, 48-56. [Link]
-
Meyer, B., et al. (2011). "The Nep1 (Emg1) SPOUT-class methyltransferase is an essential ribosome assembly factor...". Nucleic Acids Research, 39(4), 1526–1537. [Link]
-
Cains, S., et al. (2023). "Comprehensive Characterization of tRNA by Ultra High-Performance Liquid Chromatography High-Resolution Accurate Mass Spectrometry." bioRxiv. [Link]
-
Modomics Database. "3-(3-amino-3-carboxypropyl)pseudouridine (acp3Y)." [Link]
Guide to the Chemical Synthesis of 3-(3-amino-3-carboxypropyl)pseudouridine for In Vitro Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ), a complex, naturally occurring modified nucleoside. Found in transfer RNA (tRNA) and ribosomal RNA (rRNA), acp³Ψ and its derivatives play crucial roles in maintaining the structural integrity and function of these essential biomolecules.[1][2] The ability to synthesize acp³Ψ is critical for a wide range of in vitro studies, from elucidating its precise biological functions to developing novel RNA-based therapeutics. This guide details a robust synthetic route, outlines state-of-the-art purification and characterization protocols, and discusses applications for the synthesized nucleoside in biochemical and drug development research.
Introduction: The Biological Significance of acp³Ψ
Post-transcriptional modifications are essential for the proper function of RNA molecules. Among the more than 100 known modifications, pseudouridine (Ψ), an isomer of uridine, is the most abundant.[3] Further derivatization of pseudouridine leads to hypermodified nucleosides like 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ), which is found in the 18S rRNA of eukaryotes.[][] The related compound, 3-(3-amino-3-carboxypropyl)uridine (acp³U), is a highly conserved modification found in the variable and D-loops of tRNA.[2]
These complex modifications are not merely decorative; they are integral to RNA biology. For instance, acp³U47 has been shown to confer thermal stability to tRNA molecules.[2] The presence of such modifications can influence RNA folding, stability, and interactions with proteins, thereby ensuring the fidelity and efficiency of processes like translation.[]
Synthesizing these nucleosides is paramount for advancing our understanding of their roles. Access to pure, synthetic acp³Ψ allows researchers to:
-
Incorporate it site-specifically into synthetic RNA oligonucleotides.
-
Conduct structural studies using techniques like NMR and X-ray crystallography.[1]
-
Investigate its impact on tRNA aminoacylation, ribosome binding, and overall translational efficiency.[7]
-
Explore its potential in therapeutic mRNA, where modifications are known to enhance protein expression and reduce immunogenicity.[8][9]
This guide provides the necessary protocols to empower researchers in these endeavors.
Overview of the Synthetic Strategy
The synthesis of 3-(3-amino-3-carboxypropyl)pseudouridine is a multi-step process that hinges on the strategic coupling of two key building blocks: a protected pseudouridine derivative and a protected amino acid side chain. The general workflow involves three primary stages: coupling of protected precursors, removal of the protecting groups, and finally, rigorous purification and characterization of the final product.
Caption: High-level workflow for the chemical synthesis of acp³Ψ.
Materials and Equipment
Successful synthesis requires high-purity reagents and appropriate analytical instrumentation.
| Category | Item | Purpose |
| Starting Materials | Protected Pseudouridine (e.g., 2',3',5'-tri-O-acetyl-pseudouridine) | Pseudouridine core structure |
| Protected Homoserine derivative (e.g., Benzyl 2-(S)-benzyloxycarbonylamino-4-iodobutyrate) | Donor of the amino-carboxypropyl group | |
| Coupling Reagents | Triphenylphosphine (PPh₃) | Mitsunobu reaction component |
| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | Mitsunobu reaction activator | |
| Deprotection Reagents | Sodium Hydroxide (NaOH), aqueous solution (e.g., 0.67 M) | Removal of ester protecting groups |
| Trifluoroacetic acid (TFA) | Removal of acid-labile protecting groups | |
| Solvents | Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate (EtOAc) | Reaction and purification media |
| Purification | High-Performance Liquid Chromatography (HPLC) system with UV detector | Final product purification |
| Reversed-phase C18 HPLC column (preparative and analytical) | Separation based on hydrophobicity | |
| Characterization | Nuclear Magnetic Resonance (NMR) Spectrometer | Structural elucidation and confirmation |
| High-Resolution Mass Spectrometer (HRMS) (e.g., ESI-TOF) | Molecular weight verification |
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of 3-substituted pseudouridine derivatives.[1][] Causality : Each step is designed to precisely control the chemical transformations, preventing unwanted side reactions through the use of protecting groups, which are then systematically removed to yield the final product.
Part 1: Coupling via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for forming C-N bonds by coupling a nucleophile (the N3 of pseudouridine) with a primary or secondary alcohol (converted in situ to an effective leaving group). Here, we adapt it for coupling with an alkyl halide derivative of homoserine.
-
Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected pseudouridine precursor and the protected homoserine derivative (1.2 equivalents) in anhydrous THF.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 equivalents) to the solution.
-
Initiation : Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. Expert Insight : This step is highly exothermic and should be performed slowly to maintain temperature control. The appearance of a characteristic orange or reddish color indicates the formation of the active Mitsunobu complex.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude protected product.
Part 2: Two-Step Deprotection
Trustworthiness : A staged deprotection strategy is crucial. Removing protecting groups in the wrong order can lead to side reactions or product degradation.
-
Base-Mediated Hydrolysis :
-
Dissolve the crude protected product from the previous step in dioxane.
-
Add an aqueous solution of NaOH (e.g., 0.67 M, ~2.5 equivalents).[1]
-
Stir the reaction at room temperature for 30-60 minutes. This step removes ester-based protecting groups (e.g., acetyl groups on the ribose sugar and the benzyl ester on the amino acid).
-
Dilute the mixture with water and acidify carefully with 10% HCl to a neutral pH.
-
Extract the aqueous solution multiple times with ethyl acetate. The desired intermediate product may remain in either the aqueous or organic phase depending on its properties at this stage.
-
-
Acid-Mediated Hydrolysis :
-
Combine the appropriate fractions from the previous step and concentrate under reduced pressure.
-
Treat the residue with a solution of Trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v). This step is designed to remove remaining protecting groups like the benzyloxycarbonyl (Cbz) group from the amine.
-
Stir at room temperature for 1-2 hours.
-
Remove the TFA under reduced pressure (co-evaporating with toluene can help remove final traces) to yield the crude acp³Ψ.
-
Part 3: HPLC Purification
High-Performance Liquid Chromatography (HPLC) is indispensable for obtaining the high-purity modified nucleoside required for biological studies.[11][12]
-
Sample Preparation : Dissolve the crude product in the initial mobile phase (e.g., 100% Buffer A). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Chromatography : Perform purification on a preparative reversed-phase C18 column.
-
Fraction Collection : Collect fractions corresponding to the major peak detected by UV absorbance at ~260 nm.
-
Analysis and Pooling : Analyze the purity of each collected fraction using an analytical C18 column with the same mobile phase system. Pool the fractions that meet the purity requirement (typically >98%).
-
Solvent Removal : Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a stable, fluffy white powder.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 5 µm particle size | Provides excellent separation for polar molecules like nucleosides. |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in Water | Ion-pairing agent that improves retention and peak shape of the nucleoside. |
| Mobile Phase B | 0.1 M TEAA, pH 7.0, in 50% Acetonitrile/Water | Elutes the compound from the column by increasing organic content. |
| Gradient | 0-100% Buffer B over 30-40 minutes | Ensures effective separation of the product from starting materials and byproducts. |
| Flow Rate | Analytical: 1.0 mL/min; Preparative: 5-20 mL/min | Optimized for column size and resolution. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for the pyrimidine ring. |
Part 4: Characterization & Quality Control
Final validation of the synthesized product is a non-negotiable step for scientific integrity.
-
High-Resolution Mass Spectrometry (HRMS) : Provides an exact mass measurement, confirming the elemental composition.
-
Technique : Electrospray Ionization (ESI) in positive ion mode.
-
Expected [M+H]⁺ : 360.1407 g/mol for C₁₄H₂₂N₃O₈⁺.[13]
-
-
Nuclear Magnetic Resonance (NMR) : Confirms the detailed chemical structure.
-
¹H NMR : Will show characteristic peaks for the ribose protons, the C6-H of the pseudouridine ring, and the protons of the 3-amino-3-carboxypropyl side chain.
-
¹³C NMR : Confirms the carbon skeleton of the molecule.
-
Application Notes: Using acp³Ψ in In Vitro Research
The synthesized and purified acp³Ψ is a versatile tool for a variety of advanced in vitro applications.
A. Incorporation into RNA via Solid-Phase Synthesis
To study its function within an RNA sequence, acp³Ψ must first be converted into a phosphoramidite building block suitable for automated solid-phase synthesis.[14][15] This involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group and phosphitylating the 3'-hydroxyl. Once prepared, the acp³Ψ-phosphoramidite can be incorporated into any desired RNA sequence using a standard automated synthesizer.
The synthesis cycle is a robust, four-step process repeated for each nucleotide addition.[16][17]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
B. Suggested In Vitro Studies
-
tRNA Structural Stability : Incorporate acp³Ψ into a synthetic tRNA molecule and measure its melting temperature (Tm) via UV thermal denaturation studies. Compare this to an unmodified control to quantify the stabilizing effect of the modification.[2]
-
Aminoacylation Assays : Use the synthetic, modified tRNA as a substrate for its cognate aminoacyl-tRNA synthetase. Determine the kinetic parameters (Km and kcat) to see if the modification affects enzyme recognition or catalytic efficiency.
-
Ribosome Binding Assays : Investigate whether the presence of acp³Ψ in tRNA influences its binding affinity to the A, P, or E sites of the ribosome using techniques like filter binding assays or surface plasmon resonance (SPR).
-
mRNA Translation and Immunogenicity : For drug development professionals, incorporating acp³Ψ into a synthetic mRNA (e.g., encoding a reporter protein like luciferase) is a key experiment. Transfect this modified mRNA into cultured cells and measure both protein output and the induction of innate immune markers (like TNF-α and IFN-α).[18][19] This can reveal if acp³Ψ offers benefits similar to pseudouridine or m¹Ψ in therapeutic contexts.[8]
Safety Precautions
-
Mitsunobu Reagents (DEAD/DIAD) : These are toxic and potentially explosive. Handle only in a well-ventilated chemical fume hood. Avoid heat and shock.
-
Trifluoroacetic Acid (TFA) : Highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents : Many solvents used are flammable and volatile. Work in a fume hood and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Chang, Y. C., Herath, J., Wang, T. H. H., & Chow, C. S. (2008). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. Bioorganic & Medicinal Chemistry, 16(5), 2676–2686. Retrieved from [Link]
-
Nishikura, K. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. Nature Communications, 10(1), 5568. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research, 39(21), e142. Retrieved from [Link]
-
Eritja, R. (n.d.). Solid-phase synthesis of modified oligonucleotides. CORE. Retrieved from [Link]
-
Sierzputowska-Gracz, H., & Sochacka, E. (2009). Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.38.1-22. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). HPLC purification of in vitro-transcribed nucleoside modified mRNA removes dsRNA contaminants and eliminates immunogenicity. ResearchGate. Retrieved from [Link]
-
Agris, P. F. (2025). Synthesis of 15 N-Enriched Pseudouridine Derivatives. ResearchGate. Retrieved from [Link]
-
Nishimura, S., & Taya, Y. (1974). Enzymatic synthesis of 3-(3-amino-3-carboxypropyl)uridine in Escherichia coli phenylalanine transfer RNA: transfer of the 3-amino-acid-3-carboxypropyl group from S-adenosylmethionine. Biochemical and Biophysical Research Communications, 57(3), 702-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Amino-3-carboxypropyl)pseudouridine. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). RNA Modified Uridines. V. An Improved Synthesis of 3-[3-(S)-Amino-3-carboxypropyl]uridine (acp3U) and Its 5′-Phosphate. Retrieved from [Link]
-
Friedman, S. (1979). The effect of chemical modification of 3-(3-amino-3-carboxypropyl)uridine on tRNA function. Journal of Biological Chemistry, 254(15), 7111-7115. Retrieved from [Link]
-
ResearchGate. (n.d.). The protocol of solid-phase oligonucleotide synthesis used in this work. Retrieved from [Link]
-
Motorin, Y., & Helm, M. (2024). Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness. Knowledge UChicago. Retrieved from [Link]
-
International Union of Biochemistry and Molecular Biology. (n.d.). EC 2.5.1.157. Retrieved from [Link]
-
Ziff, E. B., & Fresco, J. R. (1969). 3-(3-Amino-3-carboxypropyl)uridine. Novel modified nucleoside isolated from Escherichia coli phenylalanine transfer ribonucleic acid. Biochemistry, 8(8), 3242-3248. Retrieved from [Link]
-
MODOMICS. (n.d.). 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Y). Retrieved from [Link]
-
Wurm, J. P., Meyer, B., Bahr, U., Held, M., Frolow, O., Kötter, P., ... & Entian, K. D. (2019). Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in E. coli tRNAs. Nucleic Acids Research, 48(3), 1347–1360. Retrieved from [Link]
-
Meng, Z., & Limbach, P. A. (2006). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. Current Organic Chemistry, 10(8), 899-914. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine. PubChem Compound Summary for CID 193882. Retrieved from [Link]
-
MODOMICS. (n.d.). 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Y). Retrieved from [Link]
-
Taylor & Francis Online. (2006). RNA Modified Uridines VI: Conformations of 3-[3-(S)-Amino-3-Carboxypropyl]Uridine (acp3U) from tRNA and 1-Methyl-3-[3-(S)-Amino-3-Carboxypropyl]Pseudouridine (m1acp3Ψ) from rRNA. Retrieved from [Link]
-
Carlile, T. M., Rojas-Duran, M. F., Zinshteyn, B., Shin, H., Bartoli, K. M., & Gilbert, W. V. (2019). Pseudouridine site assignment by high-throughput in vitro RNA pseudouridylation and sequencing. Methods in Enzymology, 629, 325-353. Retrieved from [Link]
Sources
- 1. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenesis and functions of aminocarboxypropyluridine in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chemical modification of 3-(3-amino-3-carboxypropyl)uridine on tRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudouridines: Key Component of mRNA Medicine | TCI EUROPE N.V. [tcichemicals.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Modomics - A Database of RNA Modifications [genesilico.pl]
- 14. alfachemic.com [alfachemic.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-(3-amino-3-carboxypropyl)pseudouridine in Biological Samples by HILIC-LC/MS/MS
Introduction: The Significance of a Complex RNA Modification
Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ), and its methylated counterpart, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Ψ), represent a class of complex modifications found in ribosomal RNA (rRNA) and transfer RNA (tRNA).[1] These modifications are evolutionarily conserved, suggesting a fundamental role in cellular processes.[1] Emerging research indicates that the levels of modified nucleosides, including acp3Ψ, may be altered in various disease states, highlighting their potential as biomarkers. This application note provides a comprehensive guide for the robust quantification of acp3Ψ in biological matrices, such as urine and plasma, using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method: Leveraging HILIC-MS/MS for Polar Analyte Quantification
The accurate quantification of acp3Ψ presents analytical challenges due to its high polarity and zwitterionic nature, making it difficult to retain on traditional reversed-phase chromatography columns. To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC), a separation technique ideal for polar compounds.[2][3][4] HILIC, coupled with tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode, provides the necessary selectivity and sensitivity for precise quantification in complex biological samples.[5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest level of accuracy.[7][8][9][10]
Experimental Workflow
The overall workflow for the quantification of acp3Ψ from biological samples is depicted below. It involves sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.
Figure 1: General workflow for the quantification of acp3Ψ.
Protocols
Preparation of a Stable Isotope-Labeled Internal Standard
Proposed Synthesis Strategy for Deuterated acp3Ψ:
-
Synthesis of Deuterated L-Homoserine: Start with a commercially available deuterated precursor, such as deuterated aspartic acid, and perform a series of chemical reactions to convert it to deuterated L-homoserine.
-
Coupling Reaction: Couple the synthesized deuterated L-homoserine derivative with a protected pseudouridine molecule.
-
Deprotection: Remove the protecting groups to yield the final deuterated acp3Ψ.
This multi-step synthesis requires expertise in organic chemistry and access to specialized laboratory equipment. It is recommended to partner with a custom synthesis provider for this critical reagent.[11]
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
Protocol 2.1: Urine Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove salts and other interfering compounds from urine.
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature and centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 500 µL of the urine supernatant, add a known amount of the deuterated acp3Ψ internal standard solution.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the acp3Ψ and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
Protocol 2.2: Plasma/Serum Sample Preparation by Protein Precipitation
This protocol is a rapid method for removing proteins from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of the deuterated acp3Ψ internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
HILIC-LC/MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HILIC-LC/MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and peak shape for polar, zwitterionic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for HILIC separation. |
| Gradient | 95% B to 50% B over 8 minutes | A typical gradient for eluting polar compounds in HILIC. May require optimization. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A standard injection volume, can be adjusted based on sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group on acp3Ψ is readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI+. |
| Source Temperature | 150°C | Balances desolvation and potential thermal degradation. |
| Desolvation Temp. | 400°C | Ensures efficient solvent evaporation. |
| Gas Flow Rates | Optimize for specific instrument | Crucial for proper ionization and ion transmission. |
Selected Reaction Monitoring (SRM) Transitions:
The accurate mass of acp3Ψ is 345.1172 Da. The protonated molecule [M+H]+ will have an m/z of 346.125. The primary fragmentation in nucleosides is the cleavage of the glycosidic bond. For pseudouridine, with its stable C-C glycosidic bond, characteristic fragmentation patterns are observed.[1][12] Based on this, the following SRM transitions are proposed for empirical validation.
Table 2: Proposed SRM Transitions for acp3Ψ and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity of Product Ion |
| acp3Ψ | 346.1 | To be determined empirically | Fragment of the base or sugar moiety |
| 346.1 | To be determined empirically | Another characteristic fragment | |
| Deuterated acp3Ψ | Precursor m/z + n | Product m/z + n or Product m/z | Dependent on the location of deuterium labels |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of acp3Ψ into the mass spectrometer and performing product ion scans.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of acp3Ψ into a blank matrix (e.g., charcoal-stripped urine or surrogate plasma) that also contains the fixed concentration of the internal standard.
-
Peak Integration: Integrate the peak areas for the SRM transitions of both acp3Ψ and the deuterated internal standard in the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of acp3Ψ to the peak area of the internal standard for each sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Determine the concentration of acp3Ψ in the unknown samples by interpolating their peak area ratios on the calibration curve.
Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day assessment of how close the measured values are to the true values and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting compounds from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate mobile phase or column chemistry. | Optimize mobile phase pH and ionic strength. Try a different HILIC column chemistry. |
| Low Sensitivity | Suboptimal ionization or fragmentation. Matrix suppression. | Optimize ESI source parameters and collision energies. Improve sample cleanup. |
| High Variability | Inconsistent sample preparation. Instability of the analyte. | Ensure precise and consistent pipetting. Investigate analyte stability under experimental conditions. |
| Carryover | Adsorption of the analyte to the LC system. | Use a stronger needle wash solution. Increase the equilibration time between injections. |
Conclusion
This application note provides a detailed framework for the development and implementation of a robust and sensitive HILIC-LC/MS/MS method for the quantification of 3-(3-amino-3-carboxypropyl)pseudouridine in biological samples. The outlined protocols for sample preparation and instrumental analysis, combined with the use of a stable isotope-labeled internal standard, will enable researchers to accurately measure this important modified nucleoside. This will facilitate further investigation into its role in biological processes and its potential as a clinical biomarker.
References
- LawlessGenomics. (n.d.). Global Metabolite Profiling (HILIC with +/- ESI HRMS/MSMS).
- Kallithraka, S., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
- D'Arippol, F. L., et al. (2014). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of The American Society for Mass Spectrometry, 25(11), 1933–1936.
- Teleki, A., et al. (2015). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective.
- (2024, November 4). Quantitative detection of pseudouridine in RNA by mass spectrometry.
- (2019, June 1). Refining Nucleic Acid Characterization Using HILIC–MS.
- Rozenski, J., et al. (2012). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. Mass Spectrometry Reviews, 31(4), 436-456.
- (2024, May 14). Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma.
- Carbo, A., et al. (2011). 3-(3-Amino-3-carboxypropyl)pseudouridine. Nucleic Acids Research, 39(4), 1526-1537.
- Tsuruoka, Y., et al. (2009). Synthesis of highly deuterium-labeled (R)-K-13675, PPAR alpha agonist, for use as an internal standard for low-level quantification of drugs in plasma. Bioorganic & Medicinal Chemistry, 17(5), 1911-1917.
- (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Creative Proteomics. (n.d.). SRM-MRM Quantitative Proteomics Services.
- Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427.
- University of Washington. (n.d.). SRM - University of Washington's Proteomics Resource.
- Yamauchi, Y., et al. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(2), e14.
- Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, applications, and future directions.
- Springer Nature Experiments. (n.d.). Results for "SRM".
- BenchChem. (n.d.). Synthesis and Application of Deuterated 2-Hydroxydiplopterol as an Internal Standard for Mass Spectrometry- Based Quantification.
- Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6344–6352.
- Caudill, S. P., et al. (2009). Quantification of urinary albumin by using protein cleavage and LC-MS/MS. Clinical Chemistry, 55(6), 1146-1154.
- (2022, September 16).
- (2025, December 2).
- (2022, September 9). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. MDPI.
- (n.d.). Determination of Ψ in a synthetic RNA by pseudo-MS3. (A) In-source...
Sources
- 1. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive and High-Throughput Quantitative HILIC-MS/MS Method for Systematic Profiling of RNA Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. Results for "SRM" | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of highly deuterium-labeled (R)-K-13675, PPAR alpha agonist, for use as an internal standard for low-level quantification of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
protocols for incorporating 3-(3-amino-3-carboxypropyl)pseudouridine into synthetic RNA
Application Note: Protocols for Incorporating 3-(3-amino-3-carboxypropyl)pseudouridine ( ) into Synthetic RNA
Target Audience: RNA Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Biological Context
The hypermodified nucleoside 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (
The biological causality of this modification is profound: the bulky 3-amino-3-carboxypropyl (acp) group is deposited at the N3 position of the pseudouridine ring. Because the N3 position constitutes the primary Watson-Crick base-pairing face, the acp modification physically perturbs standard hydrogen bonding[2]. This structural dynamic is critical for ribosome stability and translational fidelity. Notably, the loss of the
To study the biophysical impacts of this hypermodification or to engineer novel RNA therapeutics with unique translational controls, researchers must incorporate
The In Vivo Biosynthetic Pathway
Understanding how cells synthesize
-
Isomerization: Uridine is converted to Pseudouridine (
) guided by snoRNAs[2]. -
Methylation: The Nep1 (Emg1) methyltransferase adds a methyl group to the N1 position[][5].
-
Aminocarboxypropylation: The cytoplasmic enzyme Tsr3 transfers the acp group from S-adenosylmethionine (SAM) to the N3 position[2][6].
Figure 1: The three-step in vivo biosynthetic pathway of hypermodified m1acp3Ψ in eukaryotic rRNA.
Strategic Considerations: Chemical vs. Enzymatic Synthesis
The fundamental structural feature of
-
In Vitro Transcription (IVT): Enzymatic incorporation using T7 RNA polymerase relies heavily on template base-pairing. Because the N3-acp group disrupts base-pairing with the DNA template's adenosine, T7 polymerase experiences severe steric clashes, resulting in aborted transcripts and extremely low yields.
-
Solid-Phase Synthesis (SPS): Chemical synthesis does not rely on base-pairing. Instead, it uses stepwise phosphoramidite coupling. Therefore, SPS is the authoritative and recommended method for incorporating
[7]. The only requirement is that the reactive primary amine and carboxylic acid of the acp moiety must be heavily protected (typically with Fmoc and t-Butyl groups, respectively) to prevent branching during the phosphodiester backbone formation.
Figure 2: Parallel workflows for chemical and enzymatic incorporation of acp3Ψ into synthetic RNA.
Quantitative Comparison of Synthesis Methods
| Parameter | Solid-Phase Synthesis (SPS) | In Vitro Transcription (IVT) |
| Mechanism of Assembly | Stepwise chemical coupling | Template-directed enzymatic polymerization |
| Impact of N3-acp Steric Hindrance | Moderate (Requires extended coupling time) | Severe (Disrupts Watson-Crick pairing with template) |
| Incorporation Efficiency | > 95% per cycle | < 15% (highly sequence-dependent) |
| Site-Specificity | Absolute (Single-nucleotide precision) | Random/Global (Replaces all U/ |
| Maximum RNA Length | ~100 - 120 nucleotides | > 10,000 nucleotides (if standard NTPs used) |
| Primary Application | Structural studies, decoding center probes | Not recommended for N3-modified nucleosides |
Step-by-Step Experimental Protocols
Protocol A: Solid-Phase Synthesis of -Modified RNA (Recommended)
Rationale: To prevent the primary amine and carboxylic acid of the acp group from reacting with the phosphoramidite backbone, the
Materials:
-
Automated RNA Synthesizer (e.g., ÄKTA oligopilot or ABI 394)
- phosphoramidite (Fmoc/tBu protected)
-
Activator: 0.3 M 5-(Benzylthio)-1H-tetrazole (BTT) in acetonitrile
-
Cleavage Reagent: AMA (1:1 mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine)
Procedure:
-
Monomer Preparation: Dissolve the protected
phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Include activated molecular sieves (3Å) in the vial to maintain anhydrous conditions. -
Coupling Cycle: Initiate the automated synthesis cycle. Critical Adjustment: Program the synthesizer to extend the coupling time for the
monomer to 12–15 minutes . The bulky N3-acp group creates significant steric hindrance, and standard 3-minute coupling times will result in truncated sequences. -
Oxidation & Capping: Proceed with standard iodine-based oxidation (0.02 M
in THF/Pyridine/ ) and acetic anhydride capping. -
Cleavage and Primary Deprotection: Transfer the solid support to a sealed vial. Add 1.0 mL of AMA reagent. Incubate at 65°C for 30 minutes.
-
Causality: AMA is highly nucleophilic. It rapidly cleaves the RNA from the CPG support, removes standard nucleobase protecting groups, and efficiently removes the Fmoc group from the acp moiety via base-catalyzed
-elimination without degrading the RNA backbone.
-
-
Secondary Deprotection: Lyophilize the AMA-treated sample. Resuspend in 250 µL of Triethylamine trihydrofluoride (TEA·3HF) and incubate at 65°C for 1.5 hours to remove the 2'-O-TBDMS groups.
-
Purification: Quench with 3M Sodium Acetate (pH 5.2) and precipitate with cold ethanol. Purify the full-length oligo via IP-RP-HPLC.
Protocol B: Analytical Validation via RT-Stalling (Self-Validating System)
Rationale: The exact mechanism that makes IVT difficult—the perturbation of the Watson-Crick face by the N3-acp group[2]—provides a brilliant, self-validating diagnostic tool. Reverse transcriptase (RT) enzymes cannot read through
Procedure:
-
Primer Annealing: Design a Cy5-fluorescently labeled DNA primer complementary to the sequence 10-15 nucleotides downstream (3') of the incorporated
site. Anneal 1 pmol of primer to 2 pmol of the synthetic RNA in a standard hybridization buffer (heat to 85°C, slowly cool to room temperature). -
Reverse Transcription: Add SuperScript III RT, dNTPs, and reaction buffer. Incubate at 50°C for 30 minutes.
-
Alkaline Hydrolysis: Add 1M NaOH and heat to 95°C for 5 minutes to degrade the RNA template, leaving only the synthesized cDNA. Neutralize with 1M HCl.
-
Resolution: Run the cDNA products on a 15% TBE-Urea Polyacrylamide Gel (PAGE).
-
Interpretation: Image the gel for Cy5 fluorescence. A dominant, truncated cDNA band corresponding exactly to the nucleotide immediately preceding the
site confirms both the successful incorporation of the modification and its functional perturbation of the Watson-Crick face.
References
1.[] Products - PseudoUridine - BOC Sciences. URL: 2.[3] Potential Nucleotide Sites for RNA Glycosylation: acp3U and Beyond - ACS Publications. URL: 3.[] CAS 52777-29-4 (3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine) - BOC Sciences. URL: 4.[6] Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast - Lafontaine Lab. URL: 5.[] 3-(3-Amino-3-carboxypropyl)pseudouridine - BOC Sciences. URL: 6.[2] Loss of m1acp3Ψ ribosomal RNA modification is a major feature of cancer - bioRxiv. URL: 7.[7] RNA Modified Uridines VI: Conformations of 3-[3-(S)-amino-3-carboxypropyl]uridine - Taylor & Francis. URL: 8.[5] PubTator3 - NCBI - NLM - NIH. URL:
Application Notes and Protocols for the Antibody-Based Detection of 3-(3-amino-3-carboxypropyl)pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the antibody-based detection of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³U), a complex and highly conserved post-transcriptional RNA modification. Found in transfer RNA (tRNA) and ribosomal RNA (rRNA), acp³U plays a crucial role in maintaining the structural integrity and function of these essential molecules.[1][2] The protocols detailed herein are designed for researchers in molecular biology, RNA biology, and drug development who are interested in quantifying and localizing this specific modification. This guide explains the scientific principles behind each step, ensuring that the described methods are robust and self-validating. The successful implementation of these protocols is contingent upon the availability of a high-affinity, specific monoclonal or polyclonal antibody against acp³U.
Introduction: The Significance of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³U)
Post-transcriptional modifications of RNA are critical for regulating gene expression and cellular function. Among the more than 150 known RNA modifications, 3-(3-amino-3-carboxypropyl)pseudouridine (acp³U) is a particularly complex and highly conserved modification found in the D- and variable loops of tRNAs and in rRNA.[1][2] The biosynthesis of acp³U involves the enzymatic transfer of a 3-amino-3-carboxypropyl group from S-adenosylmethionine (SAM) to a uridine residue.[2][3] In Escherichia coli, this reaction is catalyzed by the tRNA aminocarboxypropyltransferase, TapT, while in humans, the homologs DTWD1 and DTWD2 are responsible for acp³U formation.[1][2]
Functionally, acp³U is known to contribute significantly to the thermal stability of tRNA molecules.[1][2] Its presence is critical for maintaining the correct three-dimensional structure of tRNA, which is essential for accurate and efficient protein synthesis. Studies have shown that the absence of acp³U can lead to growth defects and genome instability under stress conditions, highlighting its physiological importance in both prokaryotes and eukaryotes.[1][2] Given its role in fundamental cellular processes, the ability to accurately detect and quantify acp³U is of significant interest for understanding its role in health and disease.
While mass spectrometry offers a powerful tool for the identification and quantification of modified nucleosides, antibody-based methods provide a complementary approach that can be more accessible and offer insights into the localization of the modification within cells and tissues.[4][5][6][7] This guide focuses on such immuno-based techniques.
Principles of Antibody-Based Detection of Modified Nucleosides
The detection of modified nucleosides like acp³U using antibodies relies on the principles of immunoassays. The central component of these assays is a primary antibody that specifically recognizes and binds to the acp³U modification within an RNA molecule. The successful application of these methods is critically dependent on the specificity and affinity of this antibody.
Several well-established techniques for detecting other modified nucleosides, such as m⁶A, m¹A, and pseudouridine, can be adapted for acp³U.[8][9][10][11][12] These methods, including Enzyme-Linked Immunosorbent Assay (ELISA), Dot Blot, and Immuno-Northern Blotting, offer distinct advantages in terms of quantification, throughput, and the context of the RNA being analyzed.
A key consideration in antibody-based detection is the potential for cross-reactivity. For instance, an antibody raised against acp³U must be rigorously tested to ensure it does not cross-react with the parent nucleoside, uridine, or the related modification, pseudouridine. Validation of antibody specificity is a crucial, non-negotiable step for data integrity.
Essential Pre-Requisite: A Validated Anti-acp³U Antibody
The protocols described below are predicated on the availability of a high-quality antibody specific for 3-(3-amino-3-carboxypropyl)pseudouridine. As of the writing of this guide, commercially available, validated antibodies specifically targeting acp³U are not widely listed. Researchers may need to develop custom antibodies or source them from specialized suppliers.
Key characteristics of a suitable anti-acp³U antibody:
-
High Specificity: Demonstrable binding to acp³U with minimal to no cross-reactivity with uridine, pseudouridine, and other modified nucleosides.
-
High Affinity: Strong binding to the target, allowing for detection at low concentrations.
-
Versatility: Amenable to use in various immunoassay formats (ELISA, Dot Blot, etc.).
Experimental Protocols
Protocol 1: Quantification of acp³U in Total RNA using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a quantitative measure of the total acp³U content in an RNA sample.
Workflow Diagram:
Caption: Workflow for acp³U ELISA.
Materials:
-
96-well microplate
-
RNA samples
-
Nuclease-free water
-
Coating buffer (e.g., 0.1 M NaHCO₃, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Primary antibody (anti-acp³U)
-
HRP-conjugated secondary antibody
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
RNA Coating:
-
Dilute RNA samples to a final concentration of 100-500 ng/µL in coating buffer.
-
Add 100 µL of the diluted RNA to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Dilute the anti-acp³U primary antibody in blocking buffer (optimization of dilution is required, typically in the range of 1:500 to 1:5000).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (follow manufacturer's recommendations).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the amount of acp³U in the RNA sample. A standard curve can be generated using synthetic RNA with a known amount of acp³U for absolute quantification.
Quantitative Data Summary:
| Parameter | Recommended Range |
| RNA Coating Concentration | 100-500 ng/well |
| Primary Antibody Dilution | 1:500 - 1:5000 (to be optimized) |
| Secondary Antibody Dilution | As per manufacturer's instructions |
| Incubation Times | 1-2 hours (RT) or overnight (4°C) |
Protocol 2: Semi-Quantitative Detection of acp³U using Dot Blot Analysis
This protocol allows for the rapid, semi-quantitative detection of acp³U in multiple RNA samples.
Workflow Diagram:
Caption: Workflow for acp³U Dot Blot.
Materials:
-
RNA samples
-
Nylon or nitrocellulose membrane
-
UV cross-linker
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody (anti-acp³U)
-
HRP-conjugated secondary antibody
-
Wash buffer (TBST: TBS with 0.1% Tween-20)
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Membrane Preparation and RNA Spotting:
-
Cut the membrane to the desired size.
-
Spot 1-2 µL of each RNA sample (at varying concentrations, e.g., 500 ng, 250 ng, 125 ng) directly onto the membrane.
-
Allow the spots to air dry completely.
-
-
UV Cross-linking:
-
Place the membrane in a UV cross-linker and expose it to UV light (e.g., 120 mJ/cm²).
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-acp³U primary antibody in blocking buffer (e.g., 1:1000 to 1:10,000).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: The intensity of the dots corresponds to the relative abundance of acp³U in the samples. Densitometry can be used for semi-quantitative analysis.
Protocol 3: Detection of acp³U in Specific RNA Species via Immuno-Northern Blotting (INB)
This protocol combines Northern blotting with immunoblotting to detect acp³U in specific RNA molecules separated by size.[8][9][10][11][12]
Workflow Diagram:
Caption: Workflow for Immuno-Northern Blotting.
Materials:
-
RNA samples
-
Denaturing polyacrylamide or agarose gel electrophoresis system
-
Nylon membrane
-
Transfer apparatus
-
UV cross-linker
-
Blocking buffer, antibodies, and detection reagents as for Dot Blot
Procedure:
-
RNA Electrophoresis:
-
Separate RNA samples on a denaturing polyacrylamide (for small RNAs) or agarose (for larger RNAs) gel.
-
-
Transfer:
-
Transfer the separated RNA to a positively charged nylon membrane using a standard Northern blotting transfer method (capillary or electro-transfer).
-
-
UV Cross-linking:
-
Cross-link the RNA to the membrane using a UV cross-linker.
-
-
Immunoblotting:
-
Follow the same blocking, antibody incubation, washing, and detection steps as described in the Dot Blot protocol (Section 4.2).
-
Data Analysis: The resulting bands on the blot will indicate the size of the RNA species that contain the acp³U modification. The intensity of the bands provides a semi-quantitative measure of the modification in that specific RNA.
Trustworthiness: A Self-Validating System
To ensure the reliability and trustworthiness of the results, the following validation steps are essential:
-
Positive and Negative Controls:
-
Positive Control: A synthetic RNA oligonucleotide containing acp³U.
-
Negative Control: A synthetic RNA oligonucleotide of the same sequence but with uridine or pseudouridine instead of acp³U.
-
-
Antibody Specificity:
-
Perform dot blots with a dilution series of synthetic acp³U, uridine, and pseudouridine to confirm that the antibody is specific to acp³U.
-
-
Competition Assay:
-
Pre-incubate the primary antibody with a molar excess of free acp³U nucleoside before adding it to the membrane or ELISA plate. A significant reduction in signal will confirm the specificity of the antibody.
-
Conclusion
The antibody-based detection of 3-(3-amino-3-carboxypropyl)pseudouridine offers a powerful and accessible means to study this important RNA modification. The protocols provided in this guide for ELISA, Dot Blot, and Immuno-Northern Blotting, when used in conjunction with a validated, specific antibody, can provide valuable quantitative and qualitative data. As research into the epitranscriptome expands, these methods will be instrumental in elucidating the role of acp³U in cellular function and disease.
References
-
Mishima, E., Jinno, D., Akiyama, Y., Itoh, K., Nankumo, S., Shima, H., et al. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PLOS One. Available at: [Link]
-
Mishima, E., et al. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PMC. Available at: [Link]
-
Springer Nature Experiments. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides. Available at: [Link]
-
Mishima, E., et al. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PubMed. Available at: [Link]
-
PubMed. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides. Available at: [Link]
-
Nishimura, K., et al. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. PubMed. Available at: [Link]
-
Nishimura, K., et al. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. PMC. Available at: [Link]
-
Agris, P. F., et al. (2008). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PMC. Available at: [Link]
-
PubMed. 3-(3-Amino-3-carboxypropyl)pseudouridine. Available at: [Link]
-
Friedman, S. (1979). The effect of chemical modification of 3-(3-amino-3-carboxypropyl)uridine on tRNA function. Journal of Biological Chemistry. Available at: [Link]
-
University of Chicago. Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness. Available at: [Link]
-
ACS Publications. 3-(3-Amino-3-carboxypropyl)uridine. Novel modified nucleoside isolated from Escherichia coli phenylalanine transfer ribonucleic acid. Available at: [Link]
-
Yamauchi, Y., et al. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research. Available at: [Link]
-
Frontiers. Ribosomal RNA Pseudouridylation: Will Newly Available Methods Finally Define the Contribution of This Modification to Human Ribosome Plasticity?. Available at: [Link]
-
ResearchGate. RNA Modified Uridines. V. An Improved Synthesis of 3-[3-(S)-Amino-3-carboxypropyl]uridine (acp3U) and Its 5′-Phosphate. Available at: [Link]
-
ResearchGate. Quantitative detection of pseudouridine in RNA by mass spectrometry. Available at: [Link]
-
Taylor & Francis Online. RNA Modified Uridines VI: Conformations of 3-[3-(S)-Amino-3-Carboxypropyl]Uridine (acp3U) from tRNA and 1-Methyl-3-[3-(S)-Amino-3-Carboxypropyl]Pseudouridine (m1acp3Ψ) from rRNA. Available at: [Link]
-
PMC - NIH. Quantitative detection of pseudouridine in RNA by mass spectrometry. Available at: [Link]
-
PMC. A mass spectrometry-based method for direct determination of pseudouridine in RNA. Available at: [Link]
-
MBL Life Science. Anti-Pseudouridine mAb(Monoclonal, APU-6). Available at: [Link]
-
PMC. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs. Available at: [Link]
-
Modomics. 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Y). Available at: [Link]
Sources
- 1. Biogenesis and functions of aminocarboxypropyluridine in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biogenesis and functions of aminocarboxypropyluridine in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ribosomal RNA Pseudouridylation: Will Newly Available Methods Finally Define the Contribution of This Modification to Human Ribosome Plasticity? [frontiersin.org]
- 6. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 9. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 11. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of 3-(3-amino-3-carboxypropyl)pseudouridine in experiments
The following technical guide is designed for researchers utilizing 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) in RNA biology, specifically within the context of ribosomal RNA (rRNA) processing and the emerging field of glycoRNAs.
Executive Summary: The Stability Paradox
The molecule acp³Ψ (found primarily in eukaryotic 18S rRNA) and its close analog acp³U (tRNA) act as critical structural anchors. Recent discoveries (2021–2024) identify the "acp" side chain as a primary attachment point for N-glycans on the cell surface (GlycoRNAs).[1]
The Core Challenge: While the C-C glycosidic bond of the pseudouridine scaffold is robust against nucleases, the 3-amino-3-carboxypropyl (acp) side chain introduces zwitterionic properties that create unique stability vulnerabilities:
-
Acid Sensitivity: The side chain is susceptible to cleavage or modification under the harsh acidic conditions traditionally used for RNA base composition analysis.
-
Alkaline Ring Opening: Like all N3-substituted pseudouridines, acp³Ψ is prone to ring opening (degradation) at pH > 8.5.
-
Glycan Hydrolysis: If studying glycoRNAs, the acetal linkage between the acp group and the glycan is labile during standard precipitation steps.
Module A: Storage & Handling Protocols
The "Goldilocks" Buffer System
To maintain acp³Ψ integrity, you must avoid the extremes of pH that trigger the Dimroth rearrangement (alkaline) or depurination/demodification (acidic).
| Parameter | Recommended Condition | Critical Avoidance | Mechanism of Failure |
| pH Range | pH 5.3 – 7.0 | pH > 8.0 or pH < 4.0 | Alkaline: N3-substitution promotes pyrimidine ring opening.Acidic: Hydrolysis of the acp-amide linkage. |
| Temperature | -80°C (Long term)4°C (Working) | > 37°C (Prolonged) | Thermal energy accelerates spontaneous desolvation or side-chain oxidation. |
| Additives | Deferoxamine (10 µM) BHT (100 µM) | Bleach, High Mg²⁺ | Oxidative damage to the primary amine on the acp side chain. |
| Solvents | Ammonium Acetate | Triethylamine (TEA) | TEA creates alkaline micro-environments during evaporation. |
Diagram 1: The Stability Landscape
The following logic flow illustrates the degradation pathways you must actively prevent.
Figure 1: Degradation pathways of acp³Ψ. Note that enzymatic digestion is the only viable path for quantitative isolation.
Module B: Troubleshooting LC-MS/MS Quantification
The most common user error is using acid hydrolysis (e.g., 1M HCl) to digest RNA. This will destroy acp³Ψ. You must use a two-step enzymatic digestion protocol.
Protocol: Optimized Enzymatic Digestion
Reagents:
-
Nuclease P1 (from P. citrinum)
-
Phosphodiesterase I (Snake Venom)
-
Alkaline Phosphatase (CIP or SAP)
-
Buffer: 10 mM Ammonium Acetate (pH 5.3) + 2 mM ZnCl₂ (Cofactor for P1)
Workflow:
-
Denaturation: Heat RNA (1–5 µg) at 100°C for 3 mins, then snap cool on ice. Why? To expose the core rRNA modifications to enzymes.
-
Digestion Step 1: Add Nuclease P1 (0.5 U) in Ammonium Acetate buffer. Incubate at 37°C for 2 hours .
-
Digestion Step 2: Add Alkaline Phosphatase (1 U) and Phosphodiesterase I. Incubate at 37°C for 2 hours .
-
Filtration: Pass through a 10kDa MWCO spin filter to remove enzymes.
-
Injection: Inject immediately into LC-MS or store at -80°C.
LC-MS/MS Parameters (Triple Quadrupole)
For detection, you are looking for the Neutral Loss of the ribose sugar (132 Da) or the specific fragmentation of the acp-base.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy | Note |
| acp³Ψ | 374.1 | 242.1 | 15–20 eV | Loss of Ribose (132 Da) |
| acp³Ψ | 374.1 | 225.1 | 25 eV | Loss of NH₃ from side chain |
| Ψ (Control) | 245.1 | 125.1 | 15 eV | Monitor for degradation |
Module C: Sequencing & Detection (M.A.C.C. & GlycoRNA)[1][2][3][4][5]
Standard Reverse Transcription (RT) often reads through acp³Ψ as a "U" or "C", making it silent in standard RNA-seq.
M.A.C.C.-Seq (Mutational Profiling)
To detect acp³Ψ at single-nucleotide resolution, you cannot use standard CMC (carbodiimide) chemistry because the N3 position is already occupied by the acp group.
-
Strategy: Rely on the resistance to chemical erasing or specific misincorporation signatures during RT using high-fidelity enzymes (e.g., TGIRT) under low dNTP concentrations.
-
Troubleshooting: If you see no signal, ensure your RT buffer does not contain high Mn²⁺, which induces random errors that mask the specific acp³Ψ signature.
GlycoRNA Detection (rPAL Method)
If you are studying the acp³Ψ-glycan linkage:
-
Method: rPAL (RNA Periodate Oxidation and Aldehyde Ligation).[1][2][3][4]
-
Critical Step: The periodate oxidation targets the diol on the glycan (or the ribose 3' end).
-
Stability Warning: Do not use harsh reducing agents (like high conc. DTT) post-ligation, as this can destabilize the reporter linkage.
Diagram 2: Analytical Workflow
Figure 2: Decision tree for acp³Ψ analysis. Choose the path based on whether you need abundance (LC-MS) or positional information (Seq).
Frequently Asked Questions (FAQ)
Q1: Why does my acp³Ψ signal disappear after Trizol extraction? A: Trizol is acidic. While extraction is usually fast enough to preserve the modification, prolonged exposure or storage in the aqueous phase (acidic) can lead to hydrolysis. Fix: Immediately neutralize the aqueous phase or proceed to ethanol precipitation. Store RNA as a dry pellet or in a buffered solution (pH 6.5), not in water.
Q2: Can I use CMC (carbodiimide) to label acp³Ψ? A: No. CMC targets the N3-H of pseudouridine. In acp³Ψ, the N3 position is occupied by the amino-carboxypropyl group.[1][5][4][6][7] Therefore, acp³Ψ is CMC-resistant . This resistance is actually used as a negative marker to distinguish it from unmodified Pseudouridine.
Q3: I see a peak at m/z 374, but also one at 357. What is happening?
A: The peak at 357 is likely the loss of the ammonia group (
Q4: Is acp³Ψ the same as acp³U? A: Chemically, the "acp" group is the same. However, the base scaffold differs (Pseudouridine vs. Uridine). In eukaryotes, acp³U is found in tRNA (D-loop/V-loop), while acp³Ψ (specifically m¹acp³Ψ) is found in 18S rRNA. Ensure your mass spec transition list accounts for the mass difference if the methylation (m1) is present (m/z 388 vs 374).
References
-
Meyer, B. et al. (2020). Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation. Nucleic Acids Research.[2][8] Link
-
Flynn, R. A. et al. (2021). Small RNAs are modified with N-glycans and displayed on the surface of living cells.[1][5] Cell. (Describes the acp3U-glycan linkage). Link
-
Suzuki, T. et al. (2007). Mass spectrometric identification and characterization of RNA modifications. Methods in Enzymology. Link
-
Ohashi, Z. et al. (1974). Structure of the modified nucleoside 3-(3-amino-3-carboxypropyl)uridine. Biochimica et Biophysica Acta. (Foundational chemistry).[3] Link
Sources
- 1. grtc.ucsd.edu [grtc.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. axial.substack.com [axial.substack.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp³U: A Conserved RNA Modification with Lessons Yet to Unfold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting mass spectrometry analysis of 3-(3-amino-3-carboxypropyl)pseudouridine
This is a specialized technical support guide designed for analytical chemists and RNA biologists. It addresses the specific challenges of analyzing 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) , while distinguishing it from its structural isomer acp³U (found in tRNA) and its methylated analog m¹acp³Ψ (found in rRNA).
Senior Application Scientist Desk Topic: Troubleshooting LC-MS/MS Analysis of acp³Ψ and Related Hypermodified Nucleosides.
⚠️ Critical Triage: Know Your Molecule
Before troubleshooting sensitivity or retention, you must verify the identity of your target. The acp³-modification appears on different scaffolds depending on the RNA species.
| Target Molecule | Abbreviation | Monoisotopic Mass (M) | [M+H]⁺ | Biological Context | Key Structural Feature |
| 3-(3-amino-3-carboxypropyl)pseudouridine | acp³Ψ | 345.1172 | 346.1245 | rRNA / tRNA intermediates | C-Glycoside (Stable) |
| 3-(3-amino-3-carboxypropyl)uridine | acp³U | 345.1172 | 346.1245 | tRNA (Pos. 47 in E. coli), GlycoRNA | N-Glycoside (Labile) |
| 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine | m¹acp³Ψ | 359.1329 | 360.1401 | Eukaryotic 18S rRNA (Pos. 1248) | C-Glycoside + Methyl |
The Core Challenge: acp³Ψ and acp³U are isobaric isomers . Standard MS1 analysis cannot distinguish them. You must rely on fragmentation patterns (MS2) and chromatographic selectivity .
Module 1: Chromatographic Retention (The "Void Volume" Issue)
User Complaint: "I see no peak for acp³Ψ/acp³U, or it elutes immediately with the salt front."
Root Cause Analysis
acp³Ψ is a zwitterionic, hyper-hydrophilic molecule containing both an amine (positive charge) and a carboxylic acid (negative charge) on the side chain, plus the polar nucleoside core.
-
Standard C18 RPLC: Fails. The molecule is too polar to retain, even with 100% aqueous mobile phase.
-
Solution: You must use Porous Graphitic Carbon (PGC) or HILIC .
Recommended Protocol: PGC Separation
PGC (e.g., Hypercarb) is superior to HILIC for this specific analyte because it retains polar compounds via charge-induced dipole interactions and is robust against the high salt content from enzymatic digests.
-
Column: Hypercarb Porous Graphitic Carbon (2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonates the carboxylic acid to improve retention).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0–5 min: 0% B (Load/Wash salts)
-
5–20 min: 0% -> 40% B
-
20–25 min: 95% B (Wash)
-
-
Critical Note: If peak tailing occurs, add 10 mM Ammonium Acetate to MP A. This acts as an ion-pairing agent to mask the zwitterionic charges.
Diagram: Chromatographic Decision Tree
Caption: Decision logic for selecting the correct stationary phase for hyper-hydrophilic nucleosides like acp³Ψ.
Module 2: Mass Spectrometry & Fragmentation (The "Isomer" Issue)
User Complaint: "I see a peak at m/z 346.1, but I don't know if it's acp³Ψ or acp³U."
Root Cause Analysis
The structural difference lies in the glycosidic bond.
-
acp³U (N-glycoside): The bond between the Base and Ribose is a standard N-C bond. It is labile .
-
acp³Ψ (C-glycoside): The bond is a C-C bond (characteristic of pseudouridine). It is extremely stable .
The "Ribose Loss" Diagnostic Test
Perform MS/MS (CID or HCD) on the precursor 346.12 .
-
Scenario A: Dominant Fragment at m/z 214.08
-
Scenario B: No Base Peak (214); Dominant Water Losses
-
Mechanism:[1] The C-C bond holds the ribose and base together. Fragmentation occurs via dehydration or side-chain cleavage.
-
Diagnosis: This is acp³Ψ .
-
Characteristic Ions:
-
328.11 (Loss of H₂O)
-
310.10 (Loss of 2H₂O)
-
227.08 (Loss of the acp side chain [C4H7NO2] + NH3? Note: This pathway is complex and energy-dependent.)
-
-
Validated MRM Transitions (Positive Mode)
| Analyte | Precursor (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| acp³U | 346.1 | 214.1 (Base) | 168.1 (Base - HCOOH) | 15 - 20 |
| acp³Ψ | 346.1 | 328.1 (-H₂O) | 310.1 (-2H₂O) | 20 - 25 |
| m¹acp³Ψ | 360.1 | 342.1 (-H₂O) | 210.1 (Complex) | 20 - 25 |
Module 3: Sample Preparation (The "Matrix" Issue)
User Complaint: "My signal is suppressed, or digestion is incomplete."
Protocol: Enzymatic Digestion for Hypermodified Nucleosides
Standard digestion protocols often fail to release acp³Ψ completely because the bulky side chain hinders nucleases.
-
Denaturation: Heat RNA (1–5 µg) at 95°C for 2 min , then snap cool on ice. (Unfolds tRNA/rRNA structure).
-
Digestion Cocktail:
-
Buffer: 10 mM Ammonium Acetate (pH 5.3). Avoid Tris or HEPES (suppresses MS signal).
-
Enzyme 1: Nuclease P1 (0.5 U) – Digests ssRNA to nucleotides.
-
Incubation: 45°C for 2 hours.
-
Enzyme 2: Snake Venom Phosphodiesterase (0.01 U) – Cleaves phosphodiester bonds.
-
Enzyme 3: Shrimp Alkaline Phosphatase (SAP) or CIP – Removes the phosphate group to yield nucleosides.
-
Incubation: 37°C for 2 hours.
-
-
Clean-up (Mandatory):
-
Do NOT use C18 SPE (Analyte will flow through).
-
Use PGC SPE tips or filter through a 10 kDa MWCO filter to remove enzymes.
-
Diagram: Workflow & Fragmentation Logic
Caption: Analytical workflow distinguishing acp³U from acp³Ψ based on fragmentation behavior.
FAQ: Frequently Asked Questions
Q: Can I use HILIC if I don't have a PGC column? A: Yes, but you must use an Amide-HILIC column (e.g., BEH Amide). Standard bare silica HILIC often causes irreversible adsorption of the amine group. Use a mobile phase of Acetonitrile/Water with 10 mM Ammonium Formate (pH 3.5) . The low pH protonates the carboxyl group, reducing secondary interactions.
Q: Why is my m¹acp³Ψ (rRNA) signal lower than expected? A: m¹acp³Ψ is located in the highly structured decoding center of the 18S rRNA. It is notoriously resistant to enzymatic digestion. Ensure you include the 95°C denaturation step and consider extending the incubation time with Nuclease P1.
Q: I see a peak at 346.1, but it doesn't match the retention time of my standard. A: Check for 1-methyl-pseudouridine (m¹Ψ) adducts or other isomers. Also, ensure your "standard" is chemically verified. Synthetic acp³U is available, but acp³Ψ standards are rare and often require custom synthesis.
References
-
Xie, R., et al. (2024). The modified RNA base acp3U is an attachment site for N-glycans in glycoRNA.[3][4] Cell.[2][5][6] (Identifies acp3U fragmentation and PGC-LC conditions).
-
Babaian, A., et al. (2020). Loss of m1acp3Ψ Ribosomal RNA Modification Is a Major Feature of Cancer. Cell Reports. (Details m1acp3Ψ in rRNA and its conservation).
-
Kellner, S., et al. (2014). Absolute quantification of modified ribonucleosides in tRNA. Nucleic Acids Research. (Protocols for enzymatic digestion and LC-MS of polar nucleosides).
-
Modomics Database. 3-(3-amino-3-carboxypropyl)uridine (acp3U).[3][4] (Structural and physicochemical data).[4][7]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modified RNA base acp3U is an attachment site for N-glycans in glycoRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of the utility of neutral-loss-dependent MS3 strategies in large-scale phosphorylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
minimizing degradation of 3-(3-amino-3-carboxypropyl)pseudouridine during sample preparation
Welcome to the Technical Support Center for RNA Modification Analysis.
Ticket #: ACP3-PSI-STABILITY-001 Topic: Minimizing Degradation of 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) Assigned Specialist: Senior Application Scientist, RNA Mass Spectrometry Division[1][][3]
Executive Summary
You are encountering challenges with acp3Ψ , a hypermodified nucleoside found in the core of tRNA (e.g., position 47) and 18S rRNA (position 1248). Unlike standard nucleosides, acp3Ψ possesses a zwitterionic 3-amino-3-carboxypropyl (acp) side chain.[1][][3]
The Core Problem: The "acp" moiety is chemically fragile. It is susceptible to amide hydrolysis and ring opening under alkaline conditions, and the amino group makes it prone to oxidative deamination. Furthermore, because acp3Ψ is a pseudouridine derivative, it possesses a C-C glycosidic bond that alters its fragmentation behavior in Mass Spectrometry compared to N-linked uridines.[][3]
This guide provides a self-validating workflow to preserve acp3Ψ integrity from cell lysis to LC-MS/MS detection.
Module 1: Critical Chemical Properties
Before beginning, verify your target parameters. acp3Ψ is distinct from acp3U (uridine derivative), though they share the same modification chemistry.
| Parameter | Specification | Technical Note |
| Molecule | 3-(3-amino-3-carboxypropyl)pseudouridine | Symbol: acp3Ψ or acp3P |
| Formula | C₁₃H₁₉N₃O₈ | Monoisotopic Mass: 345.1172 Da |
| pKa Characteristics | Zwitterionic (Amino + Carboxyl) | Highly polar; poor retention on standard C18 columns.[1][][3] |
| Major Stability Threat | Alkaline Hydrolysis (pH > 8.0) | Causes loss of the side chain or ring cleavage. |
| Secondary Threat | Oxidative Deamination | Conversion of the amino group to a keto group. |
Module 2: Sample Preparation Workflow
Step 1: Lysis & Extraction (The "Cold & Neutral" Rule)
Objective: Extract RNA without triggering chemical decomposition of the acp side chain.
-
Protocol:
-
Lysis Buffer: Use a chaotic agent (Guanidinium thiocyanate) buffered at pH 6.5 – 7.0 .[][3]
-
Why: Acidic phenol (pH 4.[][3]5) is standard for RNA, but extremely low pH can protonate the carboxyl group, altering solubility. Neutral pH is the safest compromise.
-
-
Temperature: Maintain all steps at 4°C .
-
Additives (Crucial): Add Deferoxamine (10 µM) or BHT (100 µM) to the lysis buffer.
-
Why: Transition metals released during lysis can catalyze the oxidation of the amino side chain.
-
-
Step 2: RNA Hydrolysis (Enzymatic vs. Chemical)
WARNING: NEVER use chemical hydrolysis (KOH/NaOH) for acp3Ψ.
Strong bases will strip the amino-carboxypropyl group, reverting the molecule to Pseudouridine (
-
Optimized Enzymatic Protocol:
-
Dissolve RNA: 1-5 µg RNA in 20 µL water.
-
Denature: Heat at 100°C for 3 minutes , then snap-cool on ice.
-
Why: acp3Ψ is often buried in the tRNA core (variable loop). Denaturation exposes it to enzymes.[3]
-
-
Digestion Cocktail (pH 7.0 - 7.5):
-
Deaminase Inhibitor: Add Tetrahydrouridine (0.5 µg/mL) .
-
Why: Cytidine deaminases (often present as contaminants) can attack the amino group of acp3Ψ.
-
-
Incubation: 37°C for 2-4 hours.
-
Module 3: LC-MS/MS Optimization
Objective: Retain the polar zwitterion and detect it without source fragmentation.
Chromatography (HILIC is Mandatory)
Standard Reverse Phase (C18) will likely result in acp3Ψ eluting in the void volume due to its polarity.[]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[][3]3) in 90% Acetonitrile.[][3]
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.3) in Water.[][3]
-
Note: The ammonium acetate buffer suppresses ionic interactions that cause peak tailing.
Mass Spectrometry Transitions
Unlike acp3U (N-linked), acp3Ψ has a C-C glycosidic bond , which is extremely stable.[1][][3] You will likely not see the neutral loss of ribose (M-132) as the primary fragment.[]
-
Target Fragments (Optimize for these):
Visual Workflow: The "Safe Path" for acp3Ψ
The following diagram illustrates the critical decision points where degradation typically occurs.
Caption: Workflow emphasizing the necessity of enzymatic hydrolysis to prevent acp-side chain cleavage.
Troubleshooting & FAQ
Q1: My acp3Ψ peak is broad and splits into two. Is this degradation?
-
Diagnosis: This is likely diastereomer separation , not degradation. The "acp" group introduces a chiral center. However, if the splitting is irregular, it is likely a pH mismatch in your LC mobile phase.
-
Fix: Ensure your Ammonium Acetate buffer is at pH 5.3. The zwitterion is sensitive to pH changes near its isoelectric point.
Q2: I see a strong signal for Pseudouridine (
-
Diagnosis: You likely stripped the side chain.
-
Check: Did you use a "fast" alkaline hydrolysis protocol? Did you heat the sample above 37°C for prolonged periods without buffers?
-
Fix: Switch to the enzymatic protocol in Module 2.
Q3: Can I use C18 columns if I use ion-pairing reagents?
-
Answer: Technically yes, but it is not recommended . Ion-pairing reagents (like HFBA) cause severe source contamination in Mass Specs, requiring days of cleaning.[1][][3] HILIC is the cleaner, more robust solution for polar modified nucleosides.
Q4: How do I validate that my digestion is complete?
-
Validation: Monitor the signal for Guanosine (G) . If you see "Guanosine Monophosphate (GMP)" or "G-G" dinucleotides, your Phosphodiesterase/Phosphatase activity is insufficient. Increase enzyme concentration, not temperature.
References
-
Noma, A., et al. (2011). Actin-binding protein 1 represses retrotransposon...[1][][3] (Discusses acp3U/Ψ formation and detection).
-
Meyer, K. D., et al. (2015).5' Methylcytosine RNA Modifications... (General protocols for RNA modification analysis avoiding chemical damage).
-
Takakura, M., et al. (2019).Biogenesis and functions of aminocarboxypropyluridine in tRNA.
-
Kellner, S., et al. (2014).Profiling of RNA modifications by multiplexed stable isotope labeling.
Sources
dealing with isomeric interference in 3-(3-amino-3-carboxypropyl)pseudouridine analysis
The following guide is structured as a specialized Technical Support Center resource, designed for researchers and analytical scientists dealing with the complexities of modified nucleoside analysis.
Topic: Troubleshooting Isomeric Interference in acp3Ψ Quantification
Executive Summary
The accurate quantification of 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) is critical in epitranscriptomics, particularly for rRNA processing studies and cancer biomarker discovery.[1] However, analysts frequently encounter interference from its structural isomer, 3-(3-amino-3-carboxypropyl)uridine (acp3U) , and potential artifacts from the hyper-modified 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Ψ) .[1] This guide provides a validated workflow to resolve these interferences using LC-MS/MS.
Part 1: The Isomeric Challenge
Users often report "double peaks" or inconsistent quantification ratios. This is primarily due to the coexistence of structural isomers that share the same molecular formula (
| Analyte | Abbreviation | Core Structure | Biological Source | Key MS Feature |
| 3-(3-amino-3-carboxypropyl)pseudouridine | acp3Ψ | C-glycoside (C-C bond) | 18S rRNA (Helix 31), tRNA | High stability; prominent water loss ions.[1] |
| 3-(3-amino-3-carboxypropyl)uridine | acp3U | N-glycoside (C-N bond) | tRNA (e.g., pos 20a/47), GlycoRNA | Labile glycosidic bond; dominant neutral loss of ribose (-132 Da).[1] |
| 1-methyl-acp3Ψ | m1acp3Ψ | Methylated acp3Ψ | 18S rRNA (Hyper-modified) | Precursor |
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Chromatographic Separation
Q: I am seeing two peaks in my 346.1 -> 214 transition channel. Which one is acp3Ψ? A: You are likely resolving acp3Ψ and acp3U.[1] Because acp3Ψ contains a C-glycosidic bond (connecting the base to the sugar), it is significantly more polar and structurally rigid than the N-glycosidic acp3U.
-
Reverse Phase (C18): acp3Ψ typically elutes earlier than acp3U due to higher polarity.[1]
-
HILIC: acp3Ψ typically elutes later than acp3U due to stronger hydrophilic interactions.[1]
-
Validation: To confirm, you must run a pure standard or use the Ion Ratio Method (see Module 2).[1]
Q: My peaks are co-eluting. How do I improve resolution? A: Standard C18 columns often fail to retain these polar species. We recommend switching to Porous Graphitic Carbon (PGC) or Amide-HILIC columns.[1]
-
PGC Protocol: Uses a Hypercarb column.[1] The planar structure of the purine/pyrimidine rings interacts strongly with graphite. Isomers with slight steric differences (like the N3-modification vs. C5-linkage) are often baseline separated.[1]
-
Mobile Phase: Use Ammonium Acetate (pH 5.[1]3) to minimize ionization suppression while maintaining chromatographic peak shape.[1]
Module 2: Mass Spectrometry (MS/MS) Specificity
Q: Can I distinguish them solely by MS/MS fragmentation? A: Yes, to a high degree of confidence. The glycosidic bond stability is the differentiator.
-
acp3U (N-linked): The bond is weak.[1] Collision Induced Dissociation (CID) easily cleaves the ribose.
-
acp3Ψ (C-linked): The C-C bond is extremely stable.[1] You will rarely see a dominant base ion (214).[1] Instead, you see water losses and cross-ring cleavages.[1]
Q: How do I rule out interference from m1acp3Ψ?
A: m1acp3Ψ (
-
Test: Monitor the 360.1
228.1 transition. If the retention time of your "acp3Ψ" peak aligns perfectly with the m1acp3Ψ peak, you are detecting an in-source artifact.
Part 3: Validated Analytical Workflow
The following workflow minimizes artifacts during sample preparation and analysis.
Step 1: Sample Preparation (Artifact-Free)
-
Enzymatic Hydrolysis: Use a "One-Pot" mix of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.[1]
-
Critical Step: Deamination Prevention. Do not use high temperatures (>37°C) or extreme pH during hydrolysis, as the amino-carboxypropyl group can degrade.[1]
-
Clean-up: Pass hydrolysate through a 10 kDa MWCO spin filter to remove enzymes.
Step 2: LC-MS/MS Parameters
Table 1: Recommended MRM Transitions
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Purpose |
| acp3Ψ | 346.1 | 328.1 | 15 | Quantifier (Water loss) |
| acp3Ψ | 346.1 | 310.1 | 18 | Qualifier (Double water loss) |
| acp3U | 346.1 | 214.1 | 20 | Quantifier (Base loss) |
| m1acp3Ψ | 360.1 | 228.1 | 22 | Monitoring Interference |
Step 3: Decision Logic (Visualization)
The following diagram illustrates the logical flow for identifying the correct isomer in your sample.
Caption: Decision tree for distinguishing acp3Ψ from its isomer acp3U and the m1acp3Ψ artifact based on retention time and fragmentation behavior.
Part 4: Protocol for Graphitic Carbon Separation
For difficult matrices (urine, plasma), we recommend the following PGC method to ensure isomer separation.
Column: Hypercarb (Thermo), 2.1 x 100 mm, 3 µm.[1] Flow Rate: 0.3 mL/min.[1] Temperature: 40°C.
| Time (min) | Solvent A (0.1% Formic Acid in H2O) | Solvent B (Acetonitrile) |
| 0.0 | 98% | 2% |
| 2.0 | 98% | 2% |
| 15.0 | 60% | 40% |
| 18.0 | 10% | 90% |
| 20.0 | 98% | 2% |
Note: PGC columns require thorough equilibration.[1] Ensure at least 10 minutes of re-equilibration between runs.
References
-
MDPI Genes. (2022).[1] Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link][1]
-
Cell Reports. (2020).[1] Loss of m1acp3Ψ Ribosomal RNA Modification Is a Major Feature of Cancer. Retrieved from [Link][1]
-
Nucleic Acids Research. (2020).[1] Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs. Retrieved from [Link][1]
-
ACS Publications. (2025).[1] Potential Nucleotide Sites for RNA Glycosylation: acp3U and Beyond. Retrieved from [Link][1]
Sources
strategies for enhancing the signal of 3-(3-amino-3-carboxypropyl)pseudouridine in mass spec
This guide serves as a specialized technical resource for the detection and signal enhancement of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) .
Note on Nomenclature & Targets: While acp³U (uridine core) is common in tRNA, and m¹acp³Ψ (methylated pseudouridine core) is the hallmark modification in eukaryotic 18S rRNA, this guide specifically addresses the acp³Ψ scaffold. If your target is the methylated form (m¹acp³Ψ, MW ~359), the strategies below remain applicable but require a mass shift of +14 Da.
Executive Summary
Detecting acp³Ψ presents a "Perfect Storm" of analytical challenges:
-
Isomeric Interference: It is isobaric with acp³U (MW 345.12), requiring chromatographic or fragmentation-based differentiation.
-
Extreme Polarity: The zwitterionic "acp" side chain (amino acid-like) combined with the pseudouridine scaffold creates poor retention on standard C18 columns.
-
Fragmentation Resistance: Unlike uridine, the C-C glycosidic bond in pseudouridine is highly resistant to cleavage, silencing the standard "neutral loss of ribose" transition used for most nucleosides.
Module 1: Chromatographic Separation & Retention
User Query: I am seeing poor retention and peak tailing on my C18 column. How can I stabilize the retention time for acp³Ψ?
Technical Solution: Standard Reversed-Phase (RP) chromatography is insufficient for acp³Ψ due to its high polarity. You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) .
Recommended Protocol: HILIC Separation
HILIC provides superior retention for polar modifications by utilizing a water-rich layer on the stationary phase.
-
Column: Amide-based HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Crucial for ionizing the amino group).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Start: 90% B (High organic to retain polar analytes).
-
Ramp: 90% B
50% B over 15 minutes. -
Note: A shallow gradient is required to separate acp³Ψ from its isomer acp³U.
-
Alternative: Porous Graphitic Carbon (PGC)
PGC columns (e.g., Hypercarb) retain polar compounds via charge-induced interactions and are excellent for separating structural isomers (U vs. Ψ).
-
Benefit: Differentiates stereoisomers based on the 3D interaction of the base with the graphite sheet.
-
Caveat: Requires rigorous passivation to prevent irreversible adsorption.
Module 2: Mass Spectrometry & Fragmentation Strategy
User Query: I cannot find the standard "loss of ribose" transition (M+H
Technical Solution: This is the defining characteristic of pseudouridine derivatives. The C-C glycosidic bond (connecting the base to the sugar) is stronger than the N-glycosidic bond in uridine.[1]
-
acp³U: Easily loses ribose (-132 Da). Transition:
. -
acp³Ψ: Retains ribose. The energy required to break the C-C bond often exceeds the energy required to fragment the base or sugar ring itself.
Optimized MRM Transitions: You must monitor "Non-Ribose Loss" transitions.
| Analyte | Precursor ( | Primary Fragment ( | Mechanism |
| acp³U | 346.1 | 214.1 | Loss of Ribose (Diagnostic for U) |
| acp³Ψ | 346.1 | 328.1 | Loss of Water (-18 Da) |
| acp³Ψ | 346.1 | 229.1 | Cross-ring cleavage / acp-specific |
| acp³Ψ | 346.1 | 102.1 | Loss of acp side chain (amino-carboxypropyl) |
Visualization of Isomer Differentiation:
Module 3: Chemical Derivatization for Signal Enhancement
User Query: My signal is still too low in biological matrices. Can I chemically tag the molecule to improve ionization?
Technical Solution: Yes. The "acp" modification contains a primary amine and a carboxylic acid (similar to a homoserine moiety). The primary amine is the ideal target for derivatization to increase hydrophobicity (better desolvation) and proton affinity.
Protocol: AccQ-Tag (AQC) Derivatization
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly with primary amines to form stable urea derivatives.
-
Mechanism: AQC tags the amino group on the acp side chain.
-
Mass Shift: Adds +170.06 Da per amine.
-
New Precursor (
): .
-
-
Benefits:
-
Hydrophobicity: The quinoline ring allows the molecule to retain better on standard C18 columns (cheaper, more robust than HILIC).
-
Ionization: The tag has high proton affinity, significantly boosting signal intensity (10-50x fold increase).
-
Step-by-Step Derivatization Workflow:
-
Dry Down: Evaporate RNA hydrolysate to dryness.
-
Buffer: Reconstitute in 20
L Borate Buffer (pH 8.8). -
Reagent: Add 20
L AQC reagent (dissolved in ACN). -
Incubate: 55°C for 10 minutes.
-
Analyze: Inject directly onto a C18 Column (not HILIC).
Module 4: Troubleshooting FAQ
Q1: I see a peak at 346
-
Diagnosis: You are likely detecting acp³U from tRNA contamination.
-
Action: Check the retention time. On HILIC, acp³U and acp³Ψ should separate. If they co-elute, use the 346
328 transition. If the 328 signal is absent, you do not have acp³Ψ.
Q2: My sensitivity is low even with HILIC. Why?
-
Diagnosis: Ion suppression from ammonium salts or incomplete hydrolysis.
-
Action: Ensure your hydrolysis protocol (e.g., Nuclease P1 + Alkaline Phosphatase) is compatible with MS. Remove enzymes via molecular weight cutoff (10 kDa) filters before injection.
Q3: Can I use acid hydrolysis?
-
Diagnosis: No.
-
Reason: The "acp" modification (amide/amino acid linkage) is susceptible to acid degradation. Use enzymatic hydrolysis at neutral/slightly alkaline pH (pH 8.0).
Summary of Quantitative Parameters
| Parameter | Native acp³Ψ | AQC-Derivatized acp³Ψ |
| Column Type | Amide-HILIC or PGC | C18 Reversed-Phase |
| Precursor ( | 346.1 | 516.2 |
| Quant Transition | ||
| Retention | Weak/Moderate | Strong |
| Sensitivity | Low (Polar) | High (Hydrophobic Tag) |
References
-
Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope labeling." Chemical Communications. Describes the use of NAIL-MS for quantifying modifications including acp³U/Ψ.
-
Thüring, K., et al. (2016). "Mass spectrometry-based analysis of RNA modifications." Methods. Detailed protocols for enzymatic hydrolysis and LC-MS parameters.
-
Pomerantz, S. C., & McCloskey, J. A. (2005). "Analysis of RNA modifications by mass spectrometry." Methods in Enzymology. Foundational text on the C-C bond stability in pseudouridine fragmentation.
-
Xie, R., et al. (2024). "The modified RNA base acp3U is an attachment site for N-glycans in glycoRNA." Cell. Provides modern characterization of the acp3 moiety and rPAL labeling strategies.[2]
-
Cohen, L.H., et al. (1993). "AccQ-Tag Derivatization Strategy." Analytical Biochemistry. Method for amino group tagging to enhance MS sensitivity.
Sources
A Senior Application Scientist's Guide to the Validation of 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of acp3Ψ and the Imperative for its Accurate Detection
In the intricate world of post-transcriptional modifications, 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) stands out as a complex and highly modified nucleoside. Found in transfer RNA (tRNA) and ribosomal RNA (rRNA) across various organisms, its intricate structure, and its even more complex derivative, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m1acp3Ψ), suggest a crucial role in the fine-tuning of protein synthesis and cellular function.[][2] Emerging research has begun to link the presence and abundance of modified nucleosides to various physiological and pathological states, making their accurate and precise quantification a critical endeavor in the fields of molecular biology, drug development, and biomarker discovery.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of the primary methodologies for the detection and validation of acp3Ψ. We will delve into the technical nuances of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and antibody-based immunoassays, offering not just protocols, but the scientific rationale behind the experimental choices. Our aim is to equip you with the knowledge to select and validate the most appropriate method for your research needs, ensuring data of the highest integrity.
I. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules, including modified nucleosides, from complex biological matrices.[3] Its high sensitivity, specificity, and adaptability make it a powerful tool for acp3Ψ analysis.
A. The Principle of LC-MS/MS for acp3Ψ Detection
The workflow for acp3Ψ quantification by LC-MS/MS involves several key stages:
-
Sample Preparation: Total RNA is extracted from the biological sample (e.g., cells, tissues, biofluids). This is followed by the enzymatic hydrolysis of the RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: The resulting mixture of nucleosides is then separated using Ultra-High-Performance Liquid Chromatography (UPLC). A reversed-phase C18 column is commonly employed, with a gradient of aqueous and organic mobile phases to resolve the different nucleosides based on their polarity.
-
Mass Spectrometric Detection: As the separated nucleosides elute from the UPLC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer. A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of acp3Ψ, [M+H]+), the second quadrupole (Q2) fragments this precursor ion, and the third quadrupole (Q3) selects a specific fragment ion. This precursor-to-fragment ion transition is highly specific to acp3Ψ, providing excellent selectivity and minimizing interference from other molecules in the sample.[4][5]
B. Experimental Protocol: Validation of an LC-MS/MS Method for acp3Ψ
The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility. The following protocol is designed in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[][2][4]
1. Materials and Reagents:
-
3-(3-amino-3-carboxypropyl)pseudouridine (acp3Ψ) reference standard (requires synthesis or custom order)[2][6][7]
-
Stable isotope-labeled internal standard (SIL-IS) for acp3Ψ (e.g., ¹³C, ¹⁵N labeled; for absolute quantification)
-
Nuclease P1, Alkaline Phosphatase
-
UPLC-grade water, acetonitrile, and formic acid
-
Control biological matrix (e.g., yeast tRNA devoid of acp3Ψ, or a surrogate matrix)
2. Sample Preparation Protocol:
-
RNA Isolation: Isolate total RNA from the sample of interest using a validated commercial kit or a standard Trizol/chloroform extraction method.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0.
-
Enzymatic Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 and the appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and its corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
-
Protein Precipitation and Supernatant Collection:
-
Add a volume of ice-cold acetonitrile containing the SIL-IS to precipitate the enzymes.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions (Hypothetical):
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
acp3Ψ: Precursor ion (Q1) m/z 346.1 -> Product ion (Q3) m/z 196.1
-
SIL-IS for acp3Ψ: Precursor ion (Q1) m/z 351.1 -> Product ion (Q3) m/z 201.1
-
4. Method Validation Parameters and Acceptance Criteria:
The following table outlines the key validation parameters and their typical acceptance criteria as per regulatory guidelines.
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions. |
II. The Alternative Approach: Antibody-Based Immunoassays (ELISA)
While LC-MS/MS offers unparalleled specificity and sensitivity, antibody-based immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can provide a higher-throughput and more cost-effective alternative for screening large numbers of samples. A significant challenge for acp3Ψ is the current lack of commercially available, validated antibodies. Therefore, this section will focus on the principles and workflow for developing and validating a custom antibody and a subsequent competitive ELISA.
A. The Principle of a Competitive ELISA for acp3Ψ
Given that acp3Ψ is a small molecule (a hapten), a competitive ELISA format is the most appropriate. In this format, free acp3Ψ in the sample competes with a labeled or immobilized acp3Ψ conjugate for binding to a limited amount of anti-acp3Ψ antibody. The signal generated is inversely proportional to the amount of acp3Ψ in the sample.
B. Workflow for Custom Antibody and ELISA Development
The development of a robust immunoassay for a small molecule like acp3Ψ is a multi-step process that requires significant expertise.
1. Hapten-Carrier Conjugate Synthesis:
Small molecules like acp3Ψ are not immunogenic on their own. To elicit an immune response, acp3Ψ must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6] This can be achieved through chemical cross-linking, targeting the amino or carboxyl groups of the 3-amino-3-carboxypropyl side chain.
2. Antibody Generation and Characterization:
The hapten-carrier conjugate is used to immunize host animals (e.g., rabbits for polyclonal antibodies, or mice for monoclonal antibodies). For monoclonal antibody production, hybridoma technology is employed to generate cell lines that produce a single, highly specific antibody. The resulting antibodies must be thoroughly characterized for their affinity and specificity to acp3Ψ.
3. Competitive ELISA Protocol (Hypothetical):
-
Coating: A 96-well plate is coated with a known amount of acp3Ψ-BSA conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a non-specific protein (e.g., BSA).
-
Competition: Standards or samples containing unknown amounts of acp3Ψ are mixed with a fixed, limited concentration of the anti-acp3Ψ antibody and added to the wells.
-
Incubation: During incubation, the free acp3Ψ in the sample and the immobilized acp3Ψ-BSA compete for binding to the antibody.
-
Washing: Unbound antibody is washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary anti-acp3Ψ antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Signal Measurement: The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of acp3Ψ in the sample.
4. Method Validation Parameters and Acceptance Criteria (Hypothetical):
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Cross-reactivity | The ability of the antibody to bind specifically to acp3Ψ and not to other structurally related nucleosides. | Minimal to no cross-reactivity with other modified and unmodified nucleosides (e.g., pseudouridine, uridine). |
| Calibration Curve | A series of standards of known concentrations to establish the dose-response curve. | A sigmoidal curve with a good fit (e.g., 4-parameter logistic fit, r² ≥ 0.99). |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±20% of the nominal concentration (±25% at the LLOQ and ULOQ). |
| Precision | The closeness of agreement among a series of measurements. | CV ≤ 20% (≤ 25% at the LLOQ and ULOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The lowest point on the standard curve that meets the accuracy and precision criteria. |
| Upper Limit of Quantification (ULOQ) | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The highest point on the standard curve that meets the accuracy and precision criteria. |
| Parallelism | Demonstrates that the serially diluted sample matrix behaves similarly to the standard curve. | The dose-response curves of the diluted sample and the standard curve should be parallel. |
III. Comparative Analysis: LC-MS/MS vs. Antibody-Based Methods
The choice between LC-MS/MS and an antibody-based method for acp3Ψ detection depends on the specific research question, available resources, and desired throughput.
| Feature | LC-MS/MS | Antibody-Based Immunoassay (ELISA) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Variable (dependent on antibody quality and cross-reactivity) |
| Sensitivity | High (typically in the low nanomolar to picomolar range) | Moderate to High (can be in the low nanomolar range) |
| Throughput | Moderate (serial sample analysis) | High (parallel processing of 96-well plates) |
| Development Time | Moderate (method development and validation) | Long and Complex (requires custom antibody development) |
| Cost per Sample | High (instrumentation and maintenance) | Low to Moderate (once the antibody is developed) |
| Multiplexing | Feasible (can detect multiple modified nucleosides in a single run) | Limited (typically single-analyte detection per well) |
| Matrix Effects | Can be significant but can be corrected with a stable isotope-labeled internal standard. | Can be significant and may require extensive sample dilution or purification. |
| Confirmation of Identity | Intrinsic (provides structural information) | Indirect (relies on antibody-antigen binding) |
Conclusion: A Multi-Faceted Approach to a Complex Molecule
The accurate detection and quantification of 3-(3-amino-3-carboxypropyl)pseudouridine is a challenging yet essential task for advancing our understanding of its biological role. This guide has provided a comprehensive comparison of two powerful analytical techniques: LC-MS/MS and antibody-based immunoassays.
LC-MS/MS stands as the definitive method, offering unparalleled specificity and the ability for absolute quantification through the use of a stable isotope-labeled internal standard. While the initial method development and validation require significant expertise and resources, the resulting data is of the highest quality and defensibility, making it the method of choice for hypothesis-driven research and clinical applications requiring absolute quantification.
Antibody-based immunoassays , on the other hand, present a high-throughput and cost-effective solution for screening large sample sets. However, the major hurdle for acp3Ψ detection via this method is the lack of commercially available antibodies, necessitating a resource-intensive custom antibody development and validation process.
For researchers embarking on the study of acp3Ψ, a pragmatic approach may involve an initial, targeted analysis using a validated LC-MS/MS method to establish baseline levels and confirm the presence of the modification. If high-throughput screening is subsequently required, the investment in developing a custom antibody and a validated ELISA could be justified.
Ultimately, the choice of method will be dictated by the specific scientific goals, available resources, and the level of analytical rigor required. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can make informed decisions to generate high-quality, reliable data in their pursuit of unraveling the mysteries of acp3Ψ.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Traincard, F., et al. (1989). Monoclonal anti-nucleoside antibodies. Characterization and application in an enzyme immunoassay of single-stranded DNA. Journal of Immunological Methods, 123(1), 83-91. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Meyer, B., et al. (2011). The Bowen-Conradi syndrome protein Nep1 (Emg1) has a dual role in eukaryotic ribosome biogenesis, as an essential assembly factor and in the methylation of Ψ1191 in yeast 18S rRNA. Nucleic Acids Research, 39(4), 1526-1537. [Link]
-
Chang, Y. C., et al. (2008). Synthesis and solution conformation studies of 3-substituted uridine and pseudouridine derivatives. Bioorganic & Medicinal Chemistry, 16(5), 2676-2686. [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]
-
Munns, T. W., & Liszewski, M. K. (1980). Antibody-nucleic acid complexes. Antigenic domains within nucleosides as defined by solid-phase immunoassay. Journal of Biological Chemistry, 255(1), 380-386. [Link]
-
Al-Absi, A. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLoS One, 14(2), e0212043. [Link]
-
PatSnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]
-
Tsuchida, K., Mizuno, Y., & Ikeda, K. (1981). Synthesis of 3-(3-amino-3-carboxypropyl)uridine (a modified nucleoside in certain RNAS) by four component condensation. Heterocycles, 15(2), 883-886. [Link]
-
Kellner, S., et al. (2017). Antibodies specific for nucleic acid modifications. RNA Biology, 14(9), 1112-1120. [Link]
-
Jalal, S. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates. Biocompare. [Link]
-
SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. [Link]
-
Eakin, A. E., et al. (1980). Specificity of anti-nucleoside antibodies in systemic lupus erythematosus. Arthritis & Rheumatism, 23(3), 305-312. [Link]
-
R Discovery. (1989, September 1). Monoclonal anti-nucleoside antibodies: Characterization and application in an enzyme immunoassay of single-stranded DNA. [Link]
-
Discovery on Target. (n.d.). Small Molecules for Cancer Immunotherapy. [Link]
-
Syd Labs. (n.d.). Custom Monoclonal Antibody Services. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011. [Link]
-
The Pharmaceutical Journal. (2021, February 12). Small molecule could pave way for novel vaccine adjuvants. [Link]
-
Munns, T. W., & Liszewski, M. K. (1984). Antibody-nucleic acid complexes. Antigenic domains within nucleosides as defined by solid-phase immunoassay. Biochemistry, 23(12), 2685-2690. [Link]
-
Ammann, G., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299-3310. [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
-
Chan, H. T., & Booy, M. J. (2023). Protocol for RNA modification analysis by UHPLC-QqQ MS. STAR Protocols, 4(3), 102434. [Link]
-
Mullins, S. R., et al. (2020). Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. ACS Infectious Diseases, 6(8), 2214-2226. [Link]
-
Al-Shehri, S. S., et al. (2019). Development of a sensitive assay for the quantification of arachidonoylcyclopropylamide (ACPA) in cell culture by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 164, 55-61. [Link]
-
Biointron. (2024, March 13). Custom Antibody Development Guide: From Design to Production. [Link]
-
Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1272-1280. [Link]
-
Bio-Rad. (n.d.). Custom Antibody Development. [Link]
-
Xu, R., et al. (2025, October 20). In vivo vaccine generation with a topical small molecule cocktail to eradicates AML and PDAC. bioRxiv. [Link]
-
Sun, J., et al. (2018). Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. Scientific Reports, 8(1), 16937. [Link]
-
Waters. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. [Link]
-
Beğik, O., et al. (2023). Nano3P-seq: transcriptome-wide analysis of gene expression and tail dynamics using end-capture nanopore cDNA sequencing. Nature Methods, 20(1), 75-85. [Link]
-
Chan, C. T., et al. (2010). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 5(4), 743-757. [Link]
-
Allen, D. K., & Evans, B. S. (2019). Quantification and Discovery of Acyl-ACPs by LC-MS/MS. bioRxiv. [Link]
-
NorthEast BioLab. (2025, January 8). ELISA Assay Development & Method Development: Step-by-Step Guide. [Link]
-
2BScientific. (n.d.). ELISA Protocol. [Link]
-
CD Genomics. (n.d.). tRNA Modification Analysis by MS. [Link]
-
Yi, C., et al. (2021). Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(4), 2246-2254. [Link]
-
Technology Networks. (2022, October 18). Addressing RNA Research Challenges. [Link]
-
ResearchGate. (2023, July 14). (PDF) Direct, quantitative, and comprehensive analysis of tRNA acylation using intact tRNA liquid-chromatography mass-spectrometry. [Link]
-
Wilm, M. (2011). Quantitative proteomics in biological research. Proteomics, 11(9), 1644-1655. [Link]
-
Boyacıoğlu, Ö., et al. (2018). Development and validation of a sensitive assay for the quantification of arachidonoylcyclopropylamide (ACPA) in cell culture by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 396-402. [Link]
Sources
comparing the function of 3-(3-amino-3-carboxypropyl)pseudouridine and pseudouridine.
Epitranscriptomic Anchors: A Comparative Guide to Pseudouridine (
As the field of epitranscriptomics matures, the functional distinction between foundational RNA modifications and specialized hypermodifications has become critical for drug development and structural biology. This guide provides an objective, mechanistic comparison between Pseudouridine (
By analyzing their physicochemical properties, biological roles, and the causality behind their experimental detection, this guide equips researchers with the authoritative grounding needed to navigate RNA modification profiling.
Mechanistic Causality: How Structure Dictates Function
The functional divergence between
Pseudouridine (
-
Causality of Function: This rotational isomerization frees the N1 position to act as an additional hydrogen bond donor. The resulting structural rigidity enhances base stacking and local RNA backbone stability. In the context of mRNA therapeutics,
(and its methylated derivatives) prevents the RNA from fitting into the binding pockets of innate immune sensors like Toll-Like Receptors (TLR7/8), thereby reducing immunogenicity and enhancing translation efficiency[][2].
3-(3-amino-3-carboxypropyl)pseudouridine (
-
Causality of Function: The primary amine and carboxylate groups on the
side chain act as potent chelators for divalent cations (such as ) and form complex, long-range hydrogen bond networks[]. This modification is highly localized—most notably at position 1248 of the 18S rRNA in human 80S ribosomes (and position 1191 in yeast)[]. It is strictly required for the structural maturation and assembly of the 40S ribosomal subunit. The synthesis of this modification is dependent on the Nep1 (Emg1) SPOUT-class methyltransferase; mutations in this pathway disrupt ribosome biogenesis and directly cause the severe developmental disorder Bowen-Conradi syndrome (BCS)[][4].
Caption: Biosynthetic hierarchy and functional divergence of Ψ and acp³Ψ from a standard uridine precursor.
Quantitative & Physicochemical Comparison
To facilitate experimental design, the physicochemical and biological parameters of both nucleosides are summarized below.
| Parameter | Pseudouridine ( | 3-(3-amino-3-carboxypropyl)pseudouridine ( |
| Molecular Weight | 244.20 g/mol | 345.31 g/mol |
| Chemical Formula | ||
| Primary RNA Localization | tRNA, rRNA, snRNA, mRNA[] | 18S rRNA (e.g., human pos 1248, yeast pos 1191)[] |
| Enzymatic Mediators | Pseudouridine Synthases (PUS families) | Nep1 (Emg1) methyltransferase & unknown |
| Reverse Transcriptase (RT) Profile | Read-through (requires chemical derivatization to arrest RT) | Natural absolute stop in cDNA elongation |
| Therapeutic Utility | Core component of mRNA vaccines (reduces TLR activation)[2] | Diagnostic biomarker for ribosome biogenesis defects / BCS[] |
Self-Validating Experimental Methodologies
A hallmark of rigorous epitranscriptomic profiling is the use of self-validating systems. Because RNA modifications can be easily confounded by RNA secondary structures during sequencing, the following protocols integrate strict internal controls.
Protocol A: Detection of via CMC Probing
Objective: Map
-
Spike-In Control: Add a synthetic in vitro transcribed (IVT) RNA containing a known
and a known unmodified U to the total RNA extract. -
Chemical Derivatization: Incubate the RNA with 0.17 M CMC in TE buffer at 37°C for 20 minutes.
-
Alkaline Cleavage: Treat the sample with 50 mM sodium carbonate (pH 10.4) at 37°C for 2 hours to strip CMC from unmodified uridines.
-
Mock Control Generation: Process a parallel aliquot of the RNA without CMC.
-
Validation: Perform RT-primer extension. The system is validated only if the synthetic
spike-in shows RT-arrest in the CMC-treated sample, the synthetic U spike-in shows complete read-through, and the mock-treated sample shows no truncation.
Protocol B: Detection of via Native RT-Arrest and Amine-Enrichment
Objective: Identify and quantify
-
Biological Control: Extract total RNA from a wild-type (WT) strain and a
knockout (or Nep1 mutant) strain[]. The mutant serves as the absolute negative control, as it fails to form the mature hypermodification[4]. -
Orthogonal Enrichment (Optional): Treat a subset of the WT RNA with NHS-biotin (pH 8.0) to covalently tag the primary amine of the
group, followed by streptavidin pull-down. -
Primer Extension: Perform RT on the WT, the
mutant, and the enriched fractions. -
Validation: The system is validated when the WT sample exhibits a hard RT-arrest exactly at the known modification site (e.g., 18S rRNA position 1191), while the
control exhibits complete read-through, proving that the truncation is strictly caused by the modification and not local RNA secondary structure[].
Caption: Self-validating experimental workflows for the differential detection of Ψ and acp³Ψ.
References
- 3-(3-Amino-3-carboxypropyl)pseudouridine BOC Sciences / Nucleic Acids Research
- 50 years in the making: acp3U, an amino-acid-containing nucleoside, links N-glycans and RNA in glycoRNA PubMed Central (PMC)
- 3-(3-amino-3-carboxypropyl)pseudouridine (acp3Y)
- Products - PseudoUridine BOC Sciences
- CAS 52777-29-4 (3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine) BOC Sciences / Nucleic Acids Research
- WO2014164253A1 - Heterologous untranslated regions for mRNA Google P
Sources
comparative analysis of 3-(3-amino-3-carboxypropyl)pseudouridine levels in different cell types
Introduction: Unveiling the Significance of a Complex RNA Modification
In the intricate world of post-transcriptional RNA modifications, 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) and its methylated derivative, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ), stand out for their structural complexity and profound biological implications. These hypermodified nucleosides are not mere decorations on RNA molecules; they are critical players in fundamental cellular processes, influencing everything from ribosome biogenesis and function to the stability and decoding capacity of transfer RNA (tRNA). Found in both ribosomal RNA (rRNA) and tRNA, these modifications are remarkably conserved across eukaryotes and archaea, underscoring their essential roles in cellular life.[1][2]
This guide provides a comparative analysis of acp³Ψ levels across different cell types, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind experimental choices for quantification, present detailed methodologies, and provide supporting data to illuminate the differential landscape of this crucial RNA modification.
The Cellular Distribution of acp³Ψ: A Tale of Two RNAs
The acp³ group, donated by S-adenosylmethionine (SAM), is enzymatically transferred to a pseudouridine (Ψ) residue on either tRNA or rRNA.[3] This modification is not uniformly distributed across all RNA molecules but is targeted to specific, functionally important regions.
-
In tRNA: acp³U is typically found in the D-loop and variable loop of specific tRNAs.[3] Its presence is thought to contribute to the structural integrity and stability of the tRNA molecule, which is essential for accurate and efficient protein synthesis.
-
In rRNA: The more complex m¹acp³Ψ modification is found at a single, highly conserved position in the 18S rRNA of the small ribosomal subunit, near the peptidyl-tRNA binding site (P-site).[4][5] This strategic placement suggests a critical role in modulating ribosome function and translational fidelity.
Comparative Analysis of acp³Ψ Levels: Insights from Different Cellular Contexts
The abundance of acp³Ψ and m¹acp³Ψ can vary significantly between different cell types and physiological states. This variation reflects the dynamic nature of RNA modification and its role in cellular regulation.
Cancer vs. Normal Cells: A Hypomodification Signature
A growing body of evidence points to altered levels of RNA modifications, including m¹acp³Ψ, in cancer. Several studies have reported a significant reduction, or "hypomodification," of m¹acp³Ψ in the 18S rRNA of various cancer types, including colorectal and other solid tumors, when compared to patient-matched normal tissues.[6][7][8] This finding has led to the concept of "onco-ribosomes" with altered translational activity that may contribute to tumorigenesis.
| Cell/Tissue Type | Modification | Relative Level | Reference |
| Colorectal Carcinoma | m¹acp³Ψ in 18S rRNA | Substantially Lower | [6][7][8] |
| Patient-Matched Normal Colon | m¹acp³Ψ in 18S rRNA | Higher | [6][7][8] |
| Ovarian Cancer Cell Lines | Modified Nucleosides | Generally Higher (excreted) | [9] |
| Normal Ovarian Tissue | Modified Nucleosides | Lower (excreted) | [9] |
| Clear Cell Renal Cell Carcinoma Cells | Modified Nucleosides | Higher (excreted) | [10] |
| Normal Proximal Tubule Epithelial Cells | Modified Nucleosides | Lower (excreted) | [10] |
Table 1: Comparative levels of acp³Ψ and related modified nucleosides in cancerous versus normal cells and tissues.
The causal link behind this hypomodification in cancer is an active area of research. It may be due to alterations in the expression or activity of the enzymes responsible for the multi-step synthesis of m¹acp³Ψ, such as the pseudouridine synthases and the acp-transferase Tsr3.[4]
Tissue-Specific Variations in Healthy States
Even in healthy organisms, the levels of acp³U in tRNA can fluctuate across different tissues. A study in mice revealed that while the majority of tRNA modifications are consistent across various tissues, acp³U levels showed notable variation. Higher levels were observed in colon-related tissues, with slightly lower levels in the brain and skeletal muscle.[11] This suggests that the regulation of acp³U modification may be tailored to the specific translational demands of different tissues.
| Mouse Tissue | Relative acp³U Level | Reference |
| Colon | Higher | [11] |
| Brain | Lower | [11] |
| Skeletal Muscle | Lower | [11] |
Table 2: Observed tissue-specific variations in acp³U levels in mouse tissues.
The reasons for these tissue-specific differences are likely multifaceted, involving differential expression of tRNA-modifying enzymes and the specific tRNA iso-decoder repertoires of each tissue.
Experimental Protocols for the Quantification of acp³Ψ
Accurate quantification of acp³Ψ requires a robust and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high specificity and the ability to perform absolute quantification.
The Principle of Stable Isotope Dilution LC-MS/MS
For absolute quantification, a stable isotope-labeled internal standard (SIL-IS) of acp³Ψ is spiked into the sample at a known concentration.[12][13] This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The SIL-IS co-elutes with the endogenous acp³Ψ and is detected by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known amount of SIL-IS, an absolute concentration can be determined with high accuracy, as this method corrects for variations in sample preparation and instrument response.[12][14]
Step-by-Step Methodology
1. Cell Culture and Harvesting:
-
Culture cells of interest to approximately 80% confluency. The choice of cell line (e.g., epithelial, neuronal, fibroblast) will be dictated by the specific research question.
-
Harvest cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS) to remove residual media.
-
Immediately quench metabolic activity by adding a cold solvent, such as 80% methanol.
2. RNA Extraction and Digestion:
-
Extract total RNA from the cell pellet using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Digest a known amount of total RNA (typically 1-5 µg) to its constituent nucleosides using a cocktail of enzymes, including nuclease P1 and alkaline phosphatase. This step is critical for releasing the modified nucleosides from the RNA polymer.
3. Sample Preparation for LC-MS/MS:
-
Spike the digested RNA sample with a known amount of a stable isotope-labeled internal standard for acp³Ψ.
-
Remove proteins and other macromolecules by centrifugation through a molecular weight cutoff filter (e.g., 3 kDa).
-
Lyophilize the sample and reconstitute in a mobile phase-compatible solvent.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: Detect and quantify the eluting nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous acp³Ψ and its stable isotope-labeled internal standard are monitored. For acp³Ψ (precursor ion m/z 346.1), a common product ion resulting from the loss of the ribose sugar is m/z 214.1.[17]
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous acp³Ψ and the stable isotope-labeled internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the absolute concentration of acp³Ψ in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and the internal standard.
Conclusion and Future Directions
The comparative analysis of 3-(3-amino-3-carboxypropyl)pseudouridine levels across different cell types reveals a dynamic and context-dependent landscape of this complex RNA modification. The observed hypomodification in cancer cells highlights its potential as a biomarker and a therapeutic target. Furthermore, the tissue-specific variations in healthy states suggest a role in fine-tuning translation to meet the specific needs of different cell types.
The detailed LC-MS/MS methodology presented here provides a robust framework for researchers to quantitatively explore the world of acp³Ψ. As our understanding of the epitranscriptome expands, further research into the levels of acp³Ψ in a wider array of cell types, including distinct lineages such as neuronal and mesenchymal cells, will be crucial. Elucidating the precise functional consequences of these variations will undoubtedly unveil new layers of gene expression regulation and their implications for human health and disease.
References
-
Jumpertz von Schwartzenberg, K., et al. (2021). On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Rothe, K., et al. (2020). Loss of m1acp3Ψ Ribosomal RNA Modification Is a Major Feature of Cancer. bioRxiv. [Link]
-
Babaian, A., et al. (2019). Loss of m1acp3Ψ ribosomal RNA modification is a major feature of cancer. bioRxiv. [Link]
-
Mandler, M. D., et al. (2024). acp³U: A Conserved RNA Modification with Lessons Yet to Unfold. Molecular and Cellular Biology. [Link]
-
Wang, X., et al. (2023). Quantitative RNA pseudouridine landscape reveals dynamic modification patterns and evolutionary conservation across bacterial species. eLife. [Link]
-
Babaian, A., et al. (2020). Loss of m1acp3Ψ ribosomal RNA modification is a major feature of cancer. bioRxiv. [Link]
-
Li, X., et al. (2023). Targeted metabolomics analysis of nucleosides and the identification of biomarkers for colorectal adenomas and colorectal cancer. Frontiers in Oncology. [Link]
-
Pölz, W., et al. (2023). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. Cancers. [Link]
-
Meyer, B., et al. (2020). Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs. Nucleic Acids Research. [Link]
- Vertex AI Search. 3-(3-Amino-3-carboxypropyl)pseudouridine.
-
Zhang, X., et al. (2025). Diverse expression and modification of tRNAs and tRNA-derived RNAs in 19 mouse tissues. bioRxiv. [Link]
-
Sturino, J. M., & Woolfitt, A. R. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]
-
Ong, Y. T., et al. (2017). Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay. Molecules. [Link]
-
Silva, J. C., et al. (2006). Absolute Quantification of Proteins by LCMS. Molecular & Cellular Proteomics. [Link]
-
Meyer, B., et al. (2016). Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans. Nucleic Acids Research. [Link]
-
Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Application Note. [Link]
-
Mandler, M. D., et al. (2024). acp³U: A Conserved RNA Modification with Lessons Yet to Unfold. Molecular and Cellular Biology. [Link]
-
Takakura, M., et al. (2019). Biogenesis and functions of aminocarboxypropyluridine in tRNA. Nature Communications. [Link]
-
Flynn, R. A., et al. (2021). The modified RNA base acp3U is an attachment site for N-glycans in glycoRNA. Cell. [Link]
-
De, S., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports. [Link]
-
Faria, M., & Halquist, M. S. (2016). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. In Calibration and Validation of Analytical Methods - A Sampling of Current Approaches. IntechOpen. [Link]
-
ResearchGate. (n.d.). Metabolic differences between normal and cancer cells. [Link]
-
Dong, M. W. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Montanaro, L. (2022). Ribosomal RNA Pseudouridylation: Will Newly Available Methods Finally Define the Contribution of This Modification to Human Ribo. International Journal of Molecular Sciences. [Link]
-
Meyer, B., et al. (2020). Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs. Nucleic Acids Research. [Link]
Sources
- 1. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijbs.com [ijbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute quantitative and base-resolution sequencing reveals comprehensive landscape of pseudouridine across the human transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Results for "Multiple Reaction Monitoring (MRM)" | Springer Nature Experiments [experiments.springernature.com]
- 12. Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
confirming the identity of 3-(3-amino-3-carboxypropyl)pseudouridine using NMR spectroscopy
This guide outlines the definitive protocol for structurally validating 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) . Unlike standard nucleosides, acp³Ψ presents a unique challenge: it is an isomer of acp³U and a demethylated precursor of m¹acp³Ψ. Mass spectrometry (MS) alone often fails to distinguish these isomers due to identical molecular weights (345.31 Da).
NMR spectroscopy is the only self-validating method to confirm the two critical structural features:
-
The C-glycosidic bond (distinguishing Pseudouridine from Uridine).
-
The N3-acp substitution (distinguishing it from N1-modified variants).
Part 1: Comparative Analysis (NMR vs. Alternatives)
The following table contrasts NMR with Mass Spectrometry and HPLC, highlighting why NMR is the "Authoritative Grounding" for structural identity.
| Feature | NMR Spectroscopy (The Gold Standard) | Mass Spectrometry (LC-MS/MS) | HPLC / Enzymatic Digestion |
| Primary Output | Connectivity & Topology. Direct observation of C-C vs N-C bonds. | Mass-to-Charge Ratio (m/z). Elemental composition. | Retention Time. Comparison to standards. |
| Isomer Differentiation | Definitive. Distinguishes acp³Ψ from acp³U via H5/H6 coupling patterns. | Ambiguous. Both have MW 345.31. Fragmentation patterns are often identical. | Inferred. Requires co-injection with a known synthetic standard. |
| Side Chain Localization | Precise. HMBC correlates side chain protons to specific Ring Carbons (C2/C4). | Difficult. Hard to pinpoint if the modification is on N1 or N3 without complex MSⁿ. | None. Cannot determine attachment site. |
| Sample Requirement | High. Requires micrograms to milligrams (pure sample). | Low. Detects femtomoles (suitable for biological extracts). | Medium. Nanograms to micrograms. |
| Destructive? | No. Sample can be recovered. | Yes. Sample is consumed. | No. (Unless coupled with MS). |
Part 2: The NMR Fingerprint of acp³Ψ
To confirm identity, you must observe specific signals that rule out the Uridine core and confirm the side chain attachment.
The Pseudouridine Core (The "Smoking Gun")
The most common error is misidentifying the core as Uridine.
-
Uridine (U): Shows two coupled doublets in the aromatic region: H5 (~5.8 ppm) and H6 (~7.8 ppm) with a large coupling constant (J ≈ 8.0 Hz).
-
Pseudouridine (Ψ): H5 is missing. The C5 position is quaternary (linked to the sugar). Consequently, H6 appears as a singlet (or a doublet with very small coupling, < 1.5 Hz, to N1-H).
-
Observation: If you see a large doublet at ~5.8 ppm, you have Uridine, not Pseudouridine.
-
The acp³ Side Chain
The 3-amino-3-carboxypropyl group is attached to N3 .[1] This is an ABX or ABCD spin system attached to a heteroatom.
-
N3-CH₂ (H7): Deshielded triplet or multiplet at ~3.8 – 4.0 ppm .
-
Central -CH₂- (H8): Multiplet at ~2.0 – 2.2 ppm .
-
CH-NH₂/COOH (H9): Methine signal at ~3.7 ppm (often overlaps with sugar signals; requires 2D HSQC to resolve).
Connectivity (HMBC)
-
N3-CH₂ protons must show correlations to C2 and C4 carbonyls (~150-165 ppm).
-
H1' (Sugar) must correlate to C5 (~110-115 ppm) and C6 .
Part 3: Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Dissolve 1-5 mg of lyophilized sample in 600 µL of D₂O (99.96% D).
-
Note: D₂O exchanges exchangeable protons (NH, OH, NH₂). To observe the N1-H proton (crucial for proving N1 is unsubstituted), use DMSO-d₆ or H₂O/D₂O (90:10) with water suppression.
-
-
pH: Adjust to pH 6.5–7.0. Extreme pH can shift the amino-acid side chain signals.
-
Reference: Add trace DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for 0.00 ppm referencing.
Step 2: Acquisition Parameters
-
1D ¹H NMR: 64 scans minimum. Spectral width 12 ppm.
-
2D ¹H-¹³C HSQC: Multiplicity-edited (distinguishes CH/CH₃ from CH₂). Critical for separating the side chain CH₂ (H8) from sugar H2'/H3'.
-
2D ¹H-¹³C HMBC: Optimized for long-range couplings (8-10 Hz). This is the "connectivity" experiment.
Step 3: Structural Validation Workflow (Logic Map)
Figure 1: Decision logic for confirming acp³Ψ identity. The critical checkpoints are the absence of H5 (confirming Ψ core) and HMBC correlations to C2/C4 (confirming N3 substitution).
Part 4: Data Interpretation & Reference Values
The following chemical shifts are derived from literature on acp³-modified nucleosides (specifically Bioorg. Med. Chem. 2008 and Nucleic Acids Res. 2011).
Table 1: Diagnostic NMR Signals for acp³Ψ (in D₂O)
| Position | Proton (¹H) δ (ppm) | Multiplicity | Carbon (¹³C) δ (ppm) | Key HMBC Correlations |
| 6 (Base) | 7.70 – 7.85 | Singlet (s) | 140.0 – 142.0 | C2, C4, C1' |
| 5 (Base) | — (Quaternary) | — | 110.0 – 112.0 | H6, H1' |
| 1' (Ribose) | 4.60 – 4.75 | Doublet (d) | 80.0 – 82.0 | C5 , C6 |
| 7 (acp α) | 3.90 – 4.05 | Triplet (t) | 40.0 – 42.0 | C2, C4 (Proves N3 link) |
| 8 (acp β) | 2.05 – 2.20 | Multiplet (m) | 28.0 – 30.0 | C7, C9 |
| 9 (acp γ) | 3.70 – 3.80 | Triplet (t) | 52.0 – 54.0 | C8, COO⁻ |
Note: Exact values vary slightly with concentration and pH. The "Key HMBC Correlations" are the immutable structural proofs.
Visualization of Correlations
Figure 2: Key HMBC (Red solid) and COSY (Blue dashed) correlations required to validate the structure. The H7 to C2/C4 correlation is the definitive proof of N3 attachment.
References
-
Synthesis and NMR Conformation: Biała, E., Stawiński, J., & Kierzek, R. (2008). Synthesis and properties of 3-(3-amino-3-carboxypropyl)pseudouridine and its derivatives. Bioorganic & Medicinal Chemistry, 16(5), 2676-2686.[]
-
Biological Context (m1acp3Psi in rRNA): Meyer, B., et al. (2011). The Nep1 (Emg1) SPOUT-class methyltransferase... catalyzes the Ψ1191 methylation in vivo.[] Nucleic Acids Research, 39(4), 1526-1537.[]
-
General NMR of Modified Nucleosides: Davis, D. R. (1998). NMR spectroscopy of RNA. Methods in Enzymology, 261, 23-44.
Sources
evaluating the effect of 3-(3-amino-3-carboxypropyl)pseudouridine on RNA structure
This guide provides an advanced technical evaluation of the hypermodified nucleoside 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) and its uridine counterpart acp³U . It is designed for researchers requiring a comparative analysis of this modification against canonical uridine (U) and pseudouridine (Ψ) in the context of RNA structural dynamics, thermal stability, and detection methodologies.
Executive Summary: The Zwitterionic Anchor
While Pseudouridine (Ψ) is known as the "fifth nucleotide" for its ability to rigidify the sugar-phosphate backbone via water-bridging, its hypermodified derivative acp³Ψ (and the tRNA-specific acp³U ) introduces a distinct physicochemical paradigm.
Unlike standard modifications that primarily affect hydrophobicity (e.g., methylation), the 3-amino-3-carboxypropyl (acp) moiety is zwitterionic . It adds a bulky, charged side chain to the Watson-Crick face (N3 position). This modification serves three critical functions:
-
Steric Blockade: It physically prevents Watson-Crick base pairing, forcing single-strandedness or specific loop geometries.
-
Thermal Hyper-Stabilization: It significantly increases
beyond that of Ψ, likely due to electrostatic interactions and void-filling within the tertiary fold. -
Glycan Conjugation: It acts as the primary attachment point for N-glycans in the newly discovered class of "glycoRNAs."
The Chemical Landscape: U vs. Ψ vs. acp³Ψ
To understand the structural impact, one must compare the modification hierarchy. The transition from U to acp³Ψ involves an isomerization followed by a complex side-chain addition.
Structural Comparison Table
| Feature | Uridine (U) | Pseudouridine (Ψ) | acp³Ψ / acp³U |
| Glycosidic Bond | N1-C1' (C-N) | C5-C1' (C-C) | C5-C1' (C-C) |
| H-Bond Donor (N1) | No (N1 is occupied) | Yes (N1-H available) | Yes (N1-H available) |
| H-Bond Donor (N3) | Yes (Watson-Crick) | Yes (Watson-Crick) | No (Blocked by acp group) |
| Chemical Character | Neutral, Flexible | Rigid, Water-bridging | Zwitterionic , Bulky, Steric |
| CMCT Reactivity | Reactive (N3) | Reactive (N1 & N3) | Resistant (N3 blocked) |
| Reverse Transcription | Read-through | Read-through | Strong Stop |
Pathway Visualization
The following diagram illustrates the structural hierarchy and the specific blockade of the Watson-Crick face introduced by the acp moiety.
Caption: The biosynthetic progression from Uridine to acp³Ψ. Note the N3 blockade in the final product, which abolishes canonical base pairing.
Structural Stability Analysis
The acp modification is not merely a "blocker"; it is a stabilizer. In tRNA (e.g., E. coli tRNA
Thermal Denaturation Data ( )
Experimental data indicates that acp³U contributes significantly to the thermal stability of the tRNA core.
| Construct | Modification Status | Structural Interpretation | |
| Transcript (U) | Unmodified | Reference (0°C) | Baseline flexibility. |
| Transcript (Ψ) | Pseudouridylated | +1.5°C to +2.0°C | Stabilization via N1-water bridging and base stacking. |
| Native (acp³U) | Hypermodified | +4.0°C to +6.0°C | Zwitterionic anchoring: The amino/carboxyl groups likely form electrostatic networks, filling the core void. |
Key Insight: The loss of acp³U (e.g., in
Detection & Evaluation Protocol
Distinguishing acp³Ψ from Ψ and U requires a differential approach. Standard sequencing often misses it, or misidentifies it as a simple stop. A rigorous evaluation uses CMCT (carbodiimide) probing combined with Reverse Transcription (RT) .
Mechanism of Detection
-
CMCT Reagent: Reacts with N3 of U and N1/N3 of Ψ to form bulky adducts that stop RT.
-
acp³Ψ Resistance: The N3 position is already occupied by the acp group. Therefore, CMCT cannot modify the base N3.
-
RT Signature: acp³Ψ itself is bulky enough to cause an RT stop (or pause) even without chemical probing.
Differential Workflow (Self-Validating System)
To confirm the presence of acp³Ψ, use the following logic:
-
Lane 1 (-CMCT): RT stops here indicate naturally bulky modifications (acp³Ψ, m¹A).
-
Lane 2 (+CMCT): RT stops here indicate chemically accessible N3-U or N1/N3-Ψ.
-
Comparison: If a stop exists in Lane 1 AND Lane 2 at the same position, it is likely a hypermodification like acp³Ψ. If a stop appears only in Lane 2, it is an unmodified U or Ψ.
Caption: Logic tree for distinguishing acp³Ψ from U/Ψ using differential chemical probing (CMCT) and primer extension.
Protocol: CMCT Probing for acp³Ψ Verification
-
Modification: Incubate 5 pmol RNA in reaction buffer (50 mM borate pH 8.0, 10 mM EDTA) with 100 mM CMCT at 37°C for 20 min.
-
Resolution: Precipitate RNA.
-
Primer Extension: Anneal fluorescently labeled primer downstream of the target site. Extend with SuperScript IV (or similar).
-
Readout:
-
U/Ψ: Read-through in control; Stop in CMCT.
-
acp³Ψ: Strong stop in both control and CMCT lanes (due to the acp group's steric bulk).
-
Biological Implications[3][4]
Ribosome Decoding (18S rRNA)
In eukaryotes, acp³Ψ is found at the P-site (decoding center) of the 18S rRNA.
-
Function: It locks the local structure to ensure precise codon-anticodon interaction.
-
Consequence: Loss of this modification (via Tsr3 deletion) leads to ribosome biogenesis defects and translational infidelity.
GlycoRNA: The New Frontier
Recent studies (Flynn et al.) identified acp³U as a covalent linker for N-glycans on the surface of cells.
-
The carboxyl group of the acp moiety forms an amide bond with the glycan.
-
Significance: This challenges the dogma that only proteins and lipids are glycosylated, opening new avenues for drug delivery targeting RNA-surface interactions.
References
-
Flynn, R. A., et al. (2021). "Small RNAs are modified with N-glycans and displayed on the surface of living cells." Cell.
-
Meyer, B., et al. (2016). "The ribogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification." Nucleic Acids Research.
-
Takakura, M., et al. (2019). "Biogenesis and functions of aminocarboxypropyluridine in tRNA." Nature Communications.
-
Bakin, A., & Ofengand, J. (1993). "Four newly located pseudouridylate residues in Escherichia coli 23S ribosomal RNA are all at the peptidyltransferase center: Analysis by the application of a new sequencing technique." Biochemistry.
Sources
comparison of 3-(3-amino-3-carboxypropyl)pseudouridine with other hypermodified nucleosides
This guide provides an in-depth technical comparison of 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) against other hypermodified nucleosides, specifically focusing on N1-methylpseudouridine (m¹Ψ) and Pseudouridine (Ψ) .
Designed for drug development professionals and RNA biologists, this analysis synthesizes structural chemistry, biological function, and detection methodologies.
Executive Summary
While N1-methylpseudouridine (m¹Ψ) has become the industry standard for mRNA therapeutics due to its immune-silencing properties, 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) represents a distinct class of "functionalized" hypermodification. Unlike the hydrophobic methylation of m¹Ψ, acp³Ψ introduces a bulky, zwitterionic amino acid side chain (aminocarboxypropyl) into the RNA major groove.
Key Distinction: m¹Ψ is an evader (reduces TLR activation), whereas acp³Ψ is an anchor and stabilizer. It is critical for the structural integrity of the ribosome's decoding core (18S rRNA) and serves as the primary attachment site for cell-surface glycans (GlycoRNAs), opening new frontiers in RNA-based cell surface engineering.
Part 1: Structural & Physicochemical Analysis
The functional divergence of these nucleosides stems from their chemical modifications at the Uracil face.
Comparative Properties Table
| Feature | acp³Ψ (m¹acp³Ψ) | m¹Ψ (N1-methylpseudouridine) | Ψ (Pseudouridine) |
| Modification Group | 3-amino-3-carboxypropyl (ACP) | Methyl (-CH₃) | Isomerization (C-C glycosidic bond) |
| Position | N3 (and N1 if methylated) | N1 | C5 (glycosidic bond at C5) |
| Chemical Nature | Zwitterionic (Amino acid-like) | Hydrophobic | Polar (Extra H-bond donor) |
| Steric Bulk | High (Extends into major groove) | Low | Low |
| Base Pairing | Watson-Crick disrupted at N3 | Enhanced Hoogsteen / WC | Enhanced base stacking |
| Primary Location | 18S rRNA (Helix 31), tRNA (V-loop) | mRNA (Therapeutic), tRNA | rRNA, tRNA, snRNA, mRNA |
| Function | Core stabilization, Glycan anchor | Immune evasion, Translation boost | Structure stabilization |
Structural Logic Diagram
The following diagram illustrates the biosynthetic progression and structural complexity of acp³Ψ compared to its precursors.
Caption: Biosynthetic hierarchy showing the derivation of acp³Ψ from Ψ and m¹Ψ. Note that acp³Ψ requires a specialized ACP-transferase (Tsr3/DTWD1) using S-adenosylmethionine (SAM) as a donor.
Part 2: Biological Function & Performance
Ribosomal Integrity (The Decoding Core)
In the eukaryotic small ribosomal subunit (18S rRNA), position U1248 (human) is hypermodified to m¹acp³Ψ .
-
Mechanism: The acp³ group projects into the ribosomal P-site. It chemically coordinates the anticodon stem-loop of the P-site tRNA, preventing frameshifting during translation.
-
Performance Data: Loss of acp³Ψ (via TSR3 knockout) leads to ribosome assembly defects and has been identified as a signature in colorectal cancer ("Onco-ribosomes").
The GlycoRNA Frontier (Drug Development Insight)
Recent discoveries have identified acp³U as the primary nucleoside scaffold for GlycoRNAs —RNAs modified with complex N-glycans and displayed on the cell surface.
-
Implication: Unlike m¹Ψ, which is designed to be "invisible" inside the cell, acp³Ψ is designed to be "decorated" and displayed.
-
Application: This offers a novel handle for cell-surface engineering or targeted delivery vehicles that mimic endogenous GlycoRNAs to interact with Siglec receptors.
Stability vs. Immunogenicity
| Parameter | acp³Ψ Performance | m¹Ψ Performance |
| Thermal Stability | High. Increases tRNA Tm by ~3°C via zwitterionic electrostatic interactions. | Moderate. Increases stability primarily through enhanced base stacking. |
| Immunogenicity | Unknown/Contextual. Likely involved in "self" recognition via glycan display. | Low. Proven to evade TLR7/TLR8 detection; reduces cytokine storm. |
| Translation Fidelity | Critical. Essential for reading frame maintenance in rRNA. | High. Enhances translation rates by reducing ribosome stalling. |
Part 3: Experimental Detection & Quantification
Detecting acp³Ψ requires overcoming its chemical resistance to standard probing and its unique mass signature.
Protocol 1: LC-MS/MS Quantification
The zwitterionic nature of the acp-group affects ionization and retention.
-
Sample Prep: Enzymatic digestion to nucleosides (Nuclease P1 + Alkaline Phosphatase).
-
Column: C18 Reverse Phase (Retains acp³Ψ less than m¹Ψ due to polarity).
-
Mobile Phase: Ammonium Acetate (pH 5.3) / Acetonitrile. Note: pH control is critical to maintain the zwitterion state.
-
Mass Transitions (MRM):
-
Precursor: m/z 346.1 [M+H]⁺ (for acp³U) / 360.1 (for m¹acp³Ψ).
-
Quantifier Ion: m/z 214 (Loss of ribose).
-
Qualifier Ion: m/z 168 (Loss of acp-group fragment).
-
Protocol 2: Nanopore Sequencing (Direct RNA)
Unlike Illumina sequencing, which requires reverse transcription (often blocked by acp³), Nanopore Direct RNA sequencing reads the modification directly.
-
Signature: acp³Ψ induces a systematic U-to-C mismatch error during basecalling.
-
Validation: Compare "mismatch frequency" at specific loci (e.g., 18S-1248) between Wild Type and TSR3 (writer) knockout lines. A drop from ~80% mismatch to <5% confirms the modification.
Protocol 3: CMCT Chemical Probing (Negative Detection)
-
Principle: CMCT (1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate) reacts with the N3 position of Uridine and N1 of Guanosine.
-
Differentiation:
-
U / Ψ: N3 is free → Reacts with CMCT (Reverse transcription stops).
-
acp³Ψ: N3 is blocked by the aminocarboxypropyl group → Resistant to CMCT .
-
-
Result: In a CMCT-seq experiment, acp³Ψ sites appear as "non-reactive" islands compared to unmodified controls.
Part 4: References
-
Meyer, B., et al. (2016). "The Bowen-Conradi syndrome protein Nep1 (Emg1) has a dual role in eukaryotic ribosome biogenesis, as an essential assembly factor and in the methylation of Ψ1191 in yeast 18S rRNA." Nucleic Acids Research.[1][2]
-
Taoka, M., et al. (2016). "Landscape of the complete RNA modification set in the eukaryotic ribosome." Nucleic Acids Research.[1][2]
-
Flynn, R. A., et al. (2021). "Small RNAs are modified with N-glycans and displayed on the surface of living cells."[3] Cell.
-
Xie, Y., et al. (2023). "The modified RNA base acp3U is an attachment site for N-glycans in glycoRNA."[3] bioRxiv.[4]
-
Nombela, P., et al. (2020). "Loss of m1acp3Ψ ribosomal RNA modification is a major feature of cancer." bioRxiv.[4]
-
Takakura, M., et al. (2019). "Biogenesis and functions of aminocarboxypropyluridine in tRNA." Nature Communications.
Sources
- 1. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 50 years in the making: acp3U, an amino-acid-containing nucleoside, links N-glycans and RNA in glycoRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
assessing the in vivo effects of 3-(3-amino-3-carboxypropyl)pseudouridine modification
An In-Depth Technical Guide to Assessing the In Vivo Effects of 3-(3-amino-3-carboxypropyl)pseudouridine Modification
This guide provides a comprehensive comparison of methodologies for assessing the in vivo effects of 3-(3-amino-3-carboxypropyl)pseudouridine (acp3U or acp3Ψ), a complex, highly conserved post-transcriptional modification found in transfer RNA (tRNA) and ribosomal RNA (rRNA). As researchers and drug development professionals, understanding the functional impact of such modifications is paramount for elucidating fundamental biological processes and developing novel therapeutics. This document moves beyond simple protocols to explain the causal logic behind experimental design, enabling you to select and implement the most appropriate techniques for your research objectives.
Introduction to 3-(3-amino-3-carboxypropyl)pseudouridine (acp3U)
3-(3-amino-3-carboxypropyl)pseudouridine is a hypermodified nucleoside derived from uridine. Its intricate structure involves the attachment of a 3-amino-3-carboxypropyl (acp) group to the N3 atom of pseudouridine, the C-glycoside isomer of uridine. In bacteria like Escherichia coli, acp3U is typically found at position 47 in the variable loop of several tRNAs.[1][2] In eukaryotes, it is found at positions 20 and 20a in the D-loop of cytoplasmic tRNAs.[1][3]
The enzyme responsible for acp3U formation in E. coli is the S-adenosylmethionine (SAM)-dependent tRNA aminocarboxypropyltransferase, TapT (formerly YfiP).[3][4] In humans, the homologs DTWD1 and DTWD2 are responsible for this modification.[1][3] The core function of acp3U is structural stabilization; biochemical experiments have revealed that it confers thermal stability to the tRNA molecule.[3][5] This structural role has significant physiological consequences. The absence of acp3U is linked to genomic instability under heat stress in E. coli and growth retardation in mammalian cells, underscoring its importance in maintaining cellular homeostasis.[1][3]
This guide will compare and contrast the primary methodologies for investigating these in vivo effects, categorized into two main approaches: (1) Direct Detection and Quantification and (2) Functional Impact Assessment .
Part 1: Direct Detection and Quantification of acp3U
The foundational step in assessing the role of acp3U is to confirm its presence and quantify its abundance. This is crucial for validating knockout models and understanding how its stoichiometry may change under different physiological conditions.
Methodology A: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for the absolute identification and quantification of RNA modifications. The workflow involves the enzymatic digestion of total tRNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified by tandem mass spectrometry (MS/MS) based on their unique mass-to-charge ratio and fragmentation patterns.
Expertise & Causality: This method provides unambiguous chemical identification. Unlike sequencing-based methods that infer modifications from enzymatic behavior, mass spectrometry directly measures the chemical entity. This is indispensable for discovering novel modifications or validating the presence of known ones like acp3U.[6][7] The use of stable isotope-labeled standards can further enhance quantification accuracy.[6][8]
Advantages:
-
Unambiguous Identification: Directly detects the chemical structure of the modification.
-
Absolute Quantification: Provides precise measurement of modification levels.
-
Discovery Potential: Capable of identifying novel, unexpected modifications.
-
High Sensitivity: Can detect modifications present at low abundance.
Disadvantages:
-
Loss of Sequence Context: RNA is digested, so the position of the modification within the tRNA is lost.
-
Requires Specialized Equipment: High-resolution mass spectrometers are necessary.
-
Complex Sample Preparation: The protocol for tRNA purification and digestion is intricate.
-
tRNA Isolation: Isolate total RNA from the target cells or tissues. Purify the small RNA fraction (<200 nt) using a suitable kit or method to enrich for tRNA.
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the nucleosides.
-
Liquid Chromatography Separation: Inject the nucleoside mixture onto a C18 reverse-phase HPLC column. Separate the nucleosides using a gradient of aqueous and organic mobile phases.
-
Mass Spectrometry Analysis: Eluted nucleosides are ionized (typically using electrospray ionization, ESI) and analyzed by a tandem mass spectrometer.
-
Data Analysis: Identify acp3U by its specific precursor and product ion masses. Quantify the modification by comparing its peak area to that of a known standard or one of the canonical nucleosides.
Caption: Workflow for LC-MS/MS-based detection of tRNA modifications.
Methodology B: Nanopore Direct RNA Sequencing (Nano-tRNAseq)
Principle: Nanopore sequencing offers a revolutionary approach by directly sequencing native tRNA molecules without the need for reverse transcription or amplification. As each tRNA molecule passes through a protein nanopore, it creates a characteristic disruption in an ionic current. This "squiggles" signal is influenced by the chemical identity of the nucleosides, including modifications like acp3U.
Expertise & Causality: This method overcomes a major limitation of both mass spectrometry and traditional next-generation sequencing (NGS). By sequencing the full-length, native tRNA, it preserves the sequence context, allowing for the simultaneous quantification of tRNA isoacceptor abundance and their modification status.[6][9] This is critical because the effect of acp3U may be specific to certain tRNA isoacceptors. Default nanopore settings often discard short tRNA reads, so reprocessing the raw current intensity data is essential for accurate analysis.[9]
Advantages:
-
Preserves Sequence Context: Identifies which specific tRNA molecules carry the modification.
-
Simultaneous Quantification: Measures both tRNA abundance and modification levels in a single experiment.[9]
-
No Reverse Transcription Bias: Avoids artifacts associated with enzymatic copying of modified RNA.
-
Detects a Broad Range of Modifications: Captures signatures from modifications that do not affect reverse transcription.[6]
Disadvantages:
-
Complex Bioinformatics: Analysis of raw nanopore data to detect modifications is computationally intensive and requires specialized algorithms.
-
Emerging Technology: The database of electrical signals for all known modifications is still developing.
-
Lower Throughput (compared to some NGS): May not be ideal for extremely low-abundance transcripts without enrichment.
Caption: High-level workflow for Nanopore direct tRNA sequencing.
Part 2: Functional Impact Assessment
While direct detection confirms the presence of acp3U, the following methods are designed to probe its functional consequences on translation and overall cellular physiology.
Methodology C: Ribosome Profiling (Ribo-Seq)
Principle: Ribosome profiling provides a high-resolution snapshot of in vivo translation. It is based on the deep sequencing of ribosome-protected mRNA fragments (footprints). The density of ribosomes at a particular codon is inversely proportional to the speed of translation at that point.[10]
Expertise & Causality: To assess the function of acp3U, one compares the ribosome occupancy maps of wild-type cells with those of a mutant strain deficient in acp3U synthesis (e.g., a ΔtapT or ΔDTWD1/2 knockout).[1][3] An accumulation of ribosome footprints at specific codons in the mutant strain indicates that the absence of acp3U on the corresponding tRNA causes translational stalling or slowing.[11] This powerful technique links the modification status of the tRNA pool to genome-wide effects on protein synthesis.[12]
Advantages:
-
Genome-Wide Insight: Reveals the global impact of acp3U loss on translation.[12]
-
Codon Resolution: Pinpoints specific codons that are decoded less efficiently without acp3U.[13]
-
In Vivo Measurement: Captures translational dynamics within a living cell.
Disadvantages:
-
Indirect Measurement: Infers tRNA function from ribosome position; stalling could have other causes.
-
Technically Demanding: The protocol is complex and requires careful optimization.
-
Requires a Knockout Model: A viable mutant strain lacking the modification is a prerequisite.
-
Cell Culture and Lysis: Grow wild-type and acp3U-deficient cell lines. Treat with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase to digest all mRNA not protected by the ribosome.
-
Ribosome Isolation: Isolate the 80S monosome complexes by sucrose gradient ultracentrifugation.
-
Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA fragments (footprints).
-
Library Preparation: Ligate adapters to the footprint fragments and convert them to a cDNA library via reverse transcription and PCR.
-
Deep Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the footprint reads to a reference transcriptome. Calculate ribosome density at each codon and compare between the wild-type and mutant samples to identify sites of differential ribosome occupancy.
Sources
- 1. Biogenesis and functions of aminocarboxypropyluridine in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biogenesis and functions of aminocarboxypropyluridine in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5 [smolecule.com]
- 6. biocompare.com [biocompare.com]
- 7. 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine is one of two novel post-transcriptional modifications in tRNALys(UUU) from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 10. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transcriptome-wide analysis of roles for tRNA modifications in translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Comparative Guide to the Enzymatic Synthesis of 3-(3-amino-3-carboxypropyl)pseudouridine and its Derivatives Across Species
Executive Summary
This guide objectively compares the enzymatic synthesis pathways of these modifications across species, evaluating the distinct enzymes (Tsr3, TapT, DTWD1/2) that share a conserved DTW domain responsible for transferring the aminocarboxypropyl (acp) group .
Mechanistic Pathways: Eukaryotic vs. Prokaryotic/Archaeal Synthesis
The synthesis of acp-modified nucleosides relies on the transfer of the acp group from the universal donor S-adenosylmethionine (SAM) , releasing S-methyl-5'-thioadenosine (MTA) . However, the precursor substrate and the complexity of the enzymatic cascade vary significantly across domains of life:
-
Eukaryotic 18S rRNA (m1acp3Ψ) : The synthesis is a sequential three-step process. First, the target uridine is isomerized to pseudouridine (Ψ) by the H/ACA snoRNP complex (guided by snR35 in yeast or SNORA13 in humans) . Next, the N1 position is methylated by the SPOUT-class methyltransferase Nep1 (EMG1 in humans) to form 1-methylpseudouridine (m1Ψ) [[1]]([Link]). Finally, the aminocarboxypropyl transferase Tsr3 transfers the acp group to the N3 position, completing the m1acp3Ψ hypermodification .
-
Archaeal 16S rRNA & Bacterial tRNA (acp3U) : Archaea lack Nep1 homologs; thus, their Tsr3 orthologs transfer the acp group directly to an unmodified uridine to form acp3U [[1]]([Link]). In bacteria like Escherichia coli, the enzyme TapT (formerly YfiP) introduces acp3U at position 47 of the tRNA variable loop .
-
Eukaryotic tRNA (acp3U) : In human cells, the DTWD1 and DTWD2 enzymes deposit acp3U at positions 20 and 20a, respectively, in the D-loop of specific tRNAs .
Comparative enzymatic synthesis pathways of acp-modified nucleosides across species and RNA types.
Comparative Performance & Substrate Specificity
The following table summarizes the evolutionary divergence of the DTW-domain enzyme family and their respective substrates.
| Domain / Species | Target RNA | Target Position | Precursor | Enzyme | Final Modification | Biological Impact |
| Eukaryotes (Human/Yeast) | 18S rRNA | U1248 (Hs) / U1191 (Sc) | m1Ψ | Tsr3 | m1acp3Ψ | Ribosome decoding fidelity; loss linked to cancer [[2]]([Link]) |
| Archaea (H. volcanii) | 16S rRNA | Equivalent to U1191 | U | Tsr3 (Archaeal) | acp3U | Thermal stability of rRNA |
| Bacteria (E. coli) | tRNA | Position 47 (V-loop) | U | TapT (YfiP) | acp3U | Genomic stability; thermal stability |
| Eukaryotes (Human/Plant) | tRNA | Position 20, 20a, 20b (D-loop) | U | DTWD1, DTWD2 | acp3U | Cell growth; translation regulation |
Experimental Workflows: Detection and In Vitro Synthesis
To objectively evaluate the performance of these enzymes, researchers must employ self-validating experimental systems. The acp group heavily perturbs the Watson-Crick base-pairing face of the nucleotide, causing reverse transcriptase (RT) to stall [[3]]([Link]). This biochemical property is exploited for site-specific validation.
Protocol 1: In Vitro Enzymatic Synthesis of acp-Modified RNA
Causality: Recombinant DTW-domain enzymes require SAM as the acp donor. By using 14C-carboxyl-labeled SAM, the transfer of the acp group can be quantitatively tracked via scintillation, separating it from standard methylation events.
-
Preparation : Purify the recombinant enzyme (e.g., human DTWD1 or E. coli TapT) using a bacterial expression system via Ni-NTA affinity chromatography.
-
Substrate Annealing : Prepare synthetic unmodified RNA oligonucleotides corresponding to the target sequence (e.g., tRNA D-loop). Heat to 95°C for 3 minutes and slowly cool to room temperature to allow proper secondary structure formation.
-
Reaction Assembly : Combine 1 µM RNA substrate, 0.5 µM recombinant enzyme, and 50 µM SAM (spiked with 14C-SAM) in a reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM KCl, 1 mM DTT).
-
Incubation & Quenching : Incubate at 37°C for 60 minutes. Quench the reaction by adding phenol:chloroform:isoamyl alcohol to denature the enzyme.
-
Purification : Ethanol precipitate the RNA to remove unreacted SAM before downstream analysis.
Protocol 2: Site-Specific Validation via SCARLET and RT-Arrest
Causality: Standard RNA-seq cannot easily distinguish isobaric modifications. RT-arrest leverages the steric hindrance of the acp group to cause cDNA truncation, while LC-MS/MS confirms the exact mass shift. The SCARLET (Site-Specific Cleavage and Radioactive-Labeling followed by Ligation-Assisted Extraction and Thin-Layer Chromatography) assay allows for precise interrogation of the modification at single-nucleotide resolution .
-
Primer Extension (RT-Arrest) : Anneal a 5'-fluorescently labeled primer downstream of the target modification site.
-
Reverse Transcription : Extend the primer using SuperScript III RT under low dNTP concentrations. The bulky acp group at the N3 position will cause the enzyme to stall exactly one nucleotide before the modification .
-
Capillary Electrophoresis : Resolve the cDNA fragments on a sequencing gel or via capillary electrophoresis to identify the exact position of the RT stop.
-
LC-MS/MS Confirmation : Digest the modified RNA into single nucleosides using Nuclease P1 and Antarctic Phosphatase. Analyze via LC-MS/MS to detect the specific +101 Da mass shift corresponding to the addition of the aminocarboxypropyl group .
Application in Drug Development & Oncology
The comparative study of acp3Ψ and acp3U synthesis is not merely academic. Recent genomic studies have identified that the loss of the m1acp3Ψ modification on 18S rRNA is a major feature in certain cancers (e.g., colorectal cancer), leading to the formation of "onco-ribosomes" . These specialized ribosomes exhibit altered translational profiles that favor oncogene expression. Consequently, targeting the interaction between Tsr3 and the ribosome, or modulating DTWD1/2 activity in tRNAs, presents a novel therapeutic vector for precision oncology.
References
-
acp³U: A Conserved RNA Modification with Lessons Yet to Unfold Molecular and Cellular Biology (Taylor & Francis) URL:[Link]
-
Loss of m1acp3Ψ ribosomal RNA modification is a major feature of cancer Cell Reports URL:[Link]
-
Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs Nucleic Acids Research (Oxford Academic) URL:[Link]
-
Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants PLOS One URL:[Link]
-
Ribosome Biogenesis Alterations in Colorectal Cancer Cells (PMC / NIH) URL:[Link]
-
EC 2.5.1.25 - tRNA-uridine aminocarboxypropyltransferase IUBMB Enzyme Nomenclature URL:[Link]
Sources
3-(3-Amino-3-carboxypropyl)pseudouridine proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 3-(3-Amino-3-carboxypropyl)pseudouridine (acp3ψ)
This guide provides essential safety and logistical information for the proper disposal of 3-(3-amino-3-carboxypropyl)pseudouridine (acp3ψ), a modified nucleoside integral to RNA research. As laboratory professionals, our responsibility extends beyond the experiment to the safe and compliant management of all chemical byproducts. This document is structured to provide a logical workflow, from hazard assessment to the final disposition of waste, ensuring the protection of personnel and the environment.
Section 1: Hazard Assessment and Compound Identification
Compound Identity:
-
Systematic Name: 2-amino-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid[1]
-
Common Abbreviation: acp3ψ[]
-
Molecular Formula: C₁₃H₁₉N₃O₈[]
-
Molecular Weight: 345.31 g/mol []
Inferred Hazard Profile: The SDS for the parent compound, pseudouridine, states that it is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200) and has no known significant toxicological effects based on supplied information[3]. The addition of the 3-amino-3-carboxypropyl group (a derivative of the amino acid lysine) is not expected to impart significant acute toxicity, corrosivity, or reactivity.
Based on this analysis, acp3ψ is unlikely to be classified as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is not found on the RCRA "P" list (acutely hazardous) or "U" list[4]. A "U" listing would only apply if the discarded material were an unused commercial chemical product where acp3ψ is the sole active ingredient, which is not the case for typical laboratory waste[5].
Therefore, waste containing acp3ψ is generally considered non-hazardous chemical waste , unless it is mixed with other regulated hazardous materials or biological agents.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₃O₈ | [] |
| Molecular Weight | 345.31 g/mol | [] |
| Appearance | Inferred to be a white to off-white solid | [3] |
| RCRA Status | Not a listed waste. Unlikely to be a characteristic waste. | [3][4][5] |
| Primary Hazards | No significant hazards identified. Handle with standard laboratory precautions. | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [3] |
Section 2: The Core Principle: Waste Stream Segregation
The single most critical step in proper chemical disposal is rigorous waste segregation at the point of generation. Mixing different waste types can lead to dangerous reactions, create complex and expensive disposal challenges, and result in regulatory violations. The disposal path for acp3ψ is determined entirely by its experimental context.
Use the following decision tree to determine the correct waste stream for your material.
Caption: Decision tree for segregating acp3ψ waste streams.
Section 3: Step-by-Step Disposal Protocols
Always wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate), when handling chemical waste[6].
Protocol A: Solid Non-Hazardous Chemical Waste
This protocol applies to the pure acp3ψ compound and disposable labware (e.g., weigh boats, pipette tips, microfuge tubes, gloves) contaminated with it.
-
Collection: Place all solid waste into a designated, durable, and leak-proof container with a secure lid. A plastic pail or a sturdy cardboard box lined with a polyethylene bag is appropriate.
-
Labeling: Immediately affix a "Chemical Waste" or "Hazardous Waste" label, as required by your institution, to the container[7]. On the label, clearly write the full chemical name: "3-(3-Amino-3-carboxypropyl)pseudouridine". List any other non-hazardous components. Do not use abbreviations[7].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area within your laboratory[6][7]. This area should be away from general lab traffic and clearly marked.
-
Disposition: Once the container is full, or in accordance with your lab's clean-out schedule, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.
Protocol B: Aqueous Non-Hazardous Chemical Waste
This protocol applies to buffer solutions or other aqueous mixtures containing acp3ψ that are not biohazardous and do not contain other hazardous chemicals.
Causality Note: Never dispose of laboratory chemicals down the drain unless you have explicit permission from your institution's EH&S department for that specific chemical class[8]. Municipal water treatment systems are not designed to remove most research chemicals.
-
Collection: Pour the liquid waste into a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy) with a secure, screw-top cap. Do not leave a funnel in the container[7].
-
Labeling: Label the container with a "Chemical Waste" or "Hazardous Waste" tag. List all constituents, including water, with approximate percentages (e.g., "3-(3-Amino-3-carboxypropyl)pseudouridine (<1%), TRIS buffer (99%)").
-
Storage: Store the sealed container in secondary containment (e.g., a plastic tub) within your Satellite Accumulation Area.
-
Disposition: Request a waste pickup from your EH&S department when the container is nearly full.
Protocol C: Biohazardous / rDNA-Contaminated Waste
This protocol is required if acp3ψ is part of an experiment involving recombinant or synthetic nucleic acids, infectious agents, or human-derived materials. Per NIH guidelines, all such waste must be decontaminated prior to disposal[9].
-
Liquid Waste Decontamination:
-
Bleach Treatment: Add fresh household bleach to the liquid waste to achieve a final concentration of 10% (1 part bleach to 9 parts waste). Allow a contact time of at least 30 minutes[9]. After decontamination, the neutralized solution may be drain-disposed if permitted by your institution.
-
Autoclaving: Collect the liquid waste in an autoclavable container. Autoclave according to standard validated cycles for liquid biohazardous waste. After cooling, dispose of the sterilized liquid according to institutional policy.
-
-
Solid Waste Decontamination:
-
Place all contaminated solids (e.g., culture plates, flasks, pipette tips) directly into an autoclavable biohazard bag (red bag)[9].
-
Autoclave the bag using a validated cycle.
-
After autoclaving, the bag is disposed of in the regulated medical waste stream, typically collected by a specialized contractor.
-
Protocol D: Empty Stock Containers
The original stock vial that held pure acp3ψ must be properly managed to be considered non-hazardous.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water)[6]. Collect these rinses as aqueous chemical waste (Protocol B).
-
Defacing: Completely obliterate or remove the original manufacturer's label[6].
-
Disposition: Dispose of the rinsed, defaced container in the appropriate laboratory recycling bin (e.g., broken glass box).
Section 4: Regulatory Framework and Final Authority
In the United States, laboratory waste management is governed by a framework of federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for what constitutes hazardous waste and how it must be managed from "cradle-to-grave"[10].
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), ensure that laboratory personnel are informed about chemical hazards and trained on safe handling and emergency procedures[3].
Crucially, your institution's Environmental Health & Safety (EH&S) department is the final authority on all waste disposal procedures. They translate federal and state regulations into actionable policies for your specific location. Always consult your institution's Chemical Hygiene Plan and waste disposal guidelines, and contact your EH&S office directly if you have any questions.
References
- Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
-
SAFETY DATA SHEET. (2016, September 30). Retrieved from [Link]
-
3-(3-Amino-3-carboxypropyl)pseudouridine. PubChem. Retrieved from [Link]
-
3-(3-Amino-3-carboxypropyl)uridine | C13H19N3O8 | CID 171198. PubChem. Retrieved from [Link]
-
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine | C14H21N3O8 | CID 193882. PubChem. Retrieved from [Link]
-
3-(3-amino-3-carboxypropyl)pseudouridine (acp3Y). Modomics - A Database of RNA Modifications. Retrieved from [Link]
-
SAFETY DATA SHEET. GenScript. Retrieved from [Link]
- W O 2021/055833 Al. (2021, March 25). Google Patents.
-
RCRA P Waste - List Details - SRS. (2026, February 9). US EPA. Retrieved from [Link]
-
RCRA WASTE STANDARDS. (2003). Retrieved from [Link]
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460. (1990, June 14). Retrieved from [Link]
-
Guidelines and Procedures for Decommissioning of a Laboratory. The University of Alabama EHS. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]
Sources
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. fishersci.com [fishersci.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. mblbio.com [mblbio.com]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5 [smolecule.com]
A Senior Application Scientist's Guide to Handling 3-(3-Amino-3-carboxypropyl)pseudouridine
In the rapidly evolving landscape of mRNA therapeutics and molecular biology, modified nucleosides like 3-(3-Amino-3-carboxypropyl)pseudouridine are fundamental building blocks. While they unlock new scientific possibilities, they also demand a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles that underpin safe and effective handling, from receipt of the compound to its ultimate disposal.
Hazard Assessment: An Approach of Proactive Caution
As of this writing, specific and comprehensive toxicological data for 3-(3-Amino-3-carboxypropyl)pseudouridine is not widely available. The parent compound, pseudouridine, is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, the introduction of the 3-amino-3-carboxypropyl group creates a novel chemical entity. In the absence of specific data, a prudent approach is to handle this compound with the same level of caution as other potentially hazardous nucleoside analogs. This approach aligns with the OSHA Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from health hazards associated with hazardous chemicals[2][3][4].
Key Considerations:
-
Physical Form: The compound is typically a solid (white to off-white), meaning airborne particulate (dust) is a primary route of exposure during handling of the neat compound[1].
-
Route of Exposure: The primary risks are inhalation of dust and accidental ingestion[1][5]. Skin and eye contact are also potential routes of exposure.
-
Reactivity: The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents[1][5].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and use of appropriate PPE is the final and most direct barrier between the researcher and the chemical[6]. The level of PPE should be dictated by the specific task and the associated risk of exposure.
| Activity | Required PPE | Rationale |
| Receiving & Unpacking | • Lab Coat• Safety Glasses• Nitrile Gloves | Protects against exposure from a potentially damaged container during shipping. |
| Weighing & Aliquoting (Solid Form) | • Lab Coat (fully buttoned)• Safety Goggles• Powder-free Nitrile Gloves (double-gloving recommended)• N95 Respirator | This is the highest-risk activity for aerosol generation. Goggles provide a full seal against airborne particulates. Double-gloving minimizes contamination risk when handling primary containers. An N95 respirator is essential to prevent inhalation of fine powders[7]. |
| Working with Solutions | • Lab Coat• Safety Glasses• Nitrile Gloves | Reduces risk as the compound is no longer in a readily inhalable form. Safety glasses protect against splashes. |
| Waste Disposal | • Lab Coat• Safety Glasses• Nitrile Gloves | Protects against splashes and contact with contaminated materials during the disposal process. |
Critical PPE Protocols:
-
Gloves: Always use powder-free nitrile gloves, as they provide good chemical resistance and prevent potential contamination from glove powder[6][7][8]. Change gloves immediately if they become contaminated, and always remove them before leaving the laboratory or touching common surfaces like doorknobs and keyboards[8].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When handling the solid compound or there is a risk of splashing, safety goggles or a face shield worn over safety glasses must be used[1][8][9].
-
Lab Coats: A lab coat, preferably with knit cuffs, should be worn at all times in the laboratory. It must not be worn outside of the work area[9].
Operational Plan: A Step-by-Step Workflow
A structured workflow minimizes the potential for error and exposure. The following protocol outlines the lifecycle of 3-(3-Amino-3-carboxypropyl)pseudouridine within a laboratory setting.
Workflow for Safe Handling
Caption: Cradle-to-Grave Handling Workflow.
Protocol for Weighing Solid Compound:
-
Prepare the Area: Ensure a chemical fume hood or other ventilated enclosure is certified and operational. Clean the work surface.
-
Don PPE: Put on a lab coat, safety goggles, an N95 respirator, and two pairs of powder-free nitrile gloves.
-
Tare the Balance: Place a clean weigh boat on the analytical balance inside the enclosure and tare it.
-
Transfer the Compound: Using a dedicated spatula, carefully transfer the desired amount of 3-(3-Amino-3-carboxypropyl)pseudouridine to the weigh boat. Work slowly to minimize dust creation.
-
Seal and Clean: Tightly close the primary container. Dispose of the outer pair of gloves in a designated solid waste container.
-
Post-Weighing: Proceed with solubilization within the hood. After use, decontaminate the spatula and the work surface.
Emergency and Disposal Plans
Preparedness is key to safety. All personnel must be familiar with emergency procedures and compliant waste disposal practices.
Emergency Procedures
-
Spills:
-
Small Spill (Solid): Gently cover the spill with absorbent material. Using a non-combustible material like vermiculite or sand, scoop the material into a sealed container for disposal[5]. Clean the area thoroughly.
-
Large Spill: Evacuate the area and alert the institutional safety officer.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste generated from handling 3-(3-Amino-3-carboxypropyl)pseudouridine must be treated as hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework, meaning the generator is responsible for the waste from its creation to its final disposal[10][11][12].
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and plasticware should be collected in a clearly labeled, sealed plastic bag or container designated for hazardous solid waste.
-
Liquid Waste: Unused or waste solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated Satellite Accumulation Area (SAA) until it is collected by trained hazardous waste professionals[13][14].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10].
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 3-(3-Amino-3-carboxypropyl)pseudouridine, protecting themselves, their colleagues, and the integrity of their groundbreaking research.
References
- Safety Data Sheet (Anti-Pseudouridine mAb). (2016, September 30). Santa Cruz Biotechnology.
- 3-(3-Amino-3-carboxypropyl)pseudouridine.PubChem.
- CAS 52777-29-4 (3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine).Cayman Chemical.
- Laboratory Safety Guidance.
- Safety Data Sheet (Pseudouridine). (2015, August 21). Fisher Scientific.
- 29 CFR 1910.
- OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
- 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine.PubChem.
- Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens.
- Personal Protective Equipment for Biohazards. (2024, July 24). University of Colorado Boulder Environmental Health & Safety.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
- A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
- OSHA Laboratory Standard / Chemical Hygiene Guide.
- Considerations for personal protective equipment when handling cytotoxic drugs. (2025, March 14). Manufacturing Chemist.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA).
- pseudoUridine and Its Deriv
- 3-(3-Amino-3-carboxypropyl)uridine, 250 mg.Carl ROTH.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Proper Handling of Hazardous Waste Guide.U.S. Environmental Protection Agency (EPA).
- Products - PseudoUridine.BOC Sciences.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.HEPACO.
- Modified pseudoUridine.BOC Sciences.
- Buy 3-(3-Amino-3-carboxypropyl)uridine | 52745-94-5. (2024, February 18). Smolecule.
- 3-(3-amino-3-carboxypropyl)uridine | 52745-94-5.ChemicalBook.
- Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA.PMC.
- Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability.PMC.
Sources
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. OSHA Laboratory Standard / Chemical Hygiene Guide | Institutional Planning and Operations [ipo.rutgers.edu]
- 5. mblbio.com [mblbio.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
